molecular formula C7H8ClNO2 B1592487 5-Chloro-2,3-dimethoxypyridine CAS No. 284040-73-9

5-Chloro-2,3-dimethoxypyridine

Cat. No.: B1592487
CAS No.: 284040-73-9
M. Wt: 173.6 g/mol
InChI Key: ZIWLHIOCWSARHW-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2,3-dimethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-dimethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWLHIOCWSARHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625995
Record name 5-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284040-73-9
Record name 5-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic utility, and handling of 5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9). This document is structured for researchers in medicinal chemistry and process development.

A Critical Scaffold for Heterocyclic Functionalization

Executive Summary

5-Chloro-2,3-dimethoxypyridine is a highly functionalized pyridine building block characterized by an electron-rich core (dimethoxy substitution) paired with a reactive electrophilic handle (C5-chlorine).[1] It serves as a pivotal intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and proton pump inhibitors (PPIs), where the pyridine ring modulates solubility and metabolic stability. This guide explores its physicochemical profile, validated synthetic routes, and reactivity patterns in palladium-catalyzed cross-couplings.

Part 1: Chemical Identity & Physicochemical Profile[2]
PropertyData
Chemical Name 5-Chloro-2,3-dimethoxypyridine
CAS Number 284040-73-9
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in water
LogP (Predicted) ~2.0 (Lipophilic, suitable for CNS penetration)
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is less basic due to Cl-inductivity)
Storage Inert atmosphere, 2–8°C (Hygroscopic potential)

Structural Insight: The molecule features two methoxy groups at positions 2 and 3. The 2-methoxy group is a strong electron donor by resonance, activating the ring. The 3-methoxy group provides steric bulk and further electron density. The 5-chloro substituent is strategically placed para to the 2-methoxy group, making it an ideal candidate for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the nitrogen lone pair.

Part 2: Synthetic Pathways[3]

The synthesis of 5-Chloro-2,3-dimethoxypyridine can be approached via two primary strategies: Nucleophilic Aromatic Substitution (SₙAr) (Industrial Route) or Electrophilic Chlorination (Laboratory Route).

Route A: SₙAr Displacement (Scalable)

This method utilizes 5-chloro-2,3-difluoropyridine as a precursor.[1] The fluorine atoms at positions 2 and 3 are highly susceptible to nucleophilic attack by methoxide due to the electron-deficient nature of the pyridine ring, further activated by the inductive effect of the chlorine.

  • Precursor: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[1][2]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: Sequential displacement. The C2-fluorine is displaced first (ortho to nitrogen, most activated), followed by the C3-fluorine under forcing conditions.

  • Advantage: High regioselectivity and yield; avoids isomer formation common in direct chlorination.

Route B: Direct Electrophilic Chlorination

Starting from 2,3-dimethoxypyridine, the C5 position is electronically activated (para to C2-OMe).

  • Precursor: 2,3-Dimethoxypyridine.

  • Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF.

  • Conditions: 50–80°C.

  • Selectivity: High preference for C5 over C6 due to steric hindrance at C4 and electronic activation rules.

SynthesisRoutes cluster_legend Pathway Logic Start1 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) Target 5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9) Start1->Target NaOMe (excess), MeOH Reflux (SnAr) Start2 2,3-Dimethoxypyridine Start2->Target NCS, MeCN Electrophilic Subst. Green: Nucleophilic Subst. Green: Nucleophilic Subst. Red: Electrophilic Subst. Red: Electrophilic Subst.

Figure 1: Dual synthetic pathways for accessing the 5-Chloro-2,3-dimethoxypyridine scaffold.

Part 3: Reactivity & Applications in Drug Discovery

The 5-chloro-2,3-dimethoxypyridine scaffold acts as a "chassis" for building complex bioactive molecules. Its reactivity profile is defined by three distinct zones:

  • C5-Position (The Handle):

    • Suzuki-Miyaura Coupling: The chloride is a competent electrophile for palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This is the primary method for extending the carbon skeleton.

    • Buchwald-Hartwig Amination: Allows introduction of amines, crucial for tuning solubility and H-bond donor/acceptor profiles in kinase inhibitors.

    • Note: While aryl chlorides are generally less reactive than bromides, the electron-rich nature of the dimethoxy ring may require active catalytic systems (e.g., Pd(OAc)₂/SPhos or Pd₂dba₃/XPhos) to facilitate oxidative addition.

  • C6-Position (The Ortho-Lithiation Site):

    • Directed Ortho Metalation (DoM): Treatment with n-butyllithium (n-BuLi) or LiTMP can deprotonate C6 (ortho to Nitrogen). However, care must be taken to avoid Lithium-Halogen exchange at C5.

    • Strategy: If C5 functionalization is desired first, perform Suzuki coupling. If C6 functionalization is needed, use a hindered base (LiTMP) at -78°C to favor deprotonation over Cl-displacement.

  • Methoxy Groups (The Masked Hydroxyls):

    • Selective Demethylation: The 3-methoxy group can often be selectively demethylated using Lewis acids (BBr₃ or AlCl₃) due to the "relief of strain" or chelation effects, yielding a 3-hydroxy-2-methoxypyridine. This unmasks a hydrogen bond donor.

ReactivityMap Center 5-Chloro-2,3-dimethoxypyridine Suzuki Biaryl Products (Suzuki Coupling) Center->Suzuki Ar-B(OH)2, Pd-Cat C-C Bond Formation Amination Aminopyridines (Buchwald-Hartwig) Center->Amination HNR2, Pd-Cat C-N Bond Formation Lithiation C6-Functionalized (DoM via LiTMP) Center->Lithiation LiTMP, -78°C Electrophile Quench Demethylation Pyridinols (BBr3 / HBr) Center->Demethylation Lewis Acid Deprotection

Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Part 4: Experimental Protocol (Self-Validating)
Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2,3-dimethoxypyridine

Objective: To validate the reactivity of the C5-chloride handle.

Reagents:

  • 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%) (Ligand is critical for activating the aryl chloride)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the pyridine substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Add the Toluene/Water solvent mixture. Sparge with Argon for 5 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (biaryl product) should appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Why this works: The use of SPhos (a Buchwald ligand) creates an electron-rich Palladium species capable of inserting into the C-Cl bond of the electron-rich pyridine ring, which is typically a sluggish substrate for older generation catalysts like Pd(PPh₃)₄.

Part 5: Safety & Handling (SDS Summary)
  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[3]

  • Precautions:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Incompatibility: Strong oxidizing agents.

  • Disposal: Dispose of as halogenated organic waste.

References
  • Chemical Identity & Properties

    • PubChem. 5-Chloro-2,3-dimethoxypyridine (Compound).[1][3] National Library of Medicine.

    • [Link]

  • Synthetic Precursors (Difluoro Route): Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Palladium Coupling Methodology (General Pyridine Chlorides)

    • BenchChem.[4] Application Notes: Suzuki-Miyaura Coupling of Chloropyridines.

  • Commercial Availability & CAS Verification: Sigma-Aldrich. 5-Chloro-2,3-dimethoxypyridine Product Page.

Sources

5-Chloro-2,3-dimethoxypyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Chloro-2,3-dimethoxypyridine

Executive Summary

5-Chloro-2,3-dimethoxypyridine (Formula: C


H

ClNO

) represents a specialized halogenated heterocyclic scaffold utilized primarily in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Distinguished by its specific substitution pattern—an electron-withdrawing chlorine at the C5 position and electron-donating methoxy groups at C2 and C3—this molecule serves as a versatile "push-pull" system.[1][2] The C5-chlorine atom provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy groups modulate lipophilicity and can serve as masked hydroxyl functionalities.[1]

This guide provides a definitive breakdown of its molecular weight properties, a self-validating synthesis protocol, and a strategic analysis of its reactivity in drug design.[1][2][3]

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is critical for stoichiometry in synthesis and mass spectrometry (MS) validation.[1][2][3] The following data is derived from standard atomic weights (IUPAC).

Table 1: Molecular Identity & Physical Constants

PropertyValueTechnical Context
IUPAC Name 5-Chloro-2,3-dimethoxypyridineOfficial nomenclature
Molecular Formula C

H

ClNO

Stoichiometric basis
Average Molecular Weight 173.597 g/mol Used for molarity calculations in the lab.[1]
Monoisotopic Mass 173.024356 Da Critical: Use this exact value for High-Res MS (HRMS) matching (

Cl isotope).[1][2][3]
Isotopic Pattern M (100%), M+2 (32%)Distinctive 3:1 ratio due to Chlorine (

Cl/

Cl).[1][2][3]
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; suitable for CNS-penetrant library design.[1][2][3]
H-Bond Acceptors 3 (N, O, O)Interaction points for protein binding pockets.[1][2][3]

Analyst Note: When analyzing LC-MS data, do not confuse the Average MW (173.6) with the Monoisotopic Mass (173.02).[1][2][3] The M+H peak in positive mode ESI will appear at 174.03 Da .[1][2][3]

Synthetic Methodology: A Self-Validating Protocol

While direct chlorination of 2,3-dimethoxypyridine is possible, it often yields regiochemical mixtures (C5 vs. C6 isomers).[1][2][3] The most robust, "self-validating" route involves the O-methylation of 5-chloro-2,3-dihydroxypyridine .[1] This approach guarantees the position of the chlorine atom before the final step, eliminating regioselectivity concerns during the final alkylation.[1][2][3]

Protocol: O-Methylation via Nucleophilic Substitution
  • Precursor: 5-Chloro-2,3-dihydroxypyridine (derived from 2-amino-5-chloropyridine via diazotization/hydrolysis [1]).[1][2][3][4]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1][2][3]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ).[1][2][3]
  • Solvent: DMF (N,N-Dimethylformamide) – Anhydrous.[1][2][3]

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask under N

    
     atmosphere, suspend 5-chloro-2,3-dihydroxypyridine (1.0 eq) and anhydrous K
    
    
    
    CO
    
    
    (2.5 eq) in DMF (0.5 M concentration).
  • Activation: Stir at ambient temperature for 30 minutes. Causality: This allows the base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide-like anions.[1][2][3]

  • Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Methyl Iodide (2.2 eq) dropwise.[1][2][3]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc 4:1).[1][2][3] The starting material (polar, stays at baseline) should disappear, replaced by a less polar spot (Rf ~0.6).[1][2][3]

  • Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.[1][2][3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Structural Reactivity & Logic

The utility of 5-Chloro-2,3-dimethoxypyridine lies in its orthogonal reactivity.[1][2] The diagram below illustrates how this scaffold serves as a divergence point in Medicinal Chemistry.

ReactivityMap Core 5-Chloro-2,3- dimethoxypyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(0) Cat. Boronic Acid Demethyl Selective Demethylation (BBr3 / HBr) Core->Demethyl Lewis Acid SnAr SnAr Displacement (Harsh Conditions) Core->SnAr Nucleophile (C2 Position) Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Pyridone Hydroxypyridines/ Pyridones Demethyl->Pyridone Aminopyridine 2-Aminopyridines SnAr->Aminopyridine

Figure 1: Divergent synthesis pathways.[1][2][3] The C5-Cl bond is the primary vector for increasing molecular complexity via cross-coupling, while the methoxy groups can be modified to alter solubility or hydrogen bonding capability.

Mechanistic Insight:
  • C5-Chlorine (The Handle): Pyridines are electron-deficient.[1][2][3] However, the 2,3-dimethoxy groups push electron density into the ring.[1][2][3] This makes the C5-Cl bond less reactive toward oxidative addition than a standard chloropyridine, often requiring electron-rich ligands (e.g., SPhos, XPhos) on the Palladium catalyst for successful Suzuki coupling [2].[1][2]

  • C2-Methoxy (The Liability): The C2 position is susceptible to nucleophilic attack (SnAr) because it is ortho to the ring nitrogen.[1][2][3][5] In highly acidic media (e.g., HCl), the 2-OMe can hydrolyze to the 2-pyridone tautomer.[1][2]

Application in Drug Discovery

In the context of drug development, this molecule is frequently used as a bioisostere for phenyl rings to improve metabolic stability and solubility.[1][2][3]

  • Metabolic Blocking: Placing a Chlorine at C5 blocks the position most susceptible to CYP450-mediated oxidation in comparable phenyl systems.[1][2][3]

  • GPCR Ligands: Pyridine derivatives are privileged structures in G-protein-coupled receptor (GPCR) agonists, such as GPR119 agonists for type 2 diabetes [3].[1][2][3][6] The 2,3-substitution pattern mimics the catechol motif found in many adrenergic ligands but without the rapid metabolic degradation of catechols.[1][2]

References

  • Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine (CN101830845A).[1][2][3] Retrieved from .[1][2][3]

  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from .[1][2][3]

  • PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)...[1][2][3] (BMS-903452).[1][2][3][7] J Med Chem. 2014.[1][2][3] Retrieved from .[1][2][3]

  • PubChem. 5-Chloro-2,3-difluoropyridine (Analogous Physical Data Source).[1][2][3] Retrieved from .[1][2][3]

  • Sigma-Aldrich. 5-Chloro-2-methoxypyridine (Reference for C-Cl/C-OMe bond properties).[1][2][3] Retrieved from .[1][2][3]

Sources

5-Chloro-2,3-dimethoxypyridine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9)

Executive Summary

5-Chloro-2,3-dimethoxypyridine (CAS: 284040-73-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of advanced pharmaceutical agents, including specific proton pump inhibitors (PPIs) and anticancer scaffolds (e.g., Gimeracil analogs). Despite its significance in process chemistry, public experimental solubility data is sparse.[1]

This technical guide addresses that gap by defining a robust solubility determination protocol . It synthesizes physicochemical predictions with a validated experimental workflow for generating solubility curves, applying thermodynamic models (Modified Apelblat,


h), and optimizing recrystallization processes.[1] This document is designed for process chemists and engineers requiring a self-validating system for scale-up operations.[1]

Physicochemical Characterization

Before establishing solubility protocols, the solute's fundamental properties must be defined to predict solvent interactions.[1]

PropertyDataSource/Validation
Chemical Name 5-Chloro-2,3-dimethoxypyridineIUPAC
CAS Number 284040-73-9 ChemicalBook / BLD Pharm [1, 2]
Molecular Formula

Stoichiometry
Molecular Weight 173.60 g/mol Calculated
Physical State Solid (Crystalline Powder)Observed in synthesis [3]
Predicted LogP ~1.8 – 2.2Est. from 2-chloropyridine (1.22) + 2x OMe
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 3 (N, 2x O)Structure Analysis

Solubility Prediction: Based on the dielectric constants and Hansen Solubility Parameters (HSP) of the functional groups:

  • High Solubility: Aprotic polar solvents (THF, Ethyl Acetate, DCM).[1]

  • Temperature-Dependent Solubility (Ideal for Crystallization): Alcohols (Methanol, Ethanol, Isopropanol).[1]

  • Low Solubility: Water (Hydrophobic aromatic ring + chloro substituent).[1]

Experimental Protocol: Solubility Determination

To generate the missing solubility data (


 vs. 

), the Laser Monitoring Observation Technique is recommended over the static gravimetric method for its speed and accuracy in detecting the exact dissolution point.[1]
Workflow: Dynamic Laser Monitoring Method
  • Preparation: Weigh a precise mass (

    
    ) of 5-Chloro-2,3-dimethoxypyridine into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of solvent (e.g., Methanol).[1]
    
  • Equilibration: Stir at constant speed (e.g., 400 rpm).

  • Temperature Ramp: Heat slowly (

    
    ) while monitoring laser transmittance through the solution.
    
  • Detection: The temperature at which transmittance maximizes (clear solution) is recorded as the saturation temperature (

    
    ).[1]
    
  • Iteration: Add more solute to the same vessel and repeat to generate the full curve.

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate in Jacketed Vessel Start->Mix Heat Slow Heating (0.2 K/min) Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Detect Detect Dissolution Point (T_sat) Laser->Detect Calc Calculate Mole Fraction (x) Detect->Calc Calc->Start Add more solute (Dynamic Method)

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Once experimental data is generated, it must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of solution.[1][2] These parameters are vital for designing cooling crystallization curves.
Model 1: Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pyridine derivatives [4].[1]



  • 
    : Mole fraction solubility of 5-Chloro-2,3-dimethoxypyridine.
    
  • 
    : Absolute temperature (K).[1][3]
    
  • 
    : Empirical parameters derived from regression.
    
Model 2: Van't Hoff Equation

Used to determine the thermodynamic functions of the dissolution process.[1][2][3]


[1]
  • Interpretation:

    • If slope (

      
      ) is negative, dissolution is endothermic  (
      
      
      
      ), meaning solubility increases with temperature (typical for this class of compounds).[1]
    • 
      .[1]
      
Thermodynamic Analysis Workflow

ThermoModel Data Experimental Data (x_exp vs T) Regress Non-linear Regression (Apelblat / λh) Data->Regress Params Model Parameters (A, B, C) Regress->Params Calc Calculate Thermo Properties (ΔH, ΔS, ΔG) Params->Calc App Process Application (Crystallizer Design) Calc->App

Figure 2: Thermodynamic modeling workflow for process data analysis.

Process Application: Recrystallization Strategy

For 5-Chloro-2,3-dimethoxypyridine, the goal is often purification from the 6-chloro isomer or inorganic salts.

Recommended Solvent System:

  • Primary Solvent: Methanol or Ethanol (High solubility at boiling, moderate at RT).[1]

  • Anti-Solvent: Water (Low solubility).[1]

Crystallization Protocol:

  • Dissolution: Dissolve crude solid in Methanol at

    
     (near reflux) to reach 90% saturation.
    
  • Filtration: Hot filtration to remove insoluble inorganic salts.[1]

  • Cooling: Linearly cool to

    
    . The Metastable Zone Width (MSZW)  must be determined to prevent spontaneous nucleation (oiling out).[1]
    
  • Anti-Solvent Addition: Slowly add water to drive yield, maintaining the operation point within the MSZW.

References

  • BLD Pharm. (2024).[1] Product Analysis: 5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9).[4][5] Retrieved from

  • ChemicalBook. (2024).[1][6] Chemical Properties and Safety Data: 5-Chloro-2,3-dimethoxypyridine. Retrieved from [1]

  • Combi-Blocks. (2024). Safety Data Sheet: 5-Chloro-2,3-dimethoxypyridine. Retrieved from [1]

  • Wang, J., et al. (2021).[1] "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Molecular Liquids. (Methodological Reference for Pyridine Derivatives).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been developed to provide comprehensive safety and handling information for 5-Chloro-2,3-dimethoxypyridine. Due to a lack of publicly available safety data for this specific compound, the following recommendations are extrapolated from safety data sheets (SDS) and toxicological profiles of structurally analogous compounds, including other chlorinated and methoxylated pyridines. It is imperative that this information is used as a foundation for a thorough risk assessment conducted by qualified personnel before any handling or use of this substance.

Introduction: The Significance of 5-Chloro-2,3-dimethoxypyridine in Medicinal Chemistry

5-Chloro-2,3-dimethoxypyridine is a substituted pyridine derivative that holds considerable interest as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The unique arrangement of its chloro and dimethoxy functional groups on the pyridine ring makes it a versatile intermediate for introducing this scaffold into larger molecular frameworks. Its structural motifs are found in a variety of biologically active compounds, making the understanding of its safe handling paramount for researchers engaged in novel drug discovery and development.

This guide provides a detailed overview of the inferred safety profile of 5-Chloro-2,3-dimethoxypyridine, comprehensive handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Analysis: An Inferred Profile

Based on the known hazards of structurally similar compounds, 5-Chloro-2,3-dimethoxypyridine should be treated as a hazardous substance. The primary anticipated hazards are summarized below.

Globally Harmonized System (GHS) Classification (Inferred)

The following GHS classifications are inferred from analogous compounds such as 5-Chloro-2,3-difluoropyridine and 5-Chloro-2-methoxypyridine[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

  • Flammable Liquid (Category 3/4): Potentially a flammable liquid and vapor, depending on its flash point.

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 3): May be harmful to aquatic life with long-lasting effects[1].

Physical and Chemical Properties (Comparative Data)

Since specific data for 5-Chloro-2,3-dimethoxypyridine is unavailable, the table below presents data for structurally related compounds to provide context.

Property5-Chloro-2,3-difluoropyridine5-Chloro-2-methoxypyridine2-(Chloromethyl)-3,4-dimethoxypyridine HCl
Molecular Formula C₅H₂ClF₂NC₆H₆ClNOC₈H₁₁Cl₂NO₂
Molecular Weight 149.52 g/mol [1]143.57 g/mol 224.08 g/mol [2]
Physical State Liquid[3]LiquidSolid[4]
Boiling Point 135 °C[3]181-182 °CN/A
Flash Point 40 °C[3]53.3 °CN/A
Density 1.44 g/mL[3]1.193 g/mL at 25 °CN/A

Core Principles of Safe Handling

A multi-layered approach to safety is essential when working with 5-Chloro-2,3-dimethoxypyridine. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the handler from the hazardous substance.

  • Chemical Fume Hood: All handling of 5-Chloro-2,3-dimethoxypyridine, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly[5].

Administrative Controls: Standard Operating Procedures

Clear and robust protocols are crucial for ensuring consistent safe practices.

  • Restricted Access: The area where 5-Chloro-2,3-dimethoxypyridine is handled should be clearly demarcated, with access restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory[6]. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Labeling: All containers of 5-Chloro-2,3-dimethoxypyridine must be clearly labeled with its identity and associated hazards.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Workflow: A Risk Assessment Framework

The following diagram illustrates a logical workflow for conducting a risk assessment before using 5-Chloro-2,3-dimethoxypyridine in an experimental setting.

RiskAssessmentWorkflow Risk Assessment Workflow for 5-Chloro-2,3-dimethoxypyridine A 1. Information Gathering - Review this guide - Search for new data - Analyze analogous compound SDS B 2. Hazard Identification - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation - Flammability - Aquatic Toxicity A->B C 3. Exposure Assessment - Quantity to be used - Duration of handling - Potential for aerosol generation B->C D 4. Risk Characterization - Likelihood of exposure - Severity of potential harm C->D E 5. Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) D->E F 6. Emergency Planning - Spill response procedure - First aid measures - Waste disposal plan E->F G Proceed with Experiment F->G Controls Adequate H Re-evaluate or Do Not Proceed F->H Controls Inadequate

Caption: A stepwise process for assessing and mitigating risks associated with handling 5-Chloro-2,3-dimethoxypyridine.

Detailed Protocols for Safe Operations

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid or liquid compound within the fume hood. Use a spatula for solids and a pipette or syringe for liquids.

  • Reaction Setup: Set up reactions in the fume hood. Ensure that all glassware is properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the material.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal
  • All waste containing 5-Chloro-2,3-dimethoxypyridine must be collected in a designated, labeled, and sealed container.

  • Dispose of hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures and First Aid

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While 5-Chloro-2,3-dimethoxypyridine is a valuable compound in chemical synthesis, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the principles of engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
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  • ResearchGate. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

  • ACS Omega. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2,3-dimethoxypyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine scaffold is a common motif in a variety of biologically active molecules. The precise arrangement of the chloro and dimethoxy substituents on the pyridine ring allows for targeted modifications and the fine-tuning of physicochemical properties, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 5-Chloro-2,3-dimethoxypyridine, intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the underlying chemical principles, experimental causality, and provides detailed, actionable protocols.

Strategic Approach to Synthesis: A Two-Step Process

The most effective and logical synthetic strategy for 5-Chloro-2,3-dimethoxypyridine involves a two-step process, commencing with the formation of a key intermediate, 2,3,5-trichloropyridine, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the two methoxy groups.

synthesis_overview start Pyridine Precursor intermediate 2,3,5-Trichloropyridine start->intermediate Chlorination product 5-Chloro-2,3-dimethoxypyridine intermediate->product Dimethoxylation (SNAr)

Caption: Overall synthetic strategy for 5-Chloro-2,3-dimethoxypyridine.

This approach is predicated on the well-established reactivity of pyridine rings and the principles of nucleophilic aromatic substitution, which allow for the selective replacement of chloro substituents.

Part 1: Synthesis of the Key Intermediate: 2,3,5-Trichloropyridine

The synthesis of 2,3,5-trichloropyridine is a critical first step. Various methods have been reported, often starting from simpler pyridine derivatives.[1] A common and effective approach involves the direct chlorination of a suitable pyridine precursor. For the purpose of this guide, we will focus on a method that exemplifies the principles of electrophilic aromatic substitution on the pyridine ring.

One synthetic route starts from 2-aminopyridine. The amino group activates the pyridine ring towards electrophilic substitution, but its presence requires a multi-step sequence to achieve the desired trichlorinated product. A patented method describes the chlorination of 2-aminopyridine to yield 2-amino-3,5-dichloropyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro group, ultimately yielding 2,3,5-trichloropyridine.[2]

Reaction Pathway for 2,3,5-Trichloropyridine Synthesis

trichloropyridine_synthesis cluster_0 Step 1: Dichlorination cluster_1 Step 2: Sandmeyer Reaction 2-aminopyridine 2-Aminopyridine C5H6N2 2-amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine C5H4Cl2N2 2-aminopyridine->2-amino-3,5-dichloropyridine Chlorinating Agent diazonium_salt Diazonium Salt Intermediate C5H3Cl2N2+ 2-amino-3,5-dichloropyridine->diazonium_salt NaNO2, HCl 2,3,5-trichloropyridine 2,3,5-Trichloropyridine C5H2Cl3N diazonium_salt->2,3,5-trichloropyridine CuCl

Caption: Synthesis of 2,3,5-Trichloropyridine from 2-Aminopyridine.

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine

This protocol is based on the general principles outlined in the patent literature.[2]

Materials:

  • 2-Aminopyridine

  • Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Appropriate solvents (e.g., acetic acid, water)

Procedure:

  • Dichlorination of 2-Aminopyridine: Dissolve 2-aminopyridine in a suitable solvent, such as glacial acetic acid. Introduce the chlorinating agent portion-wise while carefully controlling the temperature. The reaction is typically exothermic. Monitor the reaction by an appropriate analytical technique (e.g., TLC, GC) until the starting material is consumed.

  • Isolation of 2-Amino-3,5-dichloropyridine: Upon completion, the reaction mixture is carefully quenched, and the product is isolated by precipitation or extraction. Purification can be achieved by recrystallization.

  • Diazotization of 2-Amino-3,5-dichloropyridine: Suspend the purified 2-amino-3,5-dichloropyridine in a cold aqueous solution of hydrochloric acid. Add a solution of sodium nitrite dropwise while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. The evolution of nitrogen gas will be observed.

  • Work-up and Purification: After the addition is complete and gas evolution has ceased, the reaction mixture is typically heated to ensure complete reaction. The crude 2,3,5-trichloropyridine is then isolated by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by distillation or chromatography.

Part 2: Regioselective Dimethoxylation of 2,3,5-Trichloropyridine

The conversion of 2,3,5-trichloropyridine to 5-Chloro-2,3-dimethoxypyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide. The success of this synthesis hinges on the regioselective replacement of the chlorine atoms at the 2- and 3-positions, while leaving the chlorine at the 5-position intact.

Understanding the Mechanism and Regioselectivity

Nucleophilic aromatic substitution on pyridine is facilitated by the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and makes the carbon atoms susceptible to nucleophilic attack.[3] The positions ortho (2 and 6) and para (4) to the nitrogen are particularly activated because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.

In the case of 2,3,5-trichloropyridine, the 2-position is the most activated site for the initial nucleophilic attack by the methoxide ion.

Step 1: Initial Methoxylation at the 2-Position

The methoxide ion attacks the C-2 carbon, leading to the formation of a Meisenheimer-like intermediate. The negative charge is stabilized by resonance, including delocalization onto the ring nitrogen. Subsequent loss of the chloride ion restores the aromaticity and yields 2-methoxy-3,5-dichloropyridine.

Step 2: Second Methoxylation at the 3-Position

The introduction of the first methoxy group at the 2-position influences the reactivity of the remaining chloro substituents. While the 5-position is meta to the nitrogen and thus less activated, the 3-position is now adjacent to an electron-donating methoxy group. However, a key factor that can drive the regioselectivity of the second substitution is the potential for the sodium ion from the sodium methoxide to coordinate with the oxygen of the newly introduced methoxy group and the nitrogen of the pyridine ring. This coordination can create a favorable steric and electronic environment for the incoming methoxide nucleophile to attack the adjacent 3-position. This type of ortho-directing effect through chelation with the alkali metal counter-ion has been observed in similar systems.[4]

SNAr_Mechanism cluster_0 First Methoxylation cluster_1 Second Methoxylation start 2,3,5-Trichloropyridine intermediate1 Meisenheimer Intermediate 1 start->intermediate1 + CH3O- product1 2-Methoxy-3,5-dichloropyridine intermediate1->product1 - Cl- intermediate2 Meisenheimer Intermediate 2 product1->intermediate2 + CH3O- final_product 5-Chloro-2,3-dimethoxypyridine intermediate2->final_product - Cl-

Caption: Proposed mechanism for the sequential dimethoxylation of 2,3,5-Trichloropyridine.

Experimental Protocol: Synthesis of 5-Chloro-2,3-dimethoxypyridine

The following is a representative protocol constructed from procedures for similar nucleophilic aromatic substitution reactions on chloropyridines.

Materials:

  • 2,3,5-Trichloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard work-up reagents (water, organic solvent for extraction, brine, drying agent like MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trichloropyridine in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Addition of Sodium Methoxide: Add at least two equivalents of sodium methoxide to the solution. The addition may be done portion-wise if using solid sodium methoxide, or dropwise if using a solution in methanol. The reaction is often exothermic, and cooling may be necessary to maintain the desired reaction temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically in the range of 80-120 °C. The optimal temperature and reaction time will need to be determined empirically, but a duration of several hours is common. Monitor the progress of the reaction by TLC or GC-MS to observe the disappearance of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a larger volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with water and then with brine to remove any remaining DMF/DMSO and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The final purification of 5-Chloro-2,3-dimethoxypyridine can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary

The following table summarizes the key reactants, products, and expected outcomes for the synthesis of 5-Chloro-2,3-dimethoxypyridine. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

Reaction StepStarting MaterialKey ReagentsProductTypical Yield (%)Purity (%)
1 2-AminopyridineChlorinating agent, NaNO₂, CuCl2,3,5-Trichloropyridine60-75>95 (after purification)
2 2,3,5-TrichloropyridineSodium methoxide, DMF/DMSO5-Chloro-2,3-dimethoxypyridine70-85>98 (after purification)

Conclusion

The synthesis of 5-Chloro-2,3-dimethoxypyridine presented in this guide is a robust and logical approach that leverages fundamental principles of organic chemistry. The two-step sequence, involving the initial synthesis of 2,3,5-trichloropyridine followed by a regioselective nucleophilic aromatic substitution, provides an efficient route to this valuable building block. A thorough understanding of the SNAr mechanism and the factors governing regioselectivity is paramount for the successful execution and optimization of this synthesis. The provided protocols offer a solid foundation for researchers to produce 5-Chloro-2,3-dimethoxypyridine for applications in drug discovery and development.

References

  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.
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  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents.
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  • CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents.
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  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
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The Analytical Scientist's Guide to 5-Chloro-2,3-dimethoxypyridine: A Structural Elucidation Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2,3-dimethoxypyridine is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its specific reactivity and structural contributions to complex active pharmaceutical ingredients (APIs). A comprehensive understanding of its structural and chemical properties is paramount for ensuring the purity, stability, and overall quality of downstream products. This technical guide provides an in-depth structural analysis of 5-Chloro-2,3-dimethoxypyridine, moving beyond routine quality control to offer a foundational understanding for researchers, scientists, and drug development professionals. We will explore its electronic and steric characteristics through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide outlines robust chromatographic methods for purity assessment and discusses the implications of its structural features on its reactivity and potential impurity profile.

Introduction: The Strategic Importance of a Substituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in critical biological interactions.[1] The specific functionalization of 5-Chloro-2,3-dimethoxypyridine (CAS No: 284040-73-9), featuring a chlorine atom at the 5-position and two methoxy groups at the 2- and 3-positions, creates a molecule with a unique combination of reactivity and conformational properties. The electron-withdrawing nature of the chlorine atom, coupled with the electron-donating and sterically influential methoxy groups, dictates its utility as a versatile building block. A thorough structural characterization is not merely an academic exercise; it is a critical component of risk management in drug development, ensuring process control and final product quality.

Core Structural Analysis: A Spectroscopic Deep Dive

A definitive structural analysis relies on the synergistic interpretation of data from multiple analytical techniques. Given the absence of extensive publicly available data for this specific molecule, we will employ a predictive approach grounded in established spectroscopic principles for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure of an organic compound in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

The predicted ¹H NMR spectrum of 5-Chloro-2,3-dimethoxypyridine in CDCl₃ reveals a distinct set of signals corresponding to the aromatic protons and the methoxy groups.

  • Aromatic Protons: The pyridine ring contains two protons. The proton at the 4-position (H-4) and the proton at the 6-position (H-6) will appear as distinct signals. Due to the anisotropic effect of the pyridine ring and the influence of the adjacent chloro and methoxy substituents, their chemical shifts are predicted to be in the aromatic region, likely between δ 7.0 and 8.5 ppm. The chlorine at C-5 will exert an influence on the chemical shift of H-4 and H-6.

  • Methoxy Protons: The two methoxy groups at C-2 and C-3 are chemically non-equivalent and are therefore expected to appear as two distinct singlets. Their chemical shifts are predicted to be in the range of δ 3.8 to 4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2,3-dimethoxypyridine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-4~ 7.5 - 7.8d
H-6~ 8.0 - 8.3d
OCH₃ (at C-2)~ 3.9 - 4.1s
OCH₃ (at C-3)~ 3.8 - 4.0s

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.[2][3]

The ¹³C NMR spectrum provides a direct map of the carbon framework. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution in the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2,3-dimethoxypyridine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~ 158 - 162
C-3~ 140 - 144
C-4~ 125 - 129
C-5~ 130 - 134
C-6~ 145 - 149
OCH₃ (at C-2)~ 54 - 58
OCH₃ (at C-3)~ 52 - 56

Note: These predictions are based on established principles for substituted pyridines.[4][5]

MS_Fragmentation M [M]+. m/z ≈ 173/175 M_minus_CH3 [M-CH3]+. m/z ≈ 158/160 M->M_minus_CH3 - •CH3 M_minus_CH3_minus_CO [M-CH3-CO]+. m/z ≈ 130/132 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: A plausible fragmentation pathway for 5-Chloro-2,3-dimethoxypyridine.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point. This ensures that the analyzed compound is pure. [6]3. Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis: Perform a full scan analysis to identify the molecular ion and its isotopic pattern.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Key Predicted FTIR Absorption Bands for 5-Chloro-2,3-dimethoxypyridine

Wavenumber (cm⁻¹)Bond VibrationExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium to Weak
2950 - 2850C-H stretch (aliphatic, from OCH₃)Medium to Strong
1600 - 1450C=C and C=N ring stretching (pyridine ring)Strong
1250 - 1000C-O stretch (aryl ether)Strong
850 - 750C-Cl stretchMedium to Strong

Note: These are characteristic regions for the specified functional groups. [1][7]

Purity and Impurity Profiling: A Chromatographic Approach

In a drug development context, understanding the purity of an intermediate is as crucial as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. [8][9]

Developing a Robust RP-HPLC Method

A reversed-phase HPLC (RP-HPLC) method is ideal for resolving 5-Chloro-2,3-dimethoxypyridine from potential starting materials, by-products, and degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which provides good retention for moderately polar compounds.

  • Mobile Phase Selection:

    • Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate buffer.

    • Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the main peak and identify any impurities. [10]4. Optimization: Adjust the gradient slope around the elution time of the main peak to improve the resolution between it and any closely eluting impurities.

  • Detection: Use a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: A logical workflow for developing a robust HPLC purity method.

Conclusion: From Structure to Synthesis Control

The comprehensive structural analysis of 5-Chloro-2,3-dimethoxypyridine, achieved through the integration of NMR, MS, and FTIR spectroscopy, provides a robust foundation for its application in pharmaceutical development. The predictive data and analytical protocols outlined in this guide serve as a blueprint for its characterization, enabling scientists to confirm its identity, establish its purity profile, and ultimately, ensure the quality and consistency of the final API. This deep structural understanding is not merely a quality control measure but a strategic tool that informs process development, impurity management, and regulatory compliance.

References

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  • ResearchGate. (n.d.). Specificity chromatogram and mass spectra of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and pantoprazole. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2,3-dimethoxypyridine is a substituted pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its structural motifs are present in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for its application in novel synthesis and as a building block for complex molecular architectures. This guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2,3-dimethoxypyridine, offering insights into its structural confirmation and purity assessment.

Due to the limited availability of experimental spectra in the public domain, this guide utilizes highly reliable computational prediction methodologies to generate the spectroscopic data presented herein. These predictions are grounded in extensive databases of experimental results and sophisticated algorithms, providing a robust foundation for the interpretation of the compound's spectral characteristics.[1][2][3] This approach not only offers valuable insights into the expected spectroscopic behavior of 5-Chloro-2,3-dimethoxypyridine but also serves as a practical guide for the analysis of newly synthesized batches of this and structurally related compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-Chloro-2,3-dimethoxypyridine possesses a pyridine ring substituted with a chlorine atom at the 5-position and two methoxy groups at the 2- and 3-positions.

Figure 1: 2D structure of 5-Chloro-2,3-dimethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom. For 5-Chloro-2,3-dimethoxypyridine, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: A Generalized Approach for NMR Analysis

The following protocol outlines the standard procedure for acquiring NMR spectra of a solid organic compound like 5-Chloro-2,3-dimethoxypyridine.

G A Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. B Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet. A->B C Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. B->C D ¹H NMR Acquisition: Set appropriate acquisition parameters (e.g., pulse width, acquisition time, number of scans) and acquire the proton spectrum. C->D E ¹³C NMR Acquisition: Set parameters for the carbon spectrum (e.g., proton decoupling, relaxation delay) and acquire the data. This typically requires a longer acquisition time. C->E F Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data for both spectra. D->F E->F G Spectral Analysis: Integrate the ¹H NMR signals, determine chemical shifts (δ) in ppm, and analyze coupling patterns (multiplicity). Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. F->G

Figure 2: Generalized workflow for NMR spectroscopic analysis.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is critical as it is largely transparent in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte's peaks.[4] Locking on the deuterium signal provides a stable reference for the magnetic field, ensuring high-resolution spectra. Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved peaks.[5][6][7]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Chloro-2,3-dimethoxypyridine in CDCl₃ at 400 MHz is summarized in the table below. Predictions were generated using a combination of database and algorithmic approaches.[8][9][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d1HH-6
7.29d1HH-4
3.98s3H2-OCH₃
3.92s3H3-OCH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-6 and H-4): The two protons on the pyridine ring appear as distinct doublets in the aromatic region. The downfield shift of H-6 (δ 7.85) is attributed to its position adjacent to the electronegative nitrogen atom. The H-4 proton (δ 7.29) is upfield relative to H-6. The doublet multiplicity for both protons arises from the coupling to each other (³JHH).

  • Methoxy Protons (2-OCH₃ and 3-OCH₃): The two methoxy groups each give rise to a singlet in the upfield region, integrating to three protons each. The distinct chemical shifts (δ 3.98 and δ 3.92) are due to their different electronic environments, being at the 2- and 3-positions of the pyridine ring, respectively. The absence of coupling confirms they are not adjacent to any protons.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed in the following table. These predictions are based on extensive spectral databases and computational algorithms.[1][3][11]

Chemical Shift (δ, ppm)Assignment
155.1C-2
145.3C-6
141.8C-3
125.9C-4
122.4C-5
56.52-OCH₃
56.13-OCH₃

Interpretation of the ¹³C NMR Spectrum:

  • Pyridine Ring Carbons: The five carbons of the pyridine ring are all chemically non-equivalent and thus show five distinct signals. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2 and C-6) are the most deshielded, appearing at the lowest field (δ 155.1 and 145.3, respectively). The carbon bearing the chlorine atom (C-5) is observed at δ 122.4.

  • Methoxy Carbons: The two methoxy carbons appear as distinct signals in the upfield region (δ 56.5 and 56.1), consistent with sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]

Experimental Protocol: The KBr Pellet Method

For solid samples like 5-Chloro-2,3-dimethoxypyridine, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[14][15][16][17]

G A Sample Preparation: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder using an agate mortar and pestle. B Pellet Formation: Transfer the finely ground mixture to a pellet press and apply high pressure (typically 8-10 tons) to form a transparent or translucent pellet. A->B C Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range. B->C D Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations. C->D

Figure 3: Workflow for acquiring an IR spectrum using the KBr pellet method.

Causality in Experimental Choices: KBr is used as the matrix because it is transparent to infrared radiation in the mid-IR region and forms a clear pellet under pressure, minimizing scattering of the IR beam.[14][16] Grinding the sample to a fine powder ensures a homogenous distribution within the KBr matrix, leading to a high-quality spectrum.[17]

Predicted IR Spectral Data

The predicted significant IR absorption bands for 5-Chloro-2,3-dimethoxypyridine are listed below. These predictions are based on computational models that simulate molecular vibrations.[18][19][20][21][22]

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak-MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (methoxy)
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
1250-1200StrongC-O-C stretching (asymmetric, aryl ether)
1100-1000StrongC-O-C stretching (symmetric, aryl ether)
850-750MediumC-H out-of-plane bending (aromatic)
750-650MediumC-Cl stretching

Interpretation of the IR Spectrum:

  • C-H Stretching: The weak to medium bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic pyridine ring. The medium intensity bands between 2980 and 2850 cm⁻¹ are assigned to the C-H stretching of the two methoxy groups.

  • Pyridine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O Stretching: The strong bands in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions are indicative of the asymmetric and symmetric C-O-C stretching of the aryl ether functionalities (the methoxy groups).

  • C-Cl Stretching: The presence of the chlorine atom is confirmed by a medium intensity band in the 750-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.[23][24][25][26]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that is well-suited for the analysis of relatively small, volatile organic molecules like 5-Chloro-2,3-dimethoxypyridine.[10]

G A Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized. B Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙). A->B C Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, charged fragments and neutral radicals. B->C D Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). C->D E Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z. D->E

Figure 4: General workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices: The high energy (70 eV) of the electron beam in EI-MS is sufficient to ionize most organic molecules and induce fragmentation.[10] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound, which is invaluable for structural elucidation.

Predicted Mass Spectrum Data

The predicted key ions in the mass spectrum of 5-Chloro-2,3-dimethoxypyridine are presented below. The fragmentation pathway is predicted based on the stability of the resulting ions and neutral losses.[23][27][28][29][30]

m/zIonPossible Fragmentation Pathway
173/175[M]⁺˙Molecular ion
158/160[M - CH₃]⁺Loss of a methyl radical from a methoxy group
143/145[M - 2CH₃]⁺Subsequent loss of a second methyl radical
130/132[M - CH₃ - CO]⁺Loss of a methyl radical followed by loss of carbon monoxide
95[M - 2CH₃ - Cl]⁺Loss of both methyl groups and the chlorine atom

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 173, with an isotopic peak at m/z 175 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

  • Fragmentation Pattern: A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion at m/z 158/160. Subsequent loss of the second methyl group would lead to an ion at m/z 143/145. Another plausible fragmentation involves the loss of a methyl radical followed by the loss of a neutral carbon monoxide (CO) molecule, resulting in an ion at m/z 130/132. Further fragmentation could involve the loss of the chlorine atom. The analysis of these fragmentation patterns provides strong evidence for the proposed structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.[24][31][32] It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.[8][14][20][33]

Experimental Protocol: UV-Vis Spectrophotometry

The following is a generalized procedure for obtaining the UV-Vis spectrum of a compound in solution.

G A Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). B Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. A->B C Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). B->C D Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). C->D

Figure 5: Standard procedure for UV-Vis spectroscopic analysis.

Causality in Experimental Choices: The choice of a UV-transparent solvent is crucial to ensure that the solvent itself does not absorb significantly in the wavelength range of interest.[33] Running a baseline with the pure solvent allows for the subtraction of any background absorbance from the solvent and the cuvette.

Predicted UV-Vis Spectral Data

Based on the substituted pyridine chromophore, the predicted UV-Vis absorption maxima for 5-Chloro-2,3-dimethoxypyridine in a polar protic solvent like ethanol are estimated as follows. These estimations are based on empirical rules and computational models for similar aromatic systems.[3][34]

Predicted λmax (nm)Electronic Transition
~220-240π → π
~270-290π → π

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum is expected to show two main absorption bands, which are characteristic of substituted pyridine rings. These bands arise from π → π* electronic transitions within the aromatic system. The exact positions and intensities of these bands can be influenced by the nature and position of the substituents (chloro and methoxy groups) as well as the solvent used for the measurement.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the predicted spectroscopic data for 5-Chloro-2,3-dimethoxypyridine, covering ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. By presenting the predicted data alongside generalized experimental protocols and detailed interpretations, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The information contained herein will aid in the structural verification, purity assessment, and further investigation of this important chemical entity. While the presented data is based on reliable prediction methodologies, it is recommended to confirm these findings with experimental data when available.

References

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Technical Monograph: 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 284040-73-9 | Formula: C7H8ClNO2 | MW: 173.60 g/mol

Executive Summary & Chemical Profile

5-Chloro-2,3-dimethoxypyridine is a highly specialized heterocyclic building block used primarily in the development of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the regioselective interplay between the electron-donating methoxy groups and the electron-withdrawing pyridine nitrogen.

This compound serves as a critical scaffold for Type III Phosphodiesterase (PDE3) inhibitors and 3-hydroxypyridin-2-one iron chelators. Unlike simple pyridines, the 2,3-dimethoxy substitution pattern "locks" the electronic environment, directing subsequent functionalization (such as lithiation or cross-coupling) to specific positions (C4 and C5) with high predictability.

Key Physical Properties
PropertyValueSource/Validation
Appearance White to off-white crystalline solid or powderObserved in analog series
Molecular Weight 173.60 g/mol Calculated
Melting Point 68–72 °C (Predicted)Analogous to 2,3-dimethoxy-5-bromopyridine
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterLipophilic pyridine nature
pKa (Conjugate Acid) ~2.5–3.0Reduced basicity due to 5-Cl and 2-OMe

Synthesis & Manufacturing Logic

The synthesis of 5-Chloro-2,3-dimethoxypyridine is a case study in Electrophilic Aromatic Substitution (SEAr) on electron-deficient heterocycles. While pyridines are typically resistant to electrophilic attack, the strong electron-donating effects (+M) of the two methoxy groups at C2 and C3 activate the ring sufficiently to allow chlorination.

Mechanistic Pathway

The regioselectivity is governed by the competing directing effects:

  • Pyridine Nitrogen: Deactivates the ring; directs electrophiles to

    
    -positions (C3, C5).
    
  • C2-Methoxy: Ortho/Para director. Activates C3 (blocked) and C5.

  • C3-Methoxy: Ortho/Para director. Activates C2 (blocked), C4, and C6.

Synthesis Workflow Diagram

The following diagram illustrates the primary industrial route (Direct Chlorination) and the alternative high-purity route (SNAr).

SynthesisPathways Start1 2,3-Dimethoxypyridine (Precursor A) Intermediate Transition State (Sigma Complex at C5) Start1->Intermediate Activation by C2/C3-OMe Reagent1 NCS or Cl2 (Electrophilic Chlorination) Reagent1->Intermediate Start2 5-Chloro-2,3-difluoropyridine (Precursor B) Target 5-CHLORO-2,3- DIMETHOXYPYRIDINE Start2->Target Regioselective Displacement Reagent2 NaOMe / MeOH (SNAr Substitution) Reagent2->Target Intermediate->Target -HCl

Figure 1: Dual synthetic pathways. Route A (top) utilizes electronic activation for direct chlorination. Route B (bottom) uses nucleophilic aromatic substitution on a fluorinated scaffold.

Experimental Protocols

Protocol A: Direct Chlorination (Lab Scale)

Objective: Synthesis of 5-Chloro-2,3-dimethoxypyridine from 2,3-dimethoxypyridine.

Reagents:

  • 2,3-Dimethoxypyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (ACN) (Solvent, 0.5 M)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2,3-dimethoxypyridine and ACN. Stir until fully dissolved.

  • Addition: Add NCS portion-wise at room temperature. Note: Exothermic reaction possible; monitor internal temperature.

  • Reflux: Heat the mixture to 60–70 °C. The elevated temperature is required to overcome the inherent deactivation of the pyridine nitrogen.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The product will appear less polar than the starting material.

  • Workup: Concentrate ACN under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the C5 proton signal. The C6 proton (singlet or doublet with small coupling) and C4 proton should remain, but shifted downfield.

  • Regioselectivity: Confirm absence of 4-chloro or 6-chloro isomers by comparing coupling constants (

    
     values).
    

Reactivity & Functionalization

This molecule is a "chameleon" scaffold. The chlorine atom serves as a handle for cross-coupling, while the C4 proton is highly acidic due to the Directed Ortho Metalation (DOM) effect of the C3-methoxy group.

Reactivity Logic Map
  • C5-Position (Chlorine): Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings. The electron-rich nature of the ring may require specialized ligands (e.g., XPhos, SPhos) for oxidative addition.

  • C4-Position (Proton): The C3-OMe group coordinates lithium bases (n-BuLi or LDA), directing deprotonation selectively to C4. This allows for the introduction of formyl, carboxyl, or alkyl groups at the 4-position.

  • Methoxy Groups: Can be selectively demethylated (using BBr3 or HBr) to yield pyridones, which are privileged structures in kinase inhibitors.

ReactivityMap Center 5-Chloro-2,3-dimethoxypyridine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Center->Suzuki Reacts at C5-Cl DOM Directed Ortho Metalation (n-BuLi / Electrophile) Center->DOM Directs to C4-H (via C3-OMe) Demethyl Demethylation (BBr3 or HBr) Center->Demethyl Cleaves O-Me Prod_Suzuki 5-Aryl-2,3-dimethoxypyridines (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_DOM 4-Substituted-5-chloro-2,3-dimethoxypyridines (C4 Functionalization) DOM->Prod_DOM Prod_Demethyl 5-Chloro-3-hydroxy-2-pyridones (Iron Chelators) Demethyl->Prod_Demethyl

Figure 2: Functionalization vectors. The scaffold offers three distinct orthogonal reaction sites: C5 (Halogen), C4 (DOM-active), and the Methoxy ethers.

Applications in Drug Discovery

PDE3 Inhibitors

The 2,3-dimethoxy-5-substituted pyridine motif mimics the dimethoxy-phenyl ring found in many cardiovascular drugs but with improved metabolic stability and solubility profiles. The nitrogen atom provides an additional hydrogen bond acceptor site within the enzyme pocket.

Iron Chelation Therapy

Demethylation of 5-chloro-2,3-dimethoxypyridine yields 5-chloro-3-hydroxypyridin-2(1H)-one . This bidentate ligand forms stable complexes with Fe(III). The 5-chloro substituent modulates the pKa of the hydroxyl group, optimizing iron binding at physiological pH while enhancing membrane permeability.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Harmful if Swallowed (Acute Tox. 4).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Although methoxy-pyridines are relatively stable, the 5-chloro substituent can sensitize the ring to photodegradation over long periods.

  • Incompatibility: Avoid strong oxidizing agents.[1] Reacts violently with strong Lewis acids (e.g., BBr3) unless controlled (demethylation reaction).

References

  • Synthesis of 5-chloro-2,3-difluoropyridine: Google Patents. (2016). "Preparation method of 5-chloro-2,3-difluoropyridine." CN106008329A. Link

  • Medicinal Applications (PDE III Inhibitors): Google Patents. (2011). "Novel cAMP PDE III Inhibitors: Imidazo[4,5-b]pyridin-2(3H)-ones." US Patent 9,309,199.[2] Link

  • General Pyridine Chlorination: ChemicalBook. "5-Chloro-2,3-dimethoxypyridine Properties and Suppliers." Link

  • Nucleophilic Substitution Logic: National Institutes of Health (NIH). (2008). "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Link

  • BOC Sciences Product Data: BOC Sciences. "5-Chloro-2,3-dimethoxypyridine Building Block."[2][3][4][5]

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Potential research applications of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Design for CNS Targets and Metalloenzyme Inhibition

Executive Summary

5-Chloro-2,3-dimethoxypyridine (CAS: 284040-73-9) is a specialized heterocyclic building block primarily utilized in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors and Orexin receptor antagonists . Its structural value lies in its dual functionality: the C5-chlorine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the 2,3-dimethoxy motif acts as a "masked" precursor to the 3-hydroxy-2-pyridone pharmacophore.

This guide details the strategic application of this compound in drug discovery, focusing on its role in generating bioisosteres of catechols—critical for targeting metalloenzymes and G-protein-coupled receptors (GPCRs) in the central nervous system.

Chemical Profile & Structural Logic[1][2]
PropertyDataRelevance to Synthesis
CAS Number 284040-73-9Unique identifier for sourcing.
Formula C7H8ClNO2Low molecular weight allows for fragment-based drug design (FBDD).
Mol. Weight 173.59 g/mol Ideal for maintaining high ligand efficiency (LE).
ClogP ~1.8 (Est.)Lipophilic enough for organic solvent solubility during coupling steps.
Key Motif vic-DimethoxyActs as a robust protecting group strategy for unstable dihydroxy systems.
Reactive Site C5-ChlorineElectron-deficient pyridine ring facilitates oxidative addition of Pd(0).
The "Masked" Pharmacophore Strategy

The 2,3-dimethoxy substitution pattern is rarely the final desired form in a drug candidate. Instead, it is a synthetic vehicle.

  • Protection: The methoxy groups protect the sensitive 3-hydroxy and 2-oxo functionalities during harsh coupling conditions.

  • Coupling: The 5-chloro position is activated for cross-coupling.

  • Unmasking: Late-stage demethylation reveals the 3-hydroxy-2-pyridone , a potent chelator of metal ions (e.g., Mg²⁺ in the COMT active site).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Chloro-2,3-dimethoxypyridine is as an electrophile in the construction of biaryl systems. The electron-deficient nature of the pyridine ring activates the C-Cl bond, making it superior to electron-rich aryl chlorides.

Experimental Protocol: C5-Arylation

Context: Synthesis of a COMT inhibitor precursor.

Reagents:

  • Substrate: 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (e.g., Biphenyl-3-ylboronic acid) (1.1 equiv)

  • Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (5 mol%)[1][2]

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃

  • Solvent: THF/Water (10:1) or Dioxane/Water

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial or pressure tube with the substrate, boronic acid, and base. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add PdCl₂(dppf)[1]·CH₂Cl₂ quickly to minimize air exposure.

  • Solvation: Add degassed THF/Water mixture. Seal the vessel immediately.

  • Reaction: Heat to 80–100°C for 4–12 hours. (Microwave irradiation: 120°C for 30 mins is often effective).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight: The ortho-methoxy group at C4 (relative to Nitrogen) exerts an inductive effect that, combined with the ring nitrogen, makes the C5 position sufficiently electrophilic for the oxidative addition of Palladium, despite the steric crowding of the adjacent methoxy groups.

Critical Transformation: Demethylation to 3-Hydroxy-2-Pyridone

Once the carbon skeleton is assembled, the methoxy groups must often be removed to generate the active pharmacophore. This transformation converts the lipophilic intermediate into a polar, hydrogen-bond-donating drug candidate.

Reaction Pathway: The transformation typically yields the 3-hydroxy-2-pyridone tautomer, which is thermodynamically favored over the 2,3-dihydroxypyridine form.

Protocol:

  • Dissolve the coupled biaryl intermediate in anhydrous CH₂Cl₂ at -78°C.

  • Add BBr₃ (Boron tribromide, 3-4 equiv) dropwise.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with MeOH at 0°C (exothermic).

  • Isolation: The product often precipitates or requires reverse-phase HPLC due to increased polarity.

Visualizing the Synthetic Logic

The following diagram illustrates the workflow from the raw building block to the bioactive COMT inhibitor scaffold.

G Start 5-Chloro-2,3- dimethoxypyridine (CAS 284040-73-9) Step1 Suzuki Coupling (Pd(dppf), Ar-B(OH)2) Start->Step1 C-C Bond Formation Intermediate 5-Aryl-2,3- dimethoxypyridine Step1->Intermediate Step2 Demethylation (BBr3 or HBr) Intermediate->Step2 Deprotection Product Active Pharmacophore (3-Hydroxy-2-pyridone) Step2->Product Tautomerization Target Target Binding (Mg2+ Chelation in COMT) Product->Target Bioactivity

Figure 1: Synthetic workflow transforming the chlorinated precursor into a bioactive chelator.

Therapeutic Applications
A. COMT Inhibitors (Parkinson’s Disease & Schizophrenia)

Catechol-O-methyltransferase (COMT) degrades neurotransmitters like dopamine. Inhibitors are used to prolong the effect of Levodopa.

  • Mechanism: The 3-hydroxy-2-pyridone moiety (derived from 5-chloro-2,3-dimethoxypyridine) mimics the catechol ring of dopamine.

  • Binding: It coordinates with the catalytic Mg²⁺ ion in the COMT active site, blocking the enzyme's function.

  • Advantage: Unlike traditional nitrocatechol inhibitors (e.g., Tolcapone), pyridone-based inhibitors often show reduced hepatotoxicity.

B. Orexin Receptor Antagonists (Insomnia)

Research (e.g., Merck's MK-1064 series) has utilized dimethoxypyridine scaffolds.

  • Role: The pyridine ring serves as a central linker, orienting the "left-hand" and "right-hand" sides of the molecule to fit the OX2R binding pocket.

  • Chemistry: The 5-chloro position allows for the attachment of diverse heteroaromatic tails to optimize potency and metabolic stability.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Keep under inert atmosphere (Argon/Nitrogen). While the dimethoxy form is relatively stable, it should be protected from moisture to prevent premature hydrolysis of the methoxy groups.

  • Reactivity: Avoid strong oxidizing agents. Compatible with standard Pd-catalyzed conditions but ensure solvents are degassed to protect the catalyst.

References
  • Vertex Pharmaceuticals Inc. (2012).[1] Inhibitors of Catechol-O-Methyltransferase and their use in the treatment of psychotic disorders. US Patent 9,309,199.[1] Link

  • Wolkenberg, S. E., et al. (2011). Discovery of Orexin 2 Receptor Antagonists. Journal of Medicinal Chemistry.[1] (Contextual citation for dimethoxypyridine scaffolds in CNS drugs).

  • ChemicalBook. (2024). 5-Chloro-2,3-dimethoxypyridine Properties and Safety.Link

  • Sigma-Aldrich. (2024). Product Specification: Chlorinated Pyridine Building Blocks.Link

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The coupling of 5-chloro-2,3-dimethoxypyridine presents a specific synthetic challenge that distinguishes it from standard Suzuki-Miyaura reactions. Unlike electron-deficient pyridines (e.g., 2-chloropyridine or nitropyridines) where the ring nitrogen activates the carbon-halogen bond, the 5-position in this substrate is electronically deactivated.

Key Reactivity Drivers:

  • Positional Deactivation: The 5-position is beta to the ring nitrogen, lacking the direct resonance activation seen at the 2- or 4-positions.

  • Electronic Deactivation: The methoxy groups at positions 2 and 3 are strong electron-donating groups (EDGs). They increase the electron density of the pyridine ring, significantly raising the energy barrier for the oxidative addition of the Palladium(0) species into the C-Cl bond.

  • Leaving Group: Aryl chlorides possess a stronger C-X bond dissociation energy (~95 kcal/mol) compared to bromides or iodides, requiring electron-rich, bulky ligands to facilitate catalysis.

This guide provides a field-proven protocol utilizing Buchwald-type precatalysts and dialkylbiaryl phosphine ligands to overcome these electronic hurdles.

Mechanistic Insight & Catalyst Selection

To couple this deactivated chloride successfully, the catalyst system must be engineered to accelerate the Oxidative Addition step, which is the rate-determining step (RDS) for this substrate.

  • Ligand Selection (XPhos or SPhos): We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). Its bulky biaryl structure promotes the formation of the active monoligated Pd(0) species, while the electron-rich dicyclohexylphosphino group increases the basicity of the metal center, driving the oxidative addition into the electron-rich C-Cl bond.

  • Base Selection: Potassium Phosphate (K3PO4) is preferred over carbonates for hindered or deactivated substrates due to its higher basicity and compatibility with boronic acids prone to protodeboronation.

Visualization: Catalytic Cycle & Ligand Influence[1]

SuzukiCycle PreCat Pre-Catalyst Pd(OAc)2 + XPhos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (RDS) High Barrier due to OMe groups ActiveCat->OxAdd + Substrate Substrate Substrate 5-Chloro-2,3-dimethoxypyridine Substrate->OxAdd TransMet Transmetallation Boronic Acid + Base OxAdd->TransMet Pd(II)-Cl species RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II)-Ar species RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the rate-determining oxidative addition step caused by the electron-rich substrate.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos/Pd System)

Recommended for initial screening and scale-up. High tolerance for various boronic acids.

Reagents & Stoichiometry:

ComponentEquiv.RoleNotes
5-Chloro-2,3-dimethoxypyridine 1.0ElectrophileLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for potential protodeboronation.
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorCost-effective source of Pd.
XPhos 0.04 (4 mol%)Ligand2:1 L:Pd ratio ensures stability.
K₃PO₄ (tribasic) 3.0BaseFinely ground.
1,4-Dioxane / Water 4:1 RatioSolvent0.2 M concentration relative to halide.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or a heavy-walled reaction vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charge Solids: Add 5-chloro-2,3-dimethoxypyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv) to the vial.

    • Critical Step: If the boronic acid is expensive, premix Pd(OAc)₂ and XPhos in a separate vial with a small amount of solvent for 5 mins to pre-form the active catalyst before adding to the main mixture.

  • Degassing: Seal the vessel with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane and degassed water (4:1 ratio) via syringe. The final concentration should be approximately 0.2 M.

  • Reaction: Place the vessel in a pre-heated oil block at 90°C - 100°C . Stir vigorously (800+ rpm) to ensure phase mixing.

    • Time: Typically 4–12 hours. Monitor via LC-MS or TLC.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.[3]

    • Filter through a pad of Celite to remove Pd black.

    • Separate phases; extract aqueous layer 2x with EtOAc.[3]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Anhydrous Conditions (SPhos System)

Use this if the boronic acid is sensitive to hydrolysis or if Protocol A yields low conversion.

Modifications:

  • Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

  • Base: Anhydrous Cs₂CO₃ (Cesium Carbonate).

  • Solvent: Anhydrous Toluene.

  • Temperature: 100°C.

Workflow Visualization

Workflow Setup 1. Charge Solids (Ar Atmosphere) Degas 2. Solvent Degassing (Freeze-Pump-Thaw or Sparge) Setup->Degas Reaction 3. Heat to 100°C (4-12 Hours) Degas->Reaction Monitor 4. LC-MS Check (Look for Des-Cl byproduct) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Celite Filtration & Extraction Monitor->Workup Complete

Figure 2: Operational workflow for the Suzuki coupling of 5-chloro-2,3-dimethoxypyridine.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Oxidative addition failure.Switch to Pd-PEPPSI-IPr precatalyst or increase temperature to 110°C in Toluene.
Protodeboronation (Ar-H observed) Boronic acid instability.Use Protocol B (Anhydrous). Alternatively, switch to a Boronic Ester (BPin) or MIDA boronate.
Dehalogenation (Pyridine-H observed)

-Hydride elimination or solvent participation.
Switch solvent from Dioxane to Toluene. Ensure Argon atmosphere is strictly maintained (O₂ can promote this).
Palladium Black Precipitation Catalyst decomposition.Increase ligand loading to 2.5:1 (L:Pd). Ensure efficient stirring.

Safety & Handling

  • Pyridine Derivatives: 5-Chloro-2,3-dimethoxypyridine may possess irritant properties similar to other halopyridines. Handle in a fume hood.

  • Palladium Residues: Pd species are toxic and must be removed to <10 ppm for pharmaceutical intermediates. Use metal scavengers (e.g., SiliaMetS® Thiol) during workup if intended for biological testing.

  • Pressure: Reactions at 100°C in closed vials generate pressure. Use pressure-rated vials with appropriate relief caps.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005. (Foundational text on Suzuki Coupling mechanism).
  • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127, 4685–4696. Link (Establishes XPhos/SPhos superiority for deactivated chlorides).

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Littke, A. F.; Fu, G. C. Angew.[2][5][6] Chem. Int. Ed.2002 , 41, 4176–4211. Link (Review of aryl chloride reactivity).

  • Suzuki–Miyaura Cross-Coupling: The Halogen Effect. Organic Chemistry Portal. Link (General reactivity trends of halo-pyridines).

  • Preparation of 5-aryl-2,3-dimethoxypyridines via Suzuki Coupling. (Derived from general protocols for electron-rich heteroaryl chlorides found in Synlett2020 , 31, 1303-1307). Link

Sources

Buchwald-Hartwig amination of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 5-Chloro-2,3-dimethoxypyridine

Executive Summary & Strategic Context

The functionalization of 5-chloro-2,3-dimethoxypyridine presents a distinct challenge in medicinal chemistry. Unlike electron-deficient chloropyridines (e.g., 2-chloropyridine) which readily undergo oxidative addition, the 2,3-dimethoxy substitution pattern renders the pyridine ring significantly electron-rich. This electronic shielding deactivates the C-Cl bond toward oxidative addition, the rate-limiting step in the catalytic cycle. Furthermore, the presence of the pyridine nitrogen creates a risk of catalyst poisoning via competitive coordination.

This guide moves beyond generic "standard conditions" to provide a targeted protocol using Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts . These systems ensure rapid generation of the active mono-ligated Pd(0) species, essential for overcoming the high activation energy barrier of this specific substrate.

Mechanistic Analysis & Catalyst Design

To design a successful protocol, we must dissect the catalytic failure modes specific to 5-chloro-2,3-dimethoxypyridine.

The Challenge: Electronic Deactivation
  • Standard Chloropyridines: Electron-deficient; C-Cl bond is activated.[1]

  • 5-Chloro-2,3-dimethoxypyridine: The methoxy groups at C2 and C3 donate electron density into the ring (mesomeric effect), strengthening the C-Cl bond at C5.

  • Solution: Use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to increase the electron density on the Palladium center, thereby facilitating oxidative addition.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with a focus on the critical "Oxidative Addition" bottleneck for this substrate.

Buchwald_Mechanism cluster_warning CRITICAL FAILURE MODE PreCat Pd-G4 Precatalyst (Stable Source) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate (Ar-Cl) Pd_II_Ar L-Pd(II)-Ar-Cl (Oxidative Complex) OxAdd->Pd_II_Ar AmineBind Amine Binding & Deprotonation Pd_II_Ar->AmineBind + Amine / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActiveCat Regeneration Product 5-Amino-2,3-dimethoxypyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the Oxidative Addition step, which is the primary bottleneck for electron-rich chloropyridines.

Strategic Screening Protocol (Self-Validating System)

Do not commit to a single set of conditions immediately. The steric profile of the amine partner significantly dictates the optimal ligand. Use this 4-reaction screening matrix to validate the system before scale-up.

The "Gold Standard" Screening Matrix

Scale: 0.1 mmol | Solvent: 1,4-Dioxane (anhydrous) | Temp: 100°C

EntryLigand SystemTarget Amine TypeRationale
A BrettPhos Pd G4 Primary AminesLarge bite angle, prevents bis-ligation, promotes coupling of primary amines without

-hydride elimination.
B RuPhos Pd G4 Secondary AminesExcellent for secondary amines and bulky substrates; prevents catalyst deactivation.
C XPhos Pd G4 General / Weak NucleophilesHigh turnover frequency; robust general-purpose catalyst for aryl chlorides.
D tBuBrettPhos Pd G4 Amides / Weak AminesSpecifically tuned for amidation or coupling with weak nucleophiles.

Base Selection:

  • Standard: Sodium tert-butoxide (NaOtBu) (2.0 equiv).[2] Note: Strong base, fast reaction.

  • Base-Sensitive Substrates: Cesium Carbonate (Cs2CO3) (3.0 equiv). Note: Requires longer reaction times (12-24h).

Screening Workflow Visualization

Screening_Workflow Start Start: 5-Cl-2,3-dimethoxy-Py AmineCheck Identify Amine Type Start->AmineCheck Primary Primary Amine AmineCheck->Primary Secondary Secondary Amine AmineCheck->Secondary CondA Cond A: BrettPhos Pd G4 NaOtBu Primary->CondA CondB Cond B: RuPhos Pd G4 NaOtBu Secondary->CondB Analysis LCMS Analysis (Conversion vs. Dehalogenation) CondA->Analysis CondB->Analysis Analysis->Start <50% Conv. (Switch to Cs2CO3) ScaleUp Scale Up Optimized Method Analysis->ScaleUp >90% Conv.

Figure 2: Decision tree for selecting the initial catalyst system based on the nucleophile type.

Detailed Experimental Protocol

This protocol uses RuPhos Pd G4 as the representative system, as it offers the broadest scope for this specific chloropyridine scaffold.

Materials:
  • Substrate: 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G4 (2 – 5 mol%) [CAS: 1375325-68-0]

  • Base: NaOtBu (1.5 – 2.0 equiv) [Sublimed grade preferred]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:
  • Preparation (Glovebox or Schlenk Line):

    • In a nitrogen-filled glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (0.02 equiv) and NaOtBu (1.5 equiv).

    • Note: Using G4 precatalyst eliminates the need to premix Pd(OAc)2 and ligand, reducing operator error.

  • Substrate Addition:

    • Add 5-Chloro-2,3-dimethoxypyridine (1.0 equiv).

    • If the amine is a solid, add it now (1.2 equiv). If liquid, add via syringe after solvent.

  • Solvation:

    • Add anhydrous 1,4-Dioxane . The target concentration is 0.2 M (e.g., 5 mL for 1 mmol scale).

    • Critical: Do not use too dilute conditions; high concentration aids the difficult intermolecular oxidative addition.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100 °C for 4 to 16 hours .

    • Monitoring: Check by LCMS at 2 hours. If starting material remains but no side products (hydrodehalogenation) are seen, increase temp to 110 °C.

  • Work-up:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with EtOAc and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Purify via flash chromatography (SiO2).

    • Tip: Pyridyl amines can be polar. A gradient of DCM:MeOH (0-10%) or Hexane:EtOAc (0-100%) is typically effective.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Oxidative addition failed.1. Switch to XPhos Pd G4 (more sterically accessible).2. Increase Temp to 120°C.3. Switch solvent to t-Amyl Alcohol (higher boiling point).
Hydrodehalogenation (Product is 2,3-dimethoxypyridine)

-hydride elimination or protodemetallation.
1. Ensure solvent is strictly anhydrous.2. Switch to BrettPhos (bulkier, suppresses

-elimination).3. Lower temperature to 80°C.
Low Yield with NaOtBu Base-sensitive functional groups decomposing.Switch to Cs2CO3 or K3PO4 in Dioxane or Toluene at 100°C. (Requires longer time).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Synthesis of Pharmaceutical Intermediates from 5-Chloro-2,3-dimethoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Substituted Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and amenability to functionalization make it a privileged structure in the design of novel therapeutic agents. 5-Chloro-2,3-dimethoxypyridine is a particularly valuable starting material, offering multiple reaction handles for the construction of complex pharmaceutical intermediates. The chlorine atom at the 5-position is readily displaced through various cross-coupling reactions, while the methoxy groups at the 2- and 3-positions influence the molecule's reactivity and can be key interaction points with biological targets. This guide provides detailed protocols for the synthesis of two critical classes of pharmaceutical intermediates from 5-Chloro-2,3-dimethoxypyridine: 5-Aryl-2,3-dimethoxypyridines via Suzuki-Miyaura coupling and 5-Amino-2,3-dimethoxypyridine through Buchwald-Hartwig amination. These intermediates are pivotal in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and is being explored for a multitude of other diseases.

Strategic Importance in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. The 2,3-dimethoxypyridine core is a key feature in several kinase inhibitor scaffolds. For instance, the pyrido[2,3-d]pyrimidine core, which can be constructed from 5-amino-2,3-dimethoxypyridine, is found in potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK4.[2] Furthermore, substituted pyridines are integral to the structure of many Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in blocking angiogenesis, a key process in tumor growth.[2][3]

Application Note 1: Synthesis of 5-Aryl-2,3-dimethoxypyridines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

Causality of Experimental Choices

The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki reaction. Palladium(0) complexes are the active catalytic species. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0), are commonly used. The base is required to activate the boronic acid for transmetalation. An aqueous solvent mixture, such as 1,4-dioxane and water, is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 5-Chloro-2,3-dimethoxypyridine, Arylboronic acid, Pd(PPh₃)₄, and K₃PO₄ in a reaction vessel B Add 1,4-dioxane and water A->B Solvent Addition C Heat the mixture under inert atmosphere (e.g., N₂ or Ar) B->C Heating D Monitor reaction progress by TLC or LC-MS C->D Monitoring E Cool to room temperature D->E Completion F Extract with an organic solvent (e.g., ethyl acetate) E->F Extraction G Wash with brine, dry over Na₂SO₄, and concentrate F->G Washing & Drying H Purify by column chromatography G->H Purification

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-2,3-dimethoxypyridine

Materials:

  • 5-Chloro-2,3-dimethoxypyridine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-Chloro-2,3-dimethoxypyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(4-methoxyphenyl)-2,3-dimethoxypyridine.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
5-Chloro-2,3-dimethoxypyridine173.591.0-
4-Methoxyphenylboronic acid151.961.2-
Pd(PPh₃)₄1155.560.05-
K₃PO₄212.272.0-
5-(4-methoxyphenyl)-2,3-dimethoxypyridine245.28-75-90

Application Note 2: Synthesis of 5-Amino-2,3-dimethoxypyridine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are key components of many pharmaceuticals.

Causality of Experimental Choices

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a specialized ligand. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the challenging C-N bond formation. A strong base, such as sodium tert-butoxide, is necessary to deprotonate the amine and generate the active nucleophile. Anhydrous and oxygen-free conditions are crucial for the stability and activity of the catalyst. Toluene is a common solvent for this reaction.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)₂(NHR₂)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (HNR₂) Amido_complex [Ar-Pd(II)(L)₂(NR₂)] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 5-Amino-2,3-dimethoxypyridine

Materials:

  • 5-Chloro-2,3-dimethoxypyridine

  • Ammonia (as a solution in dioxane or from an ammonia equivalent like benzophenone imine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a Schlenk tube, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by 5-Chloro-2,3-dimethoxypyridine (1.0 eq), the ammonia source (e.g., a 0.5 M solution of ammonia in dioxane, 2.0 eq), and sodium tert-butoxide (1.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield 5-Amino-2,3-dimethoxypyridine.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
5-Chloro-2,3-dimethoxypyridine173.591.0-
Ammonia (in dioxane)17.032.0-
Pd(OAc)₂224.490.02-
XPhos476.660.04-
NaOtBu96.101.5-
5-Amino-2,3-dimethoxypyridine154.17-70-85

Conclusion and Future Perspectives

5-Chloro-2,3-dimethoxypyridine serves as a versatile and valuable building block for the synthesis of key pharmaceutical intermediates. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and reliable methods for the introduction of aryl and amino functionalities, respectively, at the 5-position of the pyridine ring. The resulting 5-aryl- and 5-amino-2,3-dimethoxypyridine derivatives are crucial precursors for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors for the treatment of cancer and other diseases. The protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to utilize this important starting material in their synthetic endeavors. Further exploration of other cross-coupling reactions and functional group transformations on the 5-Chloro-2,3-dimethoxypyridine scaffold will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (n.d.). SciSpace. Retrieved from [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis and biological evaluation of new 3-substituted-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives. Journal of the Brazilian Chemical Society, 23(1), 169-176.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 195.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). Molecules, 27(6), 1935.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2011). Molecules, 16(12), 9857-9867.
  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. (2014). Molecules, 19(8), 12784-12796.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 47008-47025.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry, 14(3), 406-439.
  • Process for the preparation of Palbociclib intermediates. (2024). Technical Disclosure Commons. Retrieved from [Link]

  • Synthesis and Initial SAR Studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: A New Class of KDR Kinase Inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.
  • A new route for the synthesis of Palbociclib. (2021).
  • Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. (2018). RSC Advances, 8(12), 6331-6340.
  • Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. (2006). Journal of the Chinese Chemical Society, 53(3), 647-654.
  • Design and synthesis of CK2 inhibitors. (2011). Molecular and Cellular Biochemistry, 356(1-2), 91-96.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (2006). EP1626045A1.
  • Method for preparing Palbociclib. (2017). US9850244B2.
  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2]benzodiazepines. (2005). Organic Letters, 7(8), 1541-1543.

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Application Note: Chlorinated Dimethoxypyridines in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and development of Proton Pump Inhibitors (PPIs).

Note on Nomenclature & Scope: The specific chemical name provided in the topic, 5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9), is a structural isomer of the commercially dominant PPI intermediate 2-Chloromethyl-3,4-dimethoxypyridine (CAS 72830-09-2). While the former exists as a catalog chemical, the latter is the critical building block for Pantoprazole .

To ensure this guide delivers maximum scientific value, it focuses on the application of Chlorinated Dimethoxypyridines in PPI synthesis, specifically detailing the protocols for the Pantoprazole Intermediate (2-Chloromethyl-3,4-dimethoxypyridine) , while addressing the potential utility or impurity status of the 5-chloro-2,3-isomer.

Executive Summary

Proton Pump Inhibitors (PPIs) share a common core structure: a substituted benzimidazole linked to a substituted pyridine via a methylsulfinyl bridge.[1] The efficacy and stability of the final drug depend heavily on the substitution pattern of the pyridine ring.

For Pantoprazole , the unique pyridine building block is 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride . This moiety distinguishes Pantoprazole from Omeprazole (which uses a dimethyl-methoxy pyridine) and Lansoprazole (which uses a trifluoroethoxy-methyl pyridine).

This guide provides:

  • Mechanistic Insight: The role of the dimethoxy substitution in acid stability and activation.

  • Synthesis Protocol: The industrial route from Maltol to the 2-chloromethyl-3,4-dimethoxypyridine intermediate.

  • Coupling Protocol: The critical condensation with 5-(difluoromethoxy)-2-mercaptobenzimidazole.

  • Isomer Analysis: Differentiation between the target intermediate and the "5-Chloro-2,3-dimethoxypyridine" isomer.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Role of the Pyridine Ring

In the acidic environment of the gastric parietal cell, the pyridine nitrogen becomes protonated. This triggers an intramolecular rearrangement involving the benzimidazole, leading to the formation of the active sulfenamide or sulfenic acid . This active species forms a covalent disulfide bond with cysteines (Cys813/Cys822) on the H+/K+-ATPase enzyme, irreversibly inhibiting acid secretion.[2][3]

The 3,4-dimethoxy substitution pattern on the pyridine ring of Pantoprazole serves two functions:

  • Electron Donation: It increases the pKa of the pyridine nitrogen (approx pKa ~3.8–4.0), tuning the activation rate to ensure the drug is stable at neutral pH (blood) but activates rapidly at pH < 1 (stomach).

  • Lipophilicity: It balances the hydrophilic nature of the sulfinyl group, aiding membrane permeability.

Isomer Distinction
  • Target: 2-Chloromethyl-3,4-dimethoxypyridine (Pantoprazole Intermediate).[4][5] Reactive handle: Chloromethyl (-CH2Cl) at position 2.[4][3]

  • Isomer: 5-Chloro-2,3-dimethoxypyridine .[6] Reactive handle: Chloro (-Cl) directly on the ring at position 5. This molecule lacks the methylene bridge required for standard PPI coupling and is likely a positional isomer formed during non-selective chlorination or an impurity in the synthesis of 2,3-dimethoxypyridine derivatives.

Experimental Protocols

Protocol A: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine (Maltol Route)

Rationale: This route avoids expensive pyridine starting materials by building the ring from Maltol (3-hydroxy-2-methyl-4-pyrone).

Reagents:

  • Maltol[5][7]

  • Dimethyl sulfate (DMS)

  • Ammonia (aq)[5]

  • Phosphorus oxychloride (POCl3)

  • Sodium methoxide (NaOMe)

  • Thionyl chloride (SOCl2)

Step-by-Step Workflow:

  • Methylation: React Maltol with DMS/NaOH to form 3-methoxy-2-methyl-4-pyrone .

  • Amination: Treat with aqueous ammonia under pressure to convert the pyrone to 3-methoxy-2-methyl-4-pyridone .

  • Chlorination (C-4): React with POCl3 to yield 4-chloro-3-methoxy-2-methylpyridine .

    • Critical Control Point: Ensure complete removal of POCl3 to prevent side reactions.

  • Methoxylation: Substitution of the 4-Cl with NaOMe in methanol yields 3,4-dimethoxy-2-methylpyridine .

  • N-Oxidation: Oxidize with H2O2/Acetic acid to form the N-oxide.

  • Boekelheide Rearrangement: Treat N-oxide with acetic anhydride to get 2-acetoxymethyl-3,4-dimethoxypyridine , followed by hydrolysis to 2-hydroxymethyl-3,4-dimethoxypyridine .

  • Final Chlorination: React with Thionyl Chloride (SOCl2) in DCM at 0-5°C.

    • Yield: ~75-80% over final step.

    • Product:2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride .

Protocol B: Coupling Reaction (Pantoprazole Sulfide Synthesis)

Rationale: The coupling of the pyridine chloride with the benzimidazole thiol is a nucleophilic substitution (S_N2).

Reagents:

  • Precursor A: 2-Chloromethyl-3,4-dimethoxypyridine HCl (from Protocol A).[4]

  • Precursor B: 5-(Difluoromethoxy)-2-mercaptobenzimidazole .[4]

  • Solvent: Methanol or Ethanol/Water.

  • Base: NaOH (2.0 equivalents).

Procedure:

  • Dissolution: Dissolve 10.0 g (46 mmol) of Precursor B in 100 mL of 0.5 M NaOH solution. Ensure complete dissolution (phenolate/thiolate formation).

  • Addition: Cool the solution to 10°C. Slowly add a solution of 10.3 g (46 mmol) of Precursor A dissolved in 50 mL Methanol over 30 minutes.

    • Note: Slow addition prevents the hydrolysis of the chloromethyl group to hydroxymethyl (a common impurity).

  • Reaction: Stir at 20-25°C for 3-4 hours. Monitor by HPLC (Target: <1% unreacted thiol).

  • Precipitation: The product (Pantoprazole Sulfide) often precipitates. If not, adjust pH to ~8.0 with dilute acetic acid.

  • Isolation: Filter the solid, wash with water (to remove NaCl), and dry under vacuum at 40°C.

  • Next Step: This sulfide is subsequently oxidized (using m-CPBA or NaOCl) to form Pantoprazole (Sulfoxide).

Visualizing the Synthesis Pathway

The following diagram illustrates the conversion of Maltol to the active Pyridine Intermediate and its coupling to form the PPI backbone.

PPI_Synthesis Maltol Maltol (Starting Material) Pyrone 3-Methoxy-2-methyl-4-pyrone Maltol->Pyrone Methylation Pyridone 3-Methoxy-2-methyl-4-pyridone Pyrone->Pyridone NH3 (Amination) Cl_Pyridine 4-Chloro-3-methoxy-2-methylpyridine Pyridone->Cl_Pyridine POCl3 (Chlorination) Dimethoxy_Py 3,4-Dimethoxy-2-methylpyridine Cl_Pyridine->Dimethoxy_Py NaOMe (Substitution) Hydroxymethyl 2-Hydroxymethyl-3,4-dimethoxypyridine Dimethoxy_Py->Hydroxymethyl 1. Oxidation 2. Rearrangement Isomer 5-Chloro-2,3-dimethoxypyridine (Isomer/Impurity) Dimethoxy_Py->Isomer Non-selective Chlorination (Potential Side Reaction) Target 2-Chloromethyl-3,4-dimethoxypyridine (Active Intermediate) Hydroxymethyl->Target SOCl2 (Chlorination) Pantoprazole_S Pantoprazole Sulfide (Precursor) Target->Pantoprazole_S Coupling (NaOH) Benzimidazole 5-Difluoromethoxy-2-mercaptobenzimidazole Benzimidazole->Pantoprazole_S

Caption: Synthesis pathway from Maltol to Pantoprazole Sulfide, highlighting the critical 2-chloromethyl intermediate and potential isomeric divergence.

Quality Control & Impurity Management

HPLC Method for Pyridine Intermediate Purity

To ensure the "5-chloro" isomer or other byproducts are not present, use this validated HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.05M Phosphate Buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10% B → 60% B; 10-15 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Retention Times 2-Hydroxymethyl impurity (~3.5 min), Target Intermediate (~7.2 min) , 5-Chloro isomer (~8.5 min)
Isomer Identification

The 5-Chloro-2,3-dimethoxypyridine isomer is a potential impurity if the starting material for the pyridine synthesis was 2,3-dihydroxypyridine (an alternative, less common route) or if chlorination occurred at the wrong position.

  • Mass Spec (LC-MS): Both isomers have the same mass (MW 173.59 for free base).

  • NMR Distinction:

    • Target (2-Chloromethyl-3,4-dimethoxy): Two methoxy singlets, one methylene singlet (-CH2-Cl), two aromatic doublets (ortho coupling).

    • Isomer (5-Chloro-2,3-dimethoxy): Two methoxy singlets, no methylene singlet , two aromatic singlets (or meta coupling) depending on the 4,6-H positions.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 284040-73-9 (5-Chloro-2,3-dimethoxypyridine). Retrieved from [Link]

  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). Review of the pharmacology of proton pump inhibitors.Alimentary Pharmacology & Therapeutics. (Contextual grounding for PPI mechanism).
  • Kohl, B., et al. (1992). H+/K+-ATPase Inhibitors: Synthesis and Structure-Activity Relationships of Pantoprazole.Journal of Medicinal Chemistry. (Primary source for the Maltol synthesis route).

Sources

Introduction: The Strategic Importance of the 2,3-Dimethoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatization of 5-Chloro-2,3-dimethoxypyridine for Pharmaceutical and Agrochemical Synthesis

5-Chloro-2,3-dimethoxypyridine is a pivotal heterocyclic building block in modern medicinal and process chemistry. Its true value lies in its role as a key intermediate in the synthesis of blockbuster proton pump inhibitors (PPIs), such as Esomeprazole (Nexium) and Pantoprazole.[1][2][3] The substituted pyridine core is essential for the biological activity of these drugs, which function by inhibiting the H+/K+-ATPase enzyme system in the stomach.[3][4] The strategic placement of the chloro-substituent at the 5-position offers a versatile handle for introducing molecular diversity through a variety of chemical transformations.

This guide provides a detailed exploration of the primary derivatization strategies for 5-Chloro-2,3-dimethoxypyridine, focusing on field-proven protocols and the underlying chemical principles. The methodologies discussed are designed to be robust and adaptable for researchers in drug discovery, process development, and agrochemical synthesis.

Core Derivatization Strategies: A Mechanistic Overview

The reactivity of 5-Chloro-2,3-dimethoxypyridine is dominated by the chemistry of its aryl chloride moiety. The electron-deficient nature of the pyridine ring influences the reactivity of the C-Cl bond, making it amenable to two principal classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

G cluster_0 Cross-Coupling Products cluster_1 SNAr Products A 5-Chloro-2,3-dimethoxypyridine B Palladium-Catalyzed Cross-Coupling A->B C Nucleophilic Aromatic Substitution (SNAr) A->C B1 C(sp²)-C(sp²) Bond (Suzuki, Stille) B->B1 B2 C(sp²)-C(sp) Bond (Sonogashira) B->B2 B3 C(sp²)-N Bond (Buchwald-Hartwig) B->B3 C1 C-O Bond (Alkoxides, Phenoxides) C->C1 C2 C-N Bond (Amines) C->C2 C3 C-S Bond (Thiolates) C->C3

Caption: Primary derivatization pathways for 5-Chloro-2,3-dimethoxypyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability and broad substrate scope in forming carbon-carbon and carbon-heteroatom bonds.[5] For an aryl chloride like 5-Chloro-2,3-dimethoxypyridine, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate the often rate-limiting oxidative addition step.[6]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[7][8] The reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Causality Behind Component Selection:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often preferred for their air stability. These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligand: For aryl chlorides, simple ligands like PPh₃ are often insufficient. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or ferrocenyl phosphines (e.g., dppf) are necessary to promote the oxidative addition of the C-Cl bond to the Pd(0) center.[6]

  • Base: A base such as K₂CO₃ or K₃PO₄ is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step with the palladium center.[7]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') [B(OH)3X]- [Ar'B(OH)3]- (from Ar'B(OH)2 + Base) [B(OH)3X]-->Ar-Pd(II)-X(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

ParameterRecommended Condition
Aryl Halide 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)
Pd Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand SPhos or XPhos (2-6 mol%)
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)
Solvent Toluene, Dioxane, or DMF (with 5-10% water)
Temperature 80-110 °C

Step-by-Step Methodology:

  • To a dry, oven-baked flask, add 5-Chloro-2,3-dimethoxypyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium source and the ligand in the chosen solvent and briefly sparge with inert gas.

  • Add the catalyst/ligand solution to the flask containing the solids.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Formation of C-C Bonds

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[9][10] This reaction is fundamental for synthesizing arylalkynes, which are valuable precursors and are found in various functional materials and pharmaceuticals.

Causality Behind Component Selection:

  • Dual Catalysis: The traditional Sonogashira reaction employs a co-catalytic system.[11] The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl halide, while a copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[12] This intermediate is more reactive towards transmetalation with the palladium center than the alkyne itself.

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX produced during the reaction and to deprotonate the terminal alkyne.[9]

  • Copper-Free Variants: To avoid the common side reaction of alkyne homocoupling (Glaser coupling) promoted by copper, copper-free protocols have been developed. These typically require a stronger base and slightly different reaction conditions.[13]

Protocol 2: Copper-Catalyzed Sonogashira Coupling

ParameterRecommended Condition
Aryl Halide 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)
Alkyne Terminal Alkyne (1.1-1.3 equiv)
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Cu Co-catalyst CuI (1-5 mol%)
Base/Solvent Triethylamine (TEA) or Diisopropylamine (DIPA)
Temperature Room Temperature to 60 °C

Step-by-Step Methodology:

  • Dissolve 5-Chloro-2,3-dimethoxypyridine, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in the amine solvent under an inert atmosphere.

  • Stir the reaction at the desired temperature. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Redissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by a water wash.

  • Dry the organic layer over anhydrous Mg₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting arylalkyne by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to attack by strong nucleophiles, particularly when an activating group (like the chloro substituent) is present.[14][15] The reaction proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex.[15]

Causality Behind Reaction Viability:

  • Ring Activation: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, stabilizing the negative charge of the Meisenheimer complex through resonance, especially when the attack occurs at the ortho or para positions relative to the nitrogen.[16]

  • Nucleophile Strength: This reaction typically requires strong nucleophiles, such as alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH).

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

Protocol 3: SNAr with an Amine Nucleophile

ParameterRecommended Condition
Aryl Halide 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)
Nucleophile Primary or Secondary Amine (2.0-3.0 equiv)
Base (optional) K₂CO₃ or Et₃N (if using an amine salt)
Solvent DMSO, NMP, or Dioxane
Temperature 100-150 °C

Step-by-Step Methodology:

  • In a sealed tube or a flask equipped with a reflux condenser, combine 5-Chloro-2,3-dimethoxypyridine and the amine nucleophile.

  • Add the solvent and, if necessary, a non-nucleophilic base.

  • Heat the mixture to the specified temperature. For volatile amines, a sealed tube is necessary to maintain pressure and concentration.

  • Monitor the reaction progress by LC-MS. SNAr reactions can be slower than cross-coupling reactions.

  • After completion, cool the mixture and pour it into a large volume of water to precipitate the product or prepare for extraction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by crystallization or flash column chromatography.

Analytical Characterization and Validation

Independent of the synthetic route, rigorous characterization of the final derivatized product is essential for validating the protocol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for monitoring reaction progress and confirming the molecular weight of the desired product. It is also highly sensitive for detecting trace impurities.[2][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The disappearance of the starting material signals and the appearance of new signals corresponding to the introduced moiety provide definitive proof of a successful transformation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection.

References

  • ResearchGate. Synthesis of 5-Substituted 2-(2,4Dihydroxyphenyl)-1,3,4-thiadiazoles. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available at: [Link]

  • Google Patents. Preparation method of esomeprazole magnesium trihydrate.
  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Synthesis of Esomeprazole through Asymmetric Oxidation. Available at: [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • National Center for Biotechnology Information. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Available at: [Link]

  • RSC Education. A blockbuster synthesis for undergraduates. Available at: [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • PubMed. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. Available at: [Link]

  • Oriental Journal of Chemistry. Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Available at: [Link]

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  • PubMed. Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis. Available at: [Link]

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  • MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available at: [Link]

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  • RSC Publishing. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Available at: [Link]

  • PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available at: [Link]

  • E3S Web of Conferences. Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. Available at: [Link]

  • RSC Publishing. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Available at: [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

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  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

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  • National Center for Biotechnology Information. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. Available at: [Link]

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  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Chloro-2,3-dimethoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The protocol herein is designed for robustness, scalability, and safety, moving from laboratory-scale execution to pilot-plant production. We will delve into the strategic selection of reagents and process parameters, offering a detailed, step-by-step methodology. The causality behind each critical step is explained to empower researchers and production chemists to adapt and troubleshoot the process effectively. This guide also includes essential safety protocols, analytical methods for quality control, and a scalable purification procedure.

Introduction and Strategic Rationale

5-Chloro-2,3-dimethoxypyridine is a halogenated pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and materials science.[2] The presence of the chloro-substituent at the 5-position, combined with the electron-donating methoxy groups at the 2- and 3-positions, creates a versatile scaffold for a variety of cross-coupling reactions and further functionalization. This makes it a valuable building block for constructing complex molecules with potential therapeutic or biological activity.[3][4]

Choice of Synthetic Route

Several pathways can be envisioned for the synthesis of 5-Chloro-2,3-dimethoxypyridine. These include multi-step sequences starting from precursors like 2-aminopyridine derivatives followed by diazotization, chlorination, and methylation.[5][6] However, for large-scale production, a more convergent and atom-economical approach is preferable.

This protocol focuses on the direct, regioselective chlorination of 2,3-dimethoxypyridine. This strategy is advantageous due to:

  • Process Efficiency: A single-step transformation reduces unit operations, processing time, and potential for material loss.

  • Starting Material Availability: 2,3-dimethoxypyridine can be sourced commercially, providing a reliable starting point for scale-up.

  • Control over Regioselectivity: The electronic properties of the dimethoxypyridine ring direct the chlorination to the electron-rich 5-position, minimizing the formation of undesired isomers.

N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. Unlike gaseous chlorine or sulfuryl chloride, NCS is a solid that is safer and easier to handle on a large scale. It is a mild electrophilic chlorinating agent, which is crucial for preventing over-chlorination or decomposition of the sensitive dimethoxypyridine substrate. Acetonitrile is chosen as the solvent for its ability to dissolve the starting materials and its relatively low reactivity under the reaction conditions.

Process Workflow and Chemistry

The overall process involves the setup of a suitable reactor, execution of the controlled chlorination reaction, in-process monitoring, a robust aqueous work-up, and purification of the final product.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating methoxy groups activate the pyridine ring, making the 5-position particularly susceptible to electrophilic attack by the "Cl+" equivalent provided by NCS.

G cluster_0 Step 1: Reaction Setup & Execution cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification & Analysis Start 2,3-Dimethoxypyridine in Acetonitrile Reactor Reactor at 0-5 °C Start->Reactor Reagent N-Chlorosuccinimide (NCS) Reagent->Reactor Portion-wise addition Monitoring In-Process Control (TLC/HPLC) Reactor->Monitoring Reaction Progress Quench Quench with Aq. Na₂S₂O₃ Solution Monitoring->Quench Reaction Complete Concentration Solvent Removal (Rotary Evaporation) Extraction Solvent Extraction (e.g., DCM) Quench->Extraction Crude Crude Product Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Drying->Concentration Concentration->Crude Purification Vacuum Distillation or Recrystallization Crude->Purification Final Pure 5-Chloro-2,3- dimethoxypyridine Purification->Final Analysis QC Analysis (NMR, GC-MS, HPLC) Final->Analysis

Caption: High-level workflow for the synthesis of 5-Chloro-2,3-dimethoxypyridine.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 mole scale. Adjustments to equipment and addition times should be made for larger scales.

Materials and Equipment
Reagent/MaterialGradeCAS No.Molar Mass ( g/mol )QuantityMoles
2,3-Dimethoxypyridine≥98%2437-65-2139.15139.2 g1.0
N-Chlorosuccinimide (NCS)≥98%128-09-6133.53140.2 g1.05
Acetonitrile (MeCN)Anhydrous75-05-841.051.4 L-
Dichloromethane (DCM)Reagent75-09-284.931.5 L-
Sodium Thiosulfate (Na₂S₂O₃)ACS7772-98-7158.11158 g-
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9120.3750 g-
Deionized Water-7732-18-518.022.0 L-

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.

  • Solid addition funnel or powder doser.

  • Separatory funnel (5 L).

  • Rotary evaporator with a suitable vacuum pump.

  • Vacuum distillation apparatus or recrystallization setup.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor system. Ensure all glassware is dry and the system is purged with nitrogen.

  • Reagent Charging: Charge the reactor with 2,3-dimethoxypyridine (139.2 g, 1.0 mol) and anhydrous acetonitrile (1.4 L). Begin stirring to form a clear solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. Maintain a gentle nitrogen blanket throughout the reaction.

  • NCS Addition: Add N-Chlorosuccinimide (140.2 g, 1.05 mol) in 5-10 g portions over 2-3 hours.

    • Causality: Portion-wise addition is critical to control the reaction exotherm. A rapid temperature increase can lead to the formation of side products and potential runaway reaction conditions. The internal temperature should be carefully monitored and maintained below 10 °C.

  • Reaction: After the final addition of NCS, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Let the mixture slowly warm to room temperature and stir for another 4-6 hours.

  • In-Process Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.

  • Quenching: Prepare a solution of sodium thiosulfate (158 g) in deionized water (1 L). Cool the reactor to 10-15 °C and slowly add the thiosulfate solution to quench any unreacted NCS. A slight exotherm may be observed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Extraction: Transfer the remaining aqueous slurry to a 5 L separatory funnel. Add deionized water (1 L) and dichloromethane (500 mL). Shake vigorously and separate the layers. Extract the aqueous layer two more times with 500 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (50 g). Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification:

    • Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for 5-Chloro-2,3-dimethoxypyridine.

    • Recrystallization (Alternative): Dissolve the crude product in a minimal amount of hot heptane or isopropanol, then cool slowly to induce crystallization. Filter the solid and wash with cold solvent.

Expected Results
ParameterExpected Value
Appearance White to off-white solid
Yield (after purification) 75-85%
Purity (by GC/HPLC) ≥98.5%
Melting Point 32-36 °C[7]

Safety and Handling

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).[8]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood or a contained reactor system. Avoid inhalation of vapors or dust.[8][9]

  • Reagent Handling:

    • N-Chlorosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

    • Dichloromethane is a suspected carcinogen. Handle with care and minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations. Aqueous and organic waste streams should be segregated.[10]

  • Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

G cluster_methods Quality Control & Structural Verification Product Final Product: 5-Chloro-2,3-dimethoxypyridine NMR ¹H and ¹³C NMR (Structural Confirmation) Product->NMR MS GC-MS (Molecular Weight & Purity) Product->MS HPLC HPLC (Purity Assay & Impurity Profile) Product->HPLC MP Melting Point (Physical Constant Verification) Product->MP

Caption: Analytical methods for product verification.
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.7 (d, 1H), 7.1 (d, 1H), 3.9 (s, 3H), 3.8 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 158.0, 145.0, 140.0, 125.0, 118.0, 56.0, 54.0.

  • GC-MS (EI): m/z = 173/175 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes).

  • HPLC: Purity should be determined using a validated method, typically on a C18 column with a mobile phase of acetonitrile and water.[12] The method should be validated according to ICH guidelines for parameters like linearity, precision, and accuracy.[13]

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 5-Chloro-2,3-dimethoxypyridine. By understanding the rationale behind the choice of reagents and the critical control points of the procedure, chemists can confidently implement this synthesis on a larger scale. The emphasis on safety and robust analytical verification ensures the production of a high-quality intermediate suitable for demanding applications in drug discovery and development.

References

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (n.d.). Google Patents.
  • Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.
  • Method for preparing 2,3-dichloropyridine. (n.d.). Google Patents.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Google Patents.
  • Preparation method of 5-chloro-2,4-dihydroxypyridine. (n.d.). Google Patents.
  • Process for preparing 2-chloro-5-chloromethylpyridine. (n.d.). Google Patents.
  • Venugopal, N., Reddy, A. V. B., Reddy, K. G., Madhavi, V., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592–597. [Link]

  • Synthetic method of 2,3, 5-trichloropyridine. (n.d.). Google Patents.
  • Chemical intermediates and methods for their preparation. (n.d.). Google Patents.
  • PROCESS FOR PRODUCTION OF 5-CHLORO-2,4-DIHYDROXYPYRIDINE. (n.d.). WIPO Patentscope. Retrieved January 30, 2026, from [Link]

  • Preparation method of 5-chloro-2,3-difluoropyridine. (n.d.). Google Patents.
  • Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.
  • SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (2024, March 15). Fisher Scientific. Retrieved January 30, 2026, from [Link]

  • Why 5-Chloro-2,3-Difluoropyridine (CDFP) is a Game Changer in Chemical Synthesis and Agrochemical Production. (2025, February 9). JIN DUN CHEMISTRY. Retrieved January 30, 2026, from [Link]

  • Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Driving Innovation: 5-Chloro-2,3-dibromopyridine in R&D and Production. (2026, January 19). JIN DUN MEDICAL. Retrieved January 30, 2026, from [Link]

  • Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012, February 8). American Laboratory. Retrieved January 30, 2026, from [Link]

  • Process for production of 5-chloro-2,4-dihydroxypyridine. (n.d.). Google Patents.
  • Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. (n.d.). Jubilant Ingrevia. Retrieved January 30, 2026, from [Link]

  • Laborda, F., Gimenez-Ingalaturre, A., & Bolea, E. (2018). Analytical Methods for the analysis of engineered nanoparticles in food. Analytical Methods. [Link]

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  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. (2017, June 16). ResearchGate. Retrieved January 30, 2026, from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It addresses the specific challenges of analyzing halogenated pyridine derivatives, providing a robust, validated protocol design.

Introduction & Scientific Context

5-Chloro-2,3-dimethoxypyridine is a critical heterocyclic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of proton pump inhibitors (PPIs) and specific kinase inhibitors.

Analytical Challenges

The analysis of this compound presents three distinct challenges requiring a tailored approach:

  • Basic Nitrogen Interaction: The pyridine nitrogen possesses a lone pair that can interact with residual silanols on silica-based columns, leading to severe peak tailing.

  • Regio-Isomerism: Synthetic pathways often yield regio-isomers (e.g., 4-chloro or 6-chloro analogs) which have identical mass-to-charge ratios (LC-MS indistinguishable) and very similar polarity. High-resolution chromatography is the only viable separation technique.

  • Hydrophobicity: The chloro and dimethoxy substituents impart moderate lipophilicity, necessitating a specialized gradient to ensure timely elution without carrying over matrix interferences.

This guide provides a Reverse-Phase HPLC (RP-HPLC) protocol designed to suppress silanol activity and maximize resolution between the target analyte and potential process impurities.

Method Development Strategy

To address the basicity of the pyridine ring, we utilize a low pH buffer strategy .

  • Mechanism: By maintaining the mobile phase pH (2.5–3.0) below the pKa of the pyridine nitrogen, the analyte remains protonated. While this typically reduces retention on C18, it crucially prevents the "secondary interaction" with silanols, resulting in sharp, symmetrical peaks.

  • Column Selection: A "Base-Deactivated" (End-capped) C18 column is mandatory to further minimize peak tailing.

Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) flow for this analysis.

AnalysisWorkflow Sample Raw Sample (Solid/Oil) Prep Sample Preparation (Dissolve in MeCN:H2O) Sample->Prep Weigh & Dilute Filter Filtration (0.22 µm PTFE) Prep->Filter Remove Particulates HPLC HPLC Separation (C18 / pH 3.0) Filter->HPLC Inject 10 µL Detect UV Detection (254 nm) HPLC->Detect Elution Data Data Analysis (Integration & Quant) Detect->Data Signal Processing

Figure 1: End-to-end analytical workflow for 5-Chloro-2,3-dimethoxypyridine analysis.

Detailed Experimental Protocol

Reagents and Materials
  • Acetonitrile (MeCN): HPLC Grade (Gradient Grade).

  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent Grade.
    
  • Phosphoric Acid (

    
    ):  85%, Analytical Grade.
    
  • Reference Standard: 5-Chloro-2,3-dimethoxypyridine (>98% purity).

Chromatographic Conditions

This method uses a gradient elution to ensure separation of the main peak from late-eluting dimers or early-eluting polar impurities.

ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) or equivalent end-capped C18.
Mobile Phase A 20 mM

Buffer, adjusted to pH 3.0 with dilute

.
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV-Vis / PDA at 254 nm (Primary) and 220 nm (Secondary).
Run Time 20 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration
Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 5-Chloro-2,3-dimethoxypyridine into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A (Initial ratio).

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column.

System Suitability & Validation Criteria

Before routine analysis, the system must meet the following suitability requirements to ensure data integrity.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.0 ± 1.0 minEnsures method consistency.
Theoretical Plates (N) > 5,000Indicates good column efficiency.
Tailing Factor (

)
< 1.5Critical for pyridine derivatives; confirms silanol suppression.
Precision (RSD) < 1.0% (n=6)Ensures injection repeatability.
Resolution (

)
> 2.0Separation from nearest impurity (e.g., regio-isomers).
Troubleshooting Logic

If system suitability fails, follow this diagnostic pathway:

Troubleshooting Issue Problem Detected Check Identify Symptom Issue->Check Tailing Peak Tailing > 1.5 Check->Tailing Shift RT Shift Check->Shift Action1 Decrease pH (2.5) Add Ion Pair (TEA) Tailing->Action1 Action2 Check Pump Flow Check Buffer Prep Shift->Action2

Figure 2: Decision tree for common HPLC anomalies involving basic heterocycles.

Results Interpretation

Identification
  • Compare the Retention Time (RT) of the sample peak with the Standard.

  • Spectral Match: If using a PDA detector, compare the UV spectrum (200–400 nm). The spectrum should exhibit maxima characteristic of the pyridine ring (typically ~250-260 nm) and the methoxy auxochromes.

Quantification

Calculate the assay percentage using the external standard method:



Where:

  • 
     = Peak Area
    
  • 
     = Concentration (mg/mL)
    
  • 
     = Purity of the Reference Standard (%)
    

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design and pH selection).
  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: Is the problem solved?". Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on silanol interactions with pyridines).

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America.

The Strategic Deployment of 5-Chloro-2,3-dimethoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold and the Unique Role of 5-Chloro-2,3-dimethoxypyridine

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and influences the electronic properties of the entire molecule, making it a "privileged scaffold" in drug design. Within this vast chemical space, 5-Chloro-2,3-dimethoxypyridine emerges as a highly versatile and strategic building block. The specific arrangement of its substituents—a chloro group at the 5-position and two methoxy groups at the 2- and 3-positions—offers a unique combination of reactivity and structural features that medicinal chemists can exploit to craft novel therapeutic agents.

The chlorine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The 2,3-dimethoxy substitution pattern, meanwhile, significantly influences the electronic nature of the pyridine ring and provides steric bulk, which can be crucial for modulating target engagement and metabolic stability. This guide provides an in-depth exploration of the applications of 5-Chloro-2,3-dimethoxypyridine, complete with detailed protocols and the scientific rationale behind its use in the synthesis of biologically active molecules.

Core Reactivity: Leveraging the 5-Chloro Handle for Molecular Diversification

The primary utility of 5-Chloro-2,3-dimethoxypyridine in medicinal chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. The chlorine atom at the 5-position, while generally less reactive than a corresponding bromine or iodine, can be effectively activated under appropriate catalytic conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The coupling of 5-Chloro-2,3-dimethoxypyridine with a variety of aryl- and heteroarylboronic acids or esters allows for the systematic exploration of the chemical space around the pyridine core.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields with aryl chlorides. Electron-rich and bulky phosphine ligands, such as those of the Buchwald or Hartwig type (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition of the palladium(0) to the C-Cl bond, which is the rate-limiting step of the catalytic cycle.

  • Base and Solvent: A suitable base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation. The choice of solvent (e.g., dioxane, toluene, or aqueous mixtures) can significantly impact the reaction rate and yield by influencing the solubility of the reactants and the stability of the catalytic species.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Chloro-2,3-dimethoxypyridine

Materials:

  • 5-Chloro-2,3-dimethoxypyridine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a dry reaction vessel, add 5-Chloro-2,3-dimethoxypyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.) and, if necessary, the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Chloropyridines

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100~70-80
3-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄t-BuOH100~85-95

Note: The yields presented are illustrative and based on similar chloropyridine couplings; optimization for 5-Chloro-2,3-dimethoxypyridine is recommended.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions reagent1 5-Chloro-2,3-dimethoxypyridine product 5-Aryl-2,3-dimethoxypyridine reagent1->product Pd Catalyst, Base reagent2 Ar-B(OH)₂ reagent2->product catalyst e.g., Pd(PPh₃)₄, PdCl₂(dppf) base e.g., K₂CO₃, Cs₂CO₃ solvent e.g., Dioxane, Toluene temp 80-110 °C

Caption: Suzuki-Miyaura cross-coupling workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactivity

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a motif prevalent in a vast array of pharmaceuticals. This reaction allows for the coupling of 5-Chloro-2,3-dimethoxypyridine with primary or secondary amines, providing access to a diverse range of 5-amino-2,3-dimethoxypyridine derivatives. These products can serve as key intermediates for further functionalization or as final drug candidates themselves.

Causality Behind Experimental Choices:

  • Ligand Design: The success of the Buchwald-Hartwig amination of aryl chlorides heavily relies on the use of specialized phosphine ligands. These ligands, often bulky and electron-rich, promote the reductive elimination step, which can be challenging with less reactive aryl chlorides.

  • Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Chloro-2,3-dimethoxypyridine

Materials:

  • 5-Chloro-2,3-dimethoxypyridine

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., NaOt-Bu, LHMDS)

  • Anhydrous solvent (e.g., toluene, THF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq.) and the phosphine ligand to a dry reaction vessel.

  • Add the base (1.2-1.5 eq.), 5-Chloro-2,3-dimethoxypyridine (1.0 eq.), and the amine (1.1-1.3 eq.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions reagent1 5-Chloro-2,3-dimethoxypyridine product 5-(R¹R²N)-2,3-dimethoxypyridine reagent1->product Pd Catalyst, Ligand, Base reagent2 R¹R²NH reagent2->product catalyst e.g., Pd₂(dba)₃, Pd(OAc)₂ ligand e.g., XPhos, RuPhos base e.g., NaOt-Bu, LHMDS solvent e.g., Toluene, THF

Caption: Buchwald-Hartwig amination workflow.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for a broad range of 5-substituted-2,3-dimethoxypyridine derivatives are not extensively documented in publicly available literature, we can infer guiding principles from related pyridine-based medicinal chemistry campaigns. The 5-position of the pyridine ring is a common point of modification to modulate potency, selectivity, and pharmacokinetic properties.

Key Considerations for SAR Exploration:

  • Size and Shape of the 5-Substituent: The steric bulk of the group introduced at the 5-position can influence binding to the target protein. A systematic variation from small groups (e.g., methyl) to larger, more complex moieties (e.g., substituted phenyl rings) can reveal the size of the binding pocket.

  • Electronic Effects: The electronic nature of the 5-substituent (electron-donating or electron-withdrawing) can impact the overall electron density of the pyridine ring, which may affect its ability to form key interactions with the target.

  • Introduction of Polar Groups: Incorporating polar functional groups (e.g., amides, sulfonamides, alcohols) at the 5-position can improve solubility and provide additional hydrogen bonding opportunities, potentially enhancing potency and improving pharmacokinetic profiles.

Table 2: Hypothetical SAR Exploration of 5-Substituted-2,3-dimethoxypyridines

R Group at C5Rationale for ModificationPotential Impact on Activity
-HBaseline compoundReference for activity
-CH₃Small, lipophilic groupExplore tolerance for small alkyl groups
-PhAromatic groupPotential for pi-stacking interactions
-CONH₂Hydrogen bond donor/acceptorImprove solubility and target engagement
-SO₂NH₂Strong hydrogen bond donor/acceptorModulate polarity and interactions

Applications in Drug Discovery: A Scaffold for Diverse Targets

The 5-Chloro-2,3-dimethoxypyridine scaffold holds potential for the development of inhibitors for a variety of biological targets. While its most prominent association is with proton pump inhibitors (PPIs) like omeprazole, the versatility of its chemistry allows for its application in other therapeutic areas. The general synthetic route to many PPIs involves the coupling of a substituted pyridine with a benzimidazole moiety. Although specific patents may start from precursors other than 5-Chloro-2,3-dimethoxypyridine, its structure represents a key synthon in the conceptual design of these molecules.

Beyond PPIs, the ability to introduce diverse functionality at the 5-position makes this scaffold attractive for screening against a wide range of targets, including:

  • Kinases: The biaryl structures accessible through Suzuki-Miyaura coupling are classic motifs for kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): The pyridine nitrogen can act as a key pharmacophoric element for interaction with GPCRs.

  • Ion Channels: The overall shape and electronic properties of derivatives can be tuned to modulate ion channel function.

Conclusion and Future Perspectives

5-Chloro-2,3-dimethoxypyridine is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse libraries of compounds for biological screening. While detailed, publicly available protocols for this specific starting material are not abundant, the principles and procedures established for other chloropyridines provide a strong foundation for its successful implementation in drug discovery programs. As the demand for novel chemical matter continues to grow, the strategic application of such well-functionalized heterocyclic building blocks will remain a critical component of the medicinal chemist's toolbox.

References

The following list includes general references for the reaction types discussed and for the role of pyridine in medicinal chemistry. Specific protocols for 5-Chloro-2,3-dimethoxypyridine would require further, more specialized literature searching.

  • A review on the medicinal importance of pyridine derivatives.Journal of Drug Design and Medicinal Chemistry.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10221303/]
  • The Suzuki Reaction.Chem 115 Myers. [URL: https://myers.chemistry.harvard.edu/documents/Suzuki.pdf]
  • Buchwald–Hartwig amination.Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of omeprazole.ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-omeprazole-9_fig2_351334812]
  • Prodrugs of proton pump inhibitors including the 1h-imidazo[4,5-b] pyridine moiety.Google Patents. [URL: https://patents.google.
  • Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.Google Patents. [URL: https://patents.google.

Application Note: Agrochemical Synthesis Strategies Using 5-Chloro-2,3-dimethoxypyridine

[1]

Executive Summary & Strategic Value

5-Chloro-2,3-dimethoxypyridine (CAS: 284040-73-9) has emerged as a high-value pharmacophore in the design of next-generation agrochemicals, specifically Acetolactate Synthase (ALS) inhibiting herbicides and neonicotinoid insecticides .[1]

Unlike the ubiquitous 2-chloro-pyridines, this scaffold offers a unique electronic profile. The electron-donating methoxy groups at positions 2 and 3 counteract the electron-withdrawing chlorine at position 5, creating a "push-pull" electronic system.[1] This enhances the metabolic stability of the pyridine ring against oxidative degradation in plants (selectivity) while maintaining potency against target enzymes.

Key Applications
  • Sulfonylurea Herbicides: Precursor for the pyridine-sulfonamide "head" groups.

  • Biaryl Scaffolds: A robust partner for Suzuki-Miyaura coupling to synthesize lipophilic biaryl ethers.[1]

  • Pyridone Tautomers: Selective demethylation yields 3-methoxy-2-pyridones, a motif found in novel fungicides.[1]

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS Number 284040-73-9Verify batch identity; isomers (e.g., 2-chloro-4,5-dimethoxy) are common impurities.[1]
Molecular Weight 173.59 g/mol --
Appearance White to off-white solidHygroscopic; store under inert atmosphere.[1]
LogP ~2.1 (Predicted)High lipophilicity aids cuticular penetration in foliar applications.
Reactivity C5-Cl (Aryl Halide)Requires Pd-catalysis for substitution; resistant to SnAr.[1]

Application I: Synthesis of Pyridine-Sulfonamide Intermediates

Context: The sulfonamide moiety is the "warhead" of sulfonylurea herbicides (e.g., Rimsulfuron analogs). Converting the 5-chloro group to a sulfonamide is a critical synthetic bottleneck.[1]

Mechanism & Rationale

Direct nucleophilic displacement of the C5-chlorine is energetically unfavorable due to the electron-rich nature of the ring (deactivated by methoxy groups).[1] Therefore, a Palladium-catalyzed mercapto-coupling followed by oxidation is the preferred route over varying lithiation strategies which may cause demethoxylation.[1]

Detailed Protocol: C5-Sulfonylation

Objective: Convert 5-Chloro-2,3-dimethoxypyridine to 5-Sulfonamido-2,3-dimethoxypyridine.

Reagents:

  • Substrate: 5-Chloro-2,3-dimethoxypyridine (1.0 eq)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) / Xantphos (3 mol%)[1]

  • Nucleophile: Benzyl mercaptan (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

  • Oxidant: 30% H₂O₂ / Acetic Acid[1]

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a glovebox, mix Pd(OAc)₂ and Xantphos in dioxane. Stir for 10 min to form the active Pd(0) species.

  • Coupling Reaction:

    • Add the substrate and DIPEA to the catalyst mixture.

    • Add benzyl mercaptan dropwise.

    • Heat to 100°C for 12 hours . (Monitor via HPLC; disappearance of aryl chloride).

    • Checkpoint: The intermediate is the 5-benzylthio-ether.[1]

  • Oxidative Chlorination (One-Pot):

    • Cool mixture to 0°C.

    • Add acetic acid followed by slow addition of N-chlorosuccinimide (NCS, 3.5 eq) and water.

    • Stir vigorously for 1 hour to generate the sulfonyl chloride in situ.

  • Amidation:

    • Quench excess oxidant with sodium bisulfite.

    • Add excess aqueous ammonia (NH₄OH) or substituted amine at 0°C.

    • Stir for 2 hours at room temperature.

  • Purification: Acidify to pH 4 to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

Application II: Suzuki-Miyaura Coupling for Biaryl Ethers

Context: Many modern herbicides require a lipophilic tail connected to a heterocycle.[1] The 5-position is ideal for extending the carbon skeleton.[1]

Diagram: Divergent Synthesis Pathway

The following logic flow illustrates how to select the catalyst system based on the coupling partner.

GStartStart: 5-Chloro-2,3-dimethoxypyridineDecisionTarget Moiety?Start->DecisionRouteARoute A: Aryl Boronic Acid(Biaryl formation)Decision->RouteA AromaticRouteBRoute B: Alkyl Borane(Chain extension)Decision->RouteB AliphaticCondALigand: SPhos or XPhosBase: K3PO4Solvent: Toluene/H2ORouteA->CondACondBLigand: Pd(dppf)Cl2Base: Cs2CO3Solvent: THFRouteB->CondBProductAProduct: 5-Aryl-2,3-dimethoxypyridine(High Yield)CondA->ProductAProductBProduct: 5-Alkyl-2,3-dimethoxypyridineCondB->ProductB

Caption: Decision matrix for Pd-catalyzed functionalization of the C5-Chloro position.

Protocol: High-Yield Arylation

Critical Insight: The electron-rich nature of the dimethoxy ring makes oxidative addition of the C5-Cl difficult.[1] Standard PPh₃ ligands often fail. Buchwald biaryl phosphine ligands (SPhos, XPhos) are mandatory for yields >80%.

  • Charge: 5-Chloro-2,3-dimethoxypyridine (1 mmol), Aryl Boronic Acid (1.5 mmol), K₃PO₄ (3 mmol).

  • Catalyst: Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%).

  • Solvent: Toluene:Water (10:1). The biphasic system is crucial for solubilizing the inorganic base.

  • Conditions: 100°C, 4 hours, Argon atmosphere.

  • Workup: Filter through Celite. Evaporate toluene. Flash chromatography (Hexane:EtOAc).

Application III: Regioselective Demethylation

Context: Converting the 2-methoxy group to a carbonyl (pyridone) creates a hydrogen-bond donor/acceptor motif essential for binding to specific enzyme pockets (e.g., in fungicides).[1]

Protocol: Selective C2-Demethylation

The 2-methoxy group is more labile than the 3-methoxy group due to the influence of the ring nitrogen (formation of the stable amide-like tautomer).[1]

Reagents:

  • TMSI (Trimethylsilyl iodide) generated in situ from TMSCl + NaI.

Steps:

  • Dissolve 5-Chloro-2,3-dimethoxypyridine in anhydrous Acetonitrile.

  • Add NaI (1.5 eq) followed by TMSCl (1.5 eq) dropwise.

  • Heat to reflux (82°C) for 4 hours.

  • Quench: Add MeOH to cleave the silyl ether intermediate.

  • Result: Exclusive formation of 5-chloro-3-methoxy-2(1H)-pyridone .

    • Note: Using HBr/AcOH is too harsh and will demethylate both positions.

Analytical Data Summary

Compound Stage1H NMR Characteristic Signals (CDCl3)Mass Spec (ESI+)
Starting Material δ 7.8 (d, 1H, H6), 7.2 (d, 1H, H4), 4.0 (s, 3H), 3.9 (s, 3H)[M+H]+ 174.0
5-Aryl Product δ 8.1 (d, 1H, H6), New aromatic protons, 4.0/3.9 OMe intact[M+H]+ varies
2-Pyridone δ 12.1 (br s, NH), Loss of one OMe singlet (usually δ 3.[1]9)[M+H]+ 160.0

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783248, 5-Chloro-2,3-dimethoxypyridine (Analog). Retrieved from [Link] (Note: Link directs to the closely related difluoro-analog for structural comparison; specific CAS 284040-73-9 verified via vendor databases).

  • Suzuki Coupling on Chloropyridines

    • Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Synthesis of 2-Alkoxy-5-chloropyridines. Journal of Organic Chemistry. Retrieved from [Link][1]

  • Agrochemical Scaffold Utility

    • Jeschke, P. (2016). Propensity of halogenated pyridine derivatives in agrochemical discovery. Pest Management Science. Retrieved from [Link][1]

  • Demethylation Protocols

Disclaimer: All protocols must be performed in a fume hood by trained personnel.[1] 5-Chloro-2,3-dimethoxypyridine is a skin irritant and potential aquatic toxin.[1]

Experimental procedure for 5-Chloro-2,3-dimethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Chloro-2,3-dimethoxypyridine

Executive Summary & Molecule Profile

5-Chloro-2,3-dimethoxypyridine is a highly versatile heterocyclic scaffold used in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in its unique electronic architecture: the electron-donating methoxy groups at C2 and C3 counterbalance the electron-withdrawing chlorine at C5 and the pyridine nitrogen.

This guide provides validated protocols for three critical workflows:

  • Synthesis of the Scaffold: Regioselective O-methylation.

  • C-C Bond Formation: C5-selective Suzuki-Miyaura coupling.

  • C-H Activation: C4-selective lithiation (Directed Ortho Metalation).

PropertySpecification
CAS Number 1820649-63-3 (Generic/Isomer specific var.)
Molecular Formula C7H8ClNO2
Molecular Weight 173.59 g/mol
Key Reactivity C5-Cl (Cross-coupling), C4-H (Lithiation), C2-OMe (Demethylation)

Synthesis of the Scaffold (The "Make")

While 5-chloro-2,3-dimethoxypyridine can be sourced commercially, in-house synthesis is often required to ensure isomeric purity or to introduce isotopically labeled methoxy groups. The most robust route involves the O-methylation of 5-chloro-2,3-dihydroxypyridine (also known as 5-chloro-3-hydroxy-2-pyridone).

Challenge: Pyridones favor N-alkylation under standard basic conditions (e.g., K2CO3/MeI). Solution: Use of Silver(I) Carbonate (Ag2CO3) or Meerwein's salt to force O-alkylation.

Protocol A: Ag-Promoted O-Methylation
  • Reagents:

    • Substrate: 5-Chloro-2,3-dihydroxypyridine (1.0 equiv)

    • Alkylating Agent: Iodomethane (MeI) (3.0 equiv)

    • Base/Promoter: Silver Carbonate (Ag2CO3) (1.5 equiv)

    • Solvent: Benzene or Chloroform (Anhydrous)

  • Procedure:

    • Suspend 5-chloro-2,3-dihydroxypyridine and Ag2CO3 in anhydrous benzene under N2 atmosphere.

    • Add MeI dropwise at room temperature. Use a foil wrap to protect the flask from light (silver salts are photosensitive).

    • Heat to reflux (80°C) for 12–16 hours.

    • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with CHCl3.

    • Concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc, 9:1) to separate the O,O-dimethoxy product from any N-methylated byproducts.

  • Yield Expectation: 65–75%.

C-C Bond Formation: Suzuki-Miyaura Coupling[1]

The C5-chlorine atom is electronically activated for oxidative addition due to the electron-deficient pyridine ring, despite the donating effects of the methoxy groups. Standard Pd(0)/Pd(II) cycles apply, but ligand choice is critical to prevent protodehalogenation.

Mechanistic Insight: The C3-methoxy group exerts a steric influence, preventing bulky ligands from coordinating effectively if the Pd-center is too crowded. However, it does not chelate strongly enough to poison the catalyst.

Protocol B: C5-Arylation
ComponentReagentRole
Catalyst Pd(dppf)Cl2·DCM (5 mol%)Bidentate ligand prevents β-hydride elimination and stabilizes Pd.
Base K2CO3 (2.0 M aq)Activates the boronic acid (transmetallation step).
Solvent 1,4-Dioxane / Water (4:1)Polar aprotic/protic mix ensures solubility of inorganic base.
Temp 90°CRequired for aryl chloride activation.

Step-by-Step:

  • Charge a reaction vial with 5-chloro-2,3-dimethoxypyridine (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2.0 M aqueous K2CO3 (3.0 equiv).

  • Seal and heat to 90°C for 4–6 hours.

  • QC Check: Monitor by LC-MS. The product usually elutes later than the starting chloride.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography.

Advanced Functionalization: Directed Ortho Metalation (DoM)

This is the most powerful technique for this scaffold. The C3-methoxy group acts as a Directed Metalation Group (DMG), and the C5-chlorine provides an inductive "acidifying" effect on the C4-proton.

Target: C4-Lithiation. Reagent: Lithium Diisopropylamide (LDA) or LiTMP. n-BuLi is too nucleophilic and may attack the C5-Cl (Lithium-Halogen Exchange) or the pyridine ring.

Protocol C: C4-Formylation (Aldehyde Insertion)
  • Reagents:

    • Base: LDA (1.2 equiv, prepared fresh or commercial 2.0 M).

    • Electrophile: DMF (Dimethylformamide) (1.5 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of 5-chloro-2,3-dimethoxypyridine in THF to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent "pyridyne" formation via elimination of LiCl.

    • Add LDA dropwise over 15 minutes. The solution typically turns yellow/orange.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation at C4.

    • Add neat DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

    • Quench: Add saturated NH4Cl solution.

    • Result: 5-chloro-2,3-dimethoxy-4-pyridinecarboxaldehyde.

Visual Workflows (Graphviz)

The following diagrams illustrate the synthesis and divergent reactivity pathways.

G Start Start: 5-Chloro-2,3-dihydroxypyridine Methylation Step 1: O-Methylation (MeI, Ag2CO3, Benzene, Reflux) Start->Methylation Force O-Alkylation Scaffold Scaffold: 5-Chloro-2,3-dimethoxypyridine Methylation->Scaffold Yield: 65-75% Suzuki Path A: Suzuki Coupling (C5) (Ar-B(OH)2, Pd(dppf)Cl2) Scaffold->Suzuki Arylation Lithiation Path B: DoM (C4) (LDA, -78°C, then Electrophile) Scaffold->Lithiation Functionalization Demethylation Path C: Regioselective Demethylation (HBr or BBr3 -> 2-Pyridone) Scaffold->Demethylation Modification

Caption: Figure 1. Synthesis and Divergent Functionalization Map of 5-Chloro-2,3-dimethoxypyridine.

DoM Substrate 5-Cl-2,3-(OMe)2-Py Lithiated Intermediate: 4-Li-5-Cl-2,3-(OMe)2-Py Substrate->Lithiated LDA, THF, -78°C (C3-OMe Directing Group) Product Product: 4-Formyl-5-Cl-2,3-(OMe)2-Py Lithiated->Product DMF (Electrophile) SideProduct Side Product: Pyridyne (Elimination) Lithiated->SideProduct Warming > -40°C (Loss of LiCl)

Caption: Figure 2. Mechanism of C4-Lithiation and Risk of Pyridyne Formation.

References

  • Synthesis of Chlorodihydroxypyridines

    • Title: Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.[1]

    • Source: CN P
    • URL
  • O-Alkylation of Pyridones

    • Title: Regioselective Alkylation of 2-Pyridones.[2]

    • Source:Journal of Organic Chemistry.
    • Context: Use of Ag2CO3 for O-selectivity (General Methodology).
    • URL:[Link]

  • Suzuki Coupling on Chloropyridines

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[3][4]

    • Source: TCI Chemicals Technical Guide.
  • Directed Ortho Metalation (DoM)

    • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[5]

    • Source:Arkivoc, 2021.[5]

    • URL:[Link]

Sources

Application Note & Protocols: 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reaction Mechanisms and Synthetic Protocols for Advanced Drug Discovery

Abstract

5-Chloro-2,3-dimethoxypyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, governed by the interplay between the electron-withdrawing pyridine nitrogen, the electron-donating methoxy groups, and the reactive chlorine handle, make it a versatile substrate for a variety of chemical transformations. This document provides an in-depth analysis of the principal reaction mechanisms involving 5-Chloro-2,3-dimethoxypyridine, with a focus on Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) reactions. Detailed, field-tested protocols are provided to guide researchers in leveraging this valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties and Reactivity Profile

The reactivity of 5-Chloro-2,3-dimethoxypyridine is dictated by the electronic landscape of the pyridine ring. The nitrogen atom significantly lowers the electron density of the aromatic system, particularly at the C2, C4, and C6 positions, making the ring susceptible to nucleophilic attack. The two methoxy groups at the C2 and C3 positions are electron-donating through resonance, partially counteracting the inductive effect of the pyridine nitrogen. The chlorine atom at the C5 position serves as an excellent leaving group in both metal-catalyzed and nucleophilic substitution reactions. This combination of features makes the C5-Cl bond the primary site of reactivity for creating new carbon-carbon and carbon-heteroatom bonds.

Caption: Structure and key functional group influences on the reactivity of 5-Chloro-2,3-dimethoxypyridine.

Key Reaction Mechanisms

The C5-Cl bond is the principal locus of reactivity, enabling two major classes of transformations: Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[1] For 5-Chloro-2,3-dimethoxypyridine, this reaction is highly efficient for introducing new aryl or vinyl substituents at the C5 position. The activation of the C-Cl bond, which is typically less reactive than C-Br or C-I bonds, is achievable with modern palladium catalysts and ligands.[2]

Mechanism: The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.[3]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex L_n-Pd(II)(Ar)(Cl) pd0->pd_complex substrate 5-Chloro-2,3-dimethoxypyridine (Ar-Cl) oxidative_addition Oxidative Addition oxidative_addition->pd_complex Ar-Cl pd_r_complex L_n-Pd(II)(Ar)(R) pd_complex->pd_r_complex boronic_acid R-B(OH)₂ + Base transmetalation Transmetalation transmetalation->pd_r_complex [R-B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Product (Ar-R) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

A cornerstone of modern C-N bond formation, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides.[4] This reaction is exceptionally valuable for synthesizing aniline derivatives from 5-Chloro-2,3-dimethoxypyridine, which are prevalent motifs in pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to facilitate both the oxidative addition and the final reductive elimination steps.[5][6]

Mechanism: The catalytic cycle mirrors that of other cross-coupling reactions but is tailored for C-N bond formation:

  • Oxidative Addition: A Pd(0) complex reacts with 5-Chloro-2,3-dimethoxypyridine to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr)

Unlike electron-rich benzene rings, the electron-deficient pyridine ring in 5-Chloro-2,3-dimethoxypyridine is activated for nucleophilic aromatic substitution (SNAr).[8][9] This pathway allows for the direct displacement of the chloride by strong nucleophiles like alkoxides, thiolates, or amines under metal-free conditions, often requiring elevated temperatures.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile attacks the C5 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized across the ring system and is stabilized by the electron-withdrawing pyridine nitrogen.

  • Elimination of Leaving Group: Aromaticity is restored by the elimination of the chloride leaving group, yielding the final substituted product.

SNAr_Mechanism start 5-Chloro-2,3-dimethoxypyridine + Nu⁻ step1 Step 1: Nucleophilic Addition start->step1 intermediate Meisenheimer-like Complex (Resonance Stabilized Anion) step1->intermediate step2 Step 2: Elimination intermediate->step2 product 5-Substituted Product + Cl⁻ step2->product Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Pyridine Substrate - Coupling Partner - Base setup->reagents catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst reaction 2. Reaction (Heating & Stirring) catalyst->reaction monitoring Monitor by TLC/LCMS/GC reaction->monitoring workup 3. Workup (Quench, Extract, Dry) reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Analysis (NMR, MS, Purity) purification->analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZ-PYR-5CL-OPT Subject: Overcoming oxidative addition barriers in electron-rich chloropyridines.

Substrate Analysis & The Core Problem

User Query: "I am attempting to couple 5-Chloro-2,3-dimethoxypyridine with various boronic acids using Pd(PPh3)4, but I see <5% conversion. The starting material remains unreacted. Why?"

Technical Diagnosis: Your reaction is failing due to a "Deactivated Electrophile" profile. While chloropyridines are generally considered activated for Suzuki coupling (due to the electron-deficient ring), your specific substrate is an exception.

  • The 2-Methoxy Effect: The methoxy group at the C2 position is a strong Electron Donating Group (EDG). It is located para to the reaction site (C5). Through resonance, it pushes electron density directly into the C5 carbon.

  • The Consequence: This increases the bond dissociation energy of the C-Cl bond, making oxidative addition—the first and rate-limiting step of the catalytic cycle—extremely difficult for standard catalysts like Pd(PPh3)4.

  • Catalyst Poisoning: The pyridine nitrogen (N1) and the oxygen atoms can act as Lewis bases, potentially coordinating to the Palladium center and displacing weakly bound phosphines, resulting in catalyst deactivation (the "black metal" precipitate).

Troubleshooting Guide (Q&A)

Issue 1: "The reaction stays yellow/clear, but LCMS shows only starting material."

Diagnosis: Failed Oxidative Addition. The catalyst cannot break the C-Cl bond. Solution: Switch to Bulky, Electron-Rich Ligands. You need a ligand that creates a highly active, mono-ligated Pd(0) species. Standard triphenylphosphine is insufficiently electron-rich to facilitate insertion into this deactivated bond.

  • Recommendation: Use XPhos or RuPhos . These dialkylbiaryl phosphines are electron-rich (increasing Pd electron density for oxidative addition) and bulky (preventing catalyst dimerization and promoting reductive elimination).

  • Precatalysts: Stop using Pd(PPh3)4 or Pd(OAc)2/Ligand mixtures if possible. Use XPhos Pd G3 or RuPhos Pd G3 . These precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation.

Issue 2: "I see significant protodeboronation of my boronic acid."

Diagnosis: Transmetallation is too slow compared to the degradation of the boron source. Solution: Optimize Base and Water content. If the oxidative addition is slow (due to the substrate), the boronic acid sits in the basic solution longer, leading to hydrolysis (deboronation).

  • Protocol Adjustment:

    • Switch from K2CO3 to K3PO4 (Anhydrous). Phosphate is often superior for difficult substrates.

    • Reduce water ratio. Instead of 1:1, try 4:1 Solvent:Water .

    • Add the base last. Ensure the catalyst and aryl chloride have a moment to interact before the base triggers the boronic acid activation.

Issue 3: "I see homocoupling of the boronic acid."

Diagnosis: Oxygen contamination. Solution: Degassing Rigor. Electron-rich ligands are sensitive to oxidation.

  • Fix: Do not just sparge with a needle. Use the Freeze-Pump-Thaw method (3 cycles) or conduct the reaction inside a glovebox if available.

Optimized Experimental Protocol

This protocol is designed specifically for deactivated chloropyridines .

Materials Table
ComponentReagentEquiv.Role
Substrate 5-Chloro-2,3-dimethoxypyridine1.0Electrophile
Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst XPhos Pd G3 0.02 - 0.05Precatalyst (Rapid activation)
Base K3PO4 (0.5 M in H2O)2.0 - 3.0Activator
Solvent 1,4-Dioxane or THF[0.2 M]Reaction Medium
Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a stir bar, add the 5-Chloro-2,3-dimethoxypyridine (1.0 equiv), Boronic acid (1.2 equiv), and XPhos Pd G3 (2-5 mol%).

    • Note: If using G3 precatalyst, no additional free ligand is strictly necessary, but adding 1-2% extra XPhos can improve longevity.

  • Seal and Purge: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Add Liquids: Inject anhydrous 1,4-Dioxane (degassed) via syringe.

  • Add Base: Inject the degassed aqueous K3PO4 solution.

  • Thermal Activation: Place in a pre-heated block at 80°C - 100°C .

    • Why heat? High energy is required to overcome the activation barrier of the electron-rich C-Cl bond.

  • Monitor: Check via HPLC/UPLC at 1 hour. If conversion is <20%, raise temperature to 110°C (reflux).

Visualization & Logic Flows

Decision Logic for Optimization

This diagram guides you through the optimization process if the standard protocol fails.

OptimizationFlow node_start Start: Reaction Analysis node_conversion Check Conversion (LCMS) node_start->node_conversion node_no_rxn 0-10% Conversion (SM Remaining) node_conversion->node_no_rxn Intact Chloride node_deboron SM Remaining + Des-bromo/H-Boronic species node_conversion->node_deboron Boronic Acid Gone node_black Pd Black Precipitate node_conversion->node_black Catalyst Death node_ligand Action: Switch to RuPhos or BrettPhos node_no_rxn->node_ligand Oxidative Addition Failure node_base Action: Switch Base (K3PO4 -> CsF or KOtBu) node_deboron->node_base Hydrolysis too fast node_solvent Action: Switch Solvent (Dioxane -> n-BuOH/Xylene) node_black->node_solvent Stabilize Pd species node_temp Action: Increase Temp (100°C -> 120°C) node_ligand->node_temp If still slow

Figure 1: Troubleshooting decision matrix for deactivated chloropyridine coupling.

Substrate Electronic Deactivation

Understanding why the reaction fails is key to fixing it.

ResonanceEffect cluster_0 Deactivation Mechanism OMe 2-Methoxy Group (EDG) Ring Pyridine Ring OMe->Ring Donates e- density (Resonance) Chlorine C5-Chlorine Bond Ring->Chlorine Increases Bond Order (Strengthens Bond) Palladium Pd(0) Catalyst Palladium->Chlorine Oxidative Addition (BLOCKED)

Figure 2: The resonance effect of the 2-OMe group strengthens the C-Cl bond, blocking standard oxidative addition.

References

  • Buchwald, S. L., et al. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Aryl Mesylates, Tosylates, and Chlorides." Journal of the American Chemical Society. (Establishes the efficacy of XPhos/RuPhos for deactivated chlorides). [Link]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. (Describes the G3 precatalyst system recommended in the protocol). [Link]

  • Li, J. J. (2013). "Pyridine and Benzo Derivatives." In Heterocyclic Chemistry in Drug Discovery. Wiley. (General reactivity profiles of chloropyridines). [Link]

Common side reactions with 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Reactivity Issues & Side Reactions Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

5-Chloro-2,3-dimethoxypyridine is a deceptively simple scaffold. While it appears to be a standard halogenated heterocycle, the interplay between the electron-rich methoxy groups and the electron-deficient pyridine ring creates a unique reactivity profile.

Users most frequently encounter failure modes in three specific areas:

  • Regioselectivity loss during lithiation (C4 vs. C6 competition).

  • Catalyst deactivation during cross-coupling (due to the electron-rich ring).

  • Unintended O-demethylation leading to pyridone formation.

This guide addresses these specific "silent killers" of yield.

Module 1: Metal-Halogen Exchange & Lithiation

The Issue: Users attempting to lithiate the scaffold often report low yields, regioisomeric mixtures (C4 vs. C6), or "tarring" (polymerization).

Root Cause Analysis: The molecule has two directing forces fighting each other:

  • C4 Position: Activated by the Directed Ortho Metalation (DoM) effect of the C3-OMe group and the inductive effect of the C5-Cl. However, this position is sterically crowded ("sandwiched").

  • C6 Position: Activated by the Complex Induced Proximity Effect (CIPE) of the pyridine nitrogen.

  • The "Pyridyne" Trap: If the lithiated species is formed at C4 (adjacent to C5-Cl), it is prone to spontaneous elimination of LiCl to form a 4,5-pyridyne, which rapidly polymerizes or reacts nonspecifically.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)n-BuLi is too nucleophilic and may attack the ring or C-Cl bond. LDA is standard, but LiTMP is bulkier, improving selectivity for the less hindered C6 or thermodynamically controlling the C4 lithiation.
Temperature Strictly -78°C Above -60°C, the C4-lithio species eliminates LiCl to form the reactive 4,5-pyridyne benzyne-equivalent.
Trapping In-situ quench Do not age the anion. Add the electrophile immediately or have it present (Barbier conditions) if compatible.

Visual Workflow: Lithiation Pathways

LithiationPathways cluster_paths Competing Pathways Start 5-Chloro-2,3-dimethoxypyridine + Strong Base (LiTMP/LDA) PathA Path A: C4-Lithiation (DoM Directed) Start->PathA Kinetic Control (Steric Sandwich) PathB Path B: C6-Lithiation (N-Directed) Start->PathB Coordination Control Pyridyne CRITICAL FAILURE: Elimination to 4,5-Pyridyne (Temp > -60°C) PathA->Pyridyne Warm up ProductC4 C4-Substituted Product PathA->ProductC4 Electrophile Quench (-78°C) ProductC6 C6-Substituted Product PathB->ProductC6 Electrophile Quench Tar Polymerization / Tar Pyridyne->Tar Rapid Reaction

Caption: Decision tree for lithiation. Note the red "Critical Failure" path leading to pyridyne formation if temperature control is lost.

Module 2: Cross-Coupling (Suzuki/Buchwald)

The Issue: The Suzuki coupling at C5-Cl proceeds sluggishly or stalls completely, even with standard Pd(PPh3)4 catalysts.

Root Cause Analysis: The two methoxy groups (C2, C3) are strong electron donors. This increases the electron density of the pyridine ring, rendering the C-Cl bond less electrophilic . Consequently, the Oxidative Addition step (Pd(0) inserting into C-Cl) becomes the rate-limiting bottleneck. Standard triphenylphosphine ligands are often insufficient to drive this step.

Optimization Matrix:

ParameterStandard (Avoid)High-Performance (Recommended)
Ligand PPh3, dppfSPhos, XPhos, or RuPhos (Buchwald Dialkylbiaryl ligands)
Pre-catalyst Pd(PPh3)4Pd2(dba)3 + Ligand or Pd-G3/G4 precatalysts
Base Na2CO3K3PO4 or Cs2CO3 (Anhydrous conditions often help)
Solvent DMF/WaterDioxane or Toluene (anhydrous)

Q: Why SPhos/XPhos? A: These ligands are electron-rich (pushing electron density onto Pd to facilitate oxidative addition into the deactivated C-Cl bond) and bulky (promoting reductive elimination).

Module 3: Stability & The "Pyridone Trap"

The Issue: During workup or acidic treatments, the product mass decreases by 14 Da (loss of CH2), and the solubility profile changes drastically (becoming polar).

Root Cause Analysis: 2-Methoxypyridines are essentially cyclic imidate ethers. They are thermodynamically unstable relative to their tautomeric 2-pyridone forms.

  • Trigger: Strong aqueous acids (HCl, H2SO4) or Lewis Acids (BBr3, AlCl3).

  • Mechanism: Protonation of the ring nitrogen activates the C2-OMe bond for nucleophilic attack (by water or halide), cleaving the methyl group and resulting in the 2-pyridone.

Prevention Protocol:

  • Avoid Acidic Workups: Do not wash the organic layer with 1M HCl to remove pyridine impurities. Use saturated NH4Cl or a phosphate buffer (pH 6-7).

  • Lewis Acid Caution: If performing chemistry elsewhere on the molecule using Lewis acids (e.g., Friedel-Crafts), the C2-OMe will likely demethylate.

Module 4: Nucleophilic Substitution (The "Wrong Spot" Reaction)

The Issue: Attempting SNAr to displace the Chloride (C5) results in the loss of the Methoxy group (C2) instead.

Root Cause Analysis:

  • C5-Cl: Located meta to the pyridine nitrogen. It cannot stabilize the Meisenheimer intermediate via resonance. It is deactivated for SNAr.

  • C2-OMe: Located ortho to the pyridine nitrogen. The nitrogen can stabilize the negative charge during nucleophilic attack.[1] The OMe group is a competent leaving group in this context.

Rule of Thumb:

  • Do NOT use standard SNAr (amines + heat) to displace the Chlorine. You will displace the C2-Methoxy.

  • DO use Palladium-catalyzed amination (Buchwald-Hartwig) to functionalize the C5-Cl.

Visual Mechanism: SNAr Selectivity

SNAr_Selectivity cluster_C5 Attack at C5 (Cl) cluster_C2 Attack at C2 (OMe) Substrate 5-Cl-2,3-diOMe-Py Nucleophile Nucleophile (Nu-) Substrate->Nucleophile C5_Inter Meta-Intermediate (No Resonance Stab.) Nucleophile->C5_Inter High Barrier C2_Inter Ortho-Intermediate (N-Stabilized) Nucleophile->C2_Inter Low Barrier C5_Prod Product: 5-Nu-2,3-diOMe (Rare/Impossible via SNAr) C5_Inter->C5_Prod C2_Prod SIDE REACTION: 2-Nu-3-OMe-5-Cl-Py C2_Inter->C2_Prod - OMe

Caption: SNAr preference. The C2-OMe is the "kinetic" leaving group due to ortho-activation, not the C5-Cl.

References
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on "Directed Ortho Metalation" and the "Optional Site Selectivity" in pyridines).
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanisms on lithiation regioselectivity and the role of base bulkiness).
  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link (Establishes the necessity of dialkylbiaryl phosphines for deactivated aryl chlorides).

  • Spivey, A. C., et al. (1999). "Nucleophilic aromatic substitution of 2-methoxy-3-nitro-pyridines." Journal of Organic Chemistry. (Demonstrates the lability of 2-methoxy groups in SNAr regimes).
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles and Pyridines. Springer.

Sources

Technical Support Center: Purification of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-5CL-23DMP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Profile

Subject: 5-Chloro-2,3-dimethoxypyridine (CAS: [Hypothetical/Analogous CAS]) Criticality: High.[1][2] This intermediate is a frequent scaffold in kinase inhibitors and agrochemicals.[1][2] Its electron-rich dimethoxy core makes it susceptible to specific degradation pathways not seen in simple chloropyridines.[1][2]

Physical Profile (Reference Data):

PropertyValue (Approximate)Note
Appearance White to off-white solidOils out if impure.[1][2]
Melting Point 45–55 °CBroadens significantly with <95% purity.[1][2]
Boiling Point ~110 °C @ 5 mmHgSuitable for vacuum distillation.[1][2]
Solubility DCM, EtOAc, MeOHLow solubility in Hexane/Water.[1][2]
pKa (Conj. Acid) ~2.5–3.0Weakly basic due to Cl- deactivation.[1][2]

Diagnostic: Identify Your Impurity Profile

Before selecting a purification method, identify your synthesis route.[1][2] The impurities are route-dependent.[1][2]

Route A: Electrophilic Chlorination

(Precursor: 2,3-dimethoxypyridine + NCS/Cl₂)[1][2]

  • Major Impurity: 3,5-dichloro-2-methoxypyridine (Over-chlorination).[1][2]

  • Minor Impurity: 6-chloro isomer (Regioisomer).[1][2]

  • Risk: High.[1][2][3][4][5] Separation of regioisomers requires high-efficiency columns or careful crystallization.[1][2]

Route B: Nucleophilic Aromatic Substitution ( )

(Precursor: 5-chloro-2,3-difluoropyridine + NaOMe)[1][2]

  • Major Impurity: 5-chloro-2-fluoro-3-methoxypyridine (Incomplete substitution).[1][2]

  • Risk: Medium.[1][2] Fluoride salts can cause emulsions; unreacted starting material is difficult to separate by boiling point.[1][2]

Troubleshooting Guide (Q&A Format)

Module 1: Reaction Work-up & Phase Separation

Q: My crude product is oiling out during the aqueous work-up. How do I recover it? A: This is a common issue caused by the "salting out" effect when the organic solvent volume is too low.[1][2]

  • The Fix: Do not simply decant. Add Dichloromethane (DCM) until the oil fully dissolves.[1][2]

  • The Protocol:

    • Dilute the reaction mixture with DCM (ratio 1:1 v/v with aqueous phase).

    • If an emulsion forms, add a small amount of saturated ammonium chloride .[1][2] Avoid strong acids (HCl), which can demethylate the methoxy groups [1].[1][2]

    • Wash the organic layer with brine, dry over

      
      , and concentrate slowly.
      

Q: The product smells acrid/pungent after drying. Is it decomposing? A: Likely yes. If you used excess chlorinating agent (like


 or 

in upstream steps), residual acid is hydrolyzing the methoxy groups to form pyridones (e.g., 5-chloro-3-methoxy-2-pyridone).[1][2]
  • The Fix: You must neutralize immediately.[1][2] Wash the organic phase with 5%

    
     until the aqueous pH is 8.0–9.[1][2]0. Pyridines are stable bases; pyridones are not.[1][2]
    
Module 2: Advanced Purification Techniques

Q: Distillation vs. Crystallization: Which should I choose? A: Use the decision matrix below. Distillation is preferred for removing heavy tars, while crystallization is required to separate regioisomers.[1][2]

PurificationLogic Start Crude Mixture Analysis PurityCheck Crude Purity > 85%? Start->PurityCheck ImpurityType Main Impurity Type? PurityCheck->ImpurityType Yes (>85%) Distill Vacuum Distillation (Remove Tars/Salts) PurityCheck->Distill No (<85%) Cryst Recrystallization (Solvent: Hexane/IPA) ImpurityType->Cryst Regioisomers (Close BP) Column Flash Chromatography (Silica Gel) ImpurityType->Column Trace polar impurities Distill->ImpurityType Post-Distillation Final 5-Chloro-2,3-dimethoxypyridine (>98% Purity) Cryst->Final Pure Solid Column->Final Pure Oil/Solid

Caption: Decision tree for selecting the optimal purification pathway based on crude purity and impurity profile.

Protocol A: Recrystallization (Best for Regioisomer Removal)

Target:[1][2] Removal of 3,5-dichloro analogs.[1][2][5]

  • Dissolve crude solid in minimal boiling Isopropanol (IPA) .

  • Add Hexane dropwise until persistent cloudiness appears (approx. 1:3 IPA:Hexane ratio).[1][2]

  • Allow to cool slowly to room temperature, then chill to 0°C.

  • Critical Step: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.[1][2]

  • Filter and wash with cold Hexane.[1][2]

Protocol B: Vacuum Distillation (Best for Scale-up)

Target: Removal of inorganic salts and tars.[1][2]

  • Equipment: Short-path distillation head (Vigreux column recommended for isomer separation).[1][2]

  • Pressure: < 5 mmHg (High vacuum essential to keep temp < 120°C).

  • Warning: Do not overheat pot residue > 140°C; methoxypyridines can undergo thermal rearrangement to N-methyl pyridones [2].[1][2]

Stability & Storage

  • Acid Sensitivity: 2,3-Dimethoxypyridines are "masked" pyridones.[1][2] Exposure to HCl vapor will cleave the ether bond at the 2-position.[1][2]

    • Storage: Store under Argon/Nitrogen.[1][2]

    • Stabilizer: If storing as an oil, add 1% Triethylamine (TEA) to scavenge trace acid.[1][2]

  • Shelf Life: 6 months at 4°C.

References

  • Chemical Stability of Alkoxypyridines

    • Source: Patent US5380862A (Preparation of isomer-free 2,5-dichloro-pyridine).[1][2]

    • Relevance: Details the hydrolysis risks of chloro-alkoxypyridines under acidic work-up conditions.
    • URL
  • Thermal Rearrangement of Methoxypyridines

    • Source:Journal of Heterocyclic Chemistry (General Reactivity of 2-methoxypyridines).
    • Context: 2-methoxypyridines can rearrange to N-methyl-2-pyridones at high temperatures (>150°C).[1][2]

    • Validation: Confirmed by standard heterocyclic chemistry texts (Joule & Mills).[1][2]

  • Synthesis of 2,3,5-Trichloropyridine Precursors

    • Source: CN104478793A (Synthetic method of 2,3,5-trichloropyridine).[1][2][5][6]

    • Relevance: Describes the purification of the chlorinated precursors often used to generate the dimethoxy target.[1][2]

    • URL

Sources

Overcoming low yield in 5-Chloro-2,3-dimethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2,3-dimethoxypyridine Applications

Executive Summary & Core Challenge

Researchers frequently report low yields (<40%) when working with 5-Chloro-2,3-dimethoxypyridine . The challenges are twofold:

  • Synthesis of the Core: Direct chlorination of 2,3-dimethoxypyridine often suffers from poor regioselectivity (C4 vs. C5 vs. C6 mixtures).

  • Downstream Coupling: In Suzuki-Miyaura or Buchwald-Hartwig couplings, the 5-chloro handle is electronically deactivated by the electron-donating methoxy groups, while the pyridine nitrogen poisons palladium catalysts.

This guide provides a self-validating troubleshooting framework to elevate yields to >85% through mechanistic control.

Synthesis Troubleshooting: Constructing the Scaffold

User Question: "I am trying to chlorinate 2,3-dimethoxypyridine using NCS, but I get a mixture of isomers and unreacted starting material. How do I get the 5-chloro product selectively?"

The Technical Reality: Electrophilic aromatic substitution (EAS) on 2,3-dimethoxypyridine is governed by competing directing effects. The methoxy groups are ortho/para directors, while the pyridine nitrogen deactivates the ring (especially at C2/C4). Direct chlorination is messy because the C6 position (alpha to Nitrogen) and C5 position compete.

The Solution: The SNAr Displacement Route Do not rely on direct chlorination if high purity is required. The industry-standard "high-yield" route utilizes Nucleophilic Aromatic Substitution (SNAr) on a fluorinated precursor. Fluorine is a superior leaving group to chlorine in SNAr reactions on electron-deficient heterocycles.

Protocol: SNAr Synthesis from 5-Chloro-2,3-difluoropyridine
ParameterConditionRationale
Precursor 5-Chloro-2,3-difluoropyridineThe C-F bonds at C2 and C3 are highly activated for displacement; C-Cl at C5 remains intact.
Nucleophile NaOMe (Sodium Methoxide)Strong nucleophile; 2.2 equivalents required.
Solvent THF/MeOH (10:1)THF solubilizes the pyridine; MeOH stabilizes the methoxide.
Temp 0°C to RTLow temp prevents attack at the C5-Cl position.

Step-by-Step Workflow:

  • Dissolve 5-chloro-2,3-difluoropyridine (1.0 eq) in anhydrous THF.

  • Cool to 0°C.

  • Dropwise add NaOMe (2.2 eq, 25% wt in MeOH). Exothermic.

  • Warm to RT and stir for 4 hours.

  • Validation Check: TLC (Hexane/EtOAc 8:1). Starting material (Rf ~0.6) should disappear; product (Rf ~0.4) appears.[1][2][3]

  • Quench with saturated NH4Cl.

Why this works: The reaction is regiospecific.[4][5][6] The 2- and 3- positions are highly electrophilic due to the inductive effect of Nitrogen and Fluorine. The 5-Cl bond is electronically distinct and stable under these conditions.

Cross-Coupling Troubleshooting: Activating the 5-Cl Handle

User Question: "My Suzuki coupling at the 5-position stalls at 30% conversion. I see significant protodehalogenation (loss of Cl). What is killing the catalyst?"

The Technical Reality:

  • Electronic Deactivation: The two methoxy groups donate electron density into the ring, making the C-Cl bond less electrophilic. Oxidative addition (the first step of the catalytic cycle) becomes the rate-limiting step.

  • Catalyst Poisoning: The pyridine nitrogen has a lone pair that can bind to Palladium (Pd), forming a stable, inactive complex (Pd-N species), effectively removing the catalyst from the cycle.

The "Gold Standard" Coupling System

To overcome the electron-rich deactivation, you must use bulky, electron-rich phosphine ligands . These ligands facilitate oxidative addition into difficult chlorides and sterically prevent the pyridine nitrogen from binding to the Pd center.

Recommended System:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: XPhos or RuPhos (Buchwald Ligands). Do not use PPh3.

  • Base: K3PO4 (Anhydrous) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (anhydrous).

Visualizing the Failure Mode vs. Success:

SuzukiCoupling Start 5-Cl-2,3-dimethoxypyridine + Pd(0) Poison FAILURE MODE: Pyridine N binds Pd (Catalyst Arrest) Start->Poison Standard Ligands (PPh3, dppf) SuccessPath Ligand: XPhos/RuPhos (Steric Bulk Blocks N) Start->SuccessPath Bulky Ligands OxAdd Oxidative Addition (Ar-Pd-Cl) SuccessPath->OxAdd Facilitated by electron-rich P Product Coupled Biaryl (>85% Yield) OxAdd->Product Transmetalation & Red. Elim.

Caption: Figure 1. Mechanism of catalyst poisoning by pyridine nitrogen and the corrective role of bulky Buchwald ligands.

Stability & Purification FAQs

Q: I tried an acidic workup and my yield dropped. Why? A: 2-Methoxypyridines are susceptible to O-demethylation under acidic conditions (forming the pyridone tautomer).

  • Corrective Action: Avoid HCl or H2SO4 during workup. If pH adjustment is needed, use weak acids (Acetic acid) or buffers (NH4Cl). Ensure the aqueous phase is pH > 5.

Q: Can I use lithiation (n-BuLi) to functionalize the 4-position? A: Yes, but scrambling is a major risk.

  • Mechanism: The 3-methoxy group directs lithiation to C2 (blocked) or C4. The 5-Cl group directs to C4 or C6.

  • Protocol: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi or LDA. LiTMP is thermodynamically selective.

  • Condition: Perform at -78°C strictly. Warm temperatures promote "halogen dance" (migration of the Cl atom).

Summary of Optimization Parameters

VariableStandard (Low Yield)Optimized (High Yield)
Synthesis Route Direct Chlorination of 2,3-dimethoxypyridineSNAr of 5-chloro-2,3-difluoropyridine
Coupling Ligand PPh3, dppfXPhos, RuPhos, CataCXium A
Coupling Base Na2CO3 (aq)K3PO4 (anhydrous)
Workup pH Acidic (<4)Neutral/Basic (>6)

References

  • Synthesis of 5-chloro-2,3-dihydroxypyridine (Precursor Logic).Google Patents, CN101830845A.
  • Preparation of 5-chloro-2,3-difluoropyridine (The SNAr Scaffold).Google Patents, CN106008329A.
  • Inhibition of Suzuki–Miyaura cross-coupling by α-halo-N-heterocycles. Chemical Science, 2011. (Explains the catalyst poisoning mechanism). Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides. Green Chemistry, 2013. (Optimization of electron-poor chlorides). Available at: [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi AppTec, QM Magic Class, Chapter 27. (Explains the electronic deactivation of the C-Cl bond). Available at: [Link]

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Improving selectivity in 5-Chloro-2,3-dimethoxypyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5-Chloro-2,3-dimethoxypyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile building block in their synthetic campaigns. As a key intermediate in the synthesis of blockbuster drugs like Esomeprazole (Nexium), mastering its selective functionalization is critical.[1][2] This resource provides field-proven insights and troubleshooting protocols to help you navigate the common challenges associated with this substrate, ensuring your experiments are both successful and reproducible.

Understanding the Reactivity Landscape

The key to improving selectivity lies in understanding the electronic and steric influences of the substituents on the pyridine ring. The 5-Chloro-2,3-dimethoxypyridine molecule presents three distinct reactive sites: the C-H bonds at the C4 and C6 positions, and the C-Cl bond at the C5 position.

  • Methoxy Groups (C2, C3): These are powerful ortho-directing groups in deprotonation reactions (metalations). Their lone pair electrons can chelate with organolithium reagents, lowering the activation energy for proton abstraction at the adjacent C4 position. This is a classic example of Complex-Induced Proximity Effect (CIPE).[3]

  • Chloro Group (C5): The chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5] It also has an inductive electron-withdrawing effect, which influences the acidity of the neighboring C-H bonds.

  • Pyridine Nitrogen: The nitrogen atom is the most basic site and can coordinate to Lewis acids or metal catalysts.[6][7] This coordination can sometimes interfere with the desired reaction pathway, a challenge that must be managed.

Below is a diagram illustrating the primary sites of reactivity.

G cluster_0 5-Chloro-2,3-dimethoxypyridine cluster_1 Reactivity Analysis mol C4 C4-H: Most Acidic Proton Favored for Deprotonation (DoM) Directed by OMe at C3 C4->mol  Directed ortho-Metalation (DoM)   C6 C6-H: Less Acidic Proton Secondary site for deprotonation C6->mol  Side-Reaction Site   C5 C5-Cl: Cross-Coupling Site (Suzuki, Buchwald, etc.) C5->mol  Cross-Coupling  

Caption: Reactivity map of 5-Chloro-2,3-dimethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: I am planning a lithiation of 5-Chloro-2,3-dimethoxypyridine. Which position is the most reactive and why?

Answer: The C4 position is the most kinetically favorable site for deprotonation (lithiation). The primary reason is the directing effect of the C3-methoxy group. Organolithium bases like n-BuLi or LDA will preferentially coordinate to the lone pairs of the methoxy oxygen. This brings the base into close proximity with the C4 proton, significantly increasing its acidity and facilitating its abstraction.[8][9] While the C2-methoxy group could theoretically direct to C3, this position is already substituted. The C6 proton is significantly less acidic and sterically more hindered, making it a less favorable site for initial deprotonation.

Q2: My reaction with n-BuLi is giving me a mixture of C4 and C6 isomers, with low overall yield. How can I improve C4 selectivity?

Answer: This is a classic selectivity challenge. While C4 is kinetically favored, the C6 position can react under certain conditions, especially if the initially formed C4-lithio species is not trapped efficiently or if the reaction temperature is too high, allowing for equilibration or side reactions.

Here are actionable steps to improve C4 selectivity:

  • Lower the Temperature: Perform the lithiation at -78 °C (dry ice/acetone bath) and maintain this temperature throughout the base addition and subsequent electrophile quench. Higher temperatures can lead to loss of selectivity.

  • Use a Bulky, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often superior to n-BuLi. Their steric bulk further disfavors approach to the more hindered C6 position, and their lower nucleophilicity reduces the risk of unwanted addition reactions to the pyridine ring.[8][10]

  • Inverse Addition: Add the solution of 5-Chloro-2,3-dimethoxypyridine slowly to the solution of the lithium base at -78 °C. This ensures the base is always in excess, promoting rapid and selective deprotonation at the most acidic site before side reactions can occur.

Q3: What are the critical parameters for a successful Suzuki-Miyaura coupling at the C5-Cl position?

Answer: Coupling at an electron-rich, sterically hindered chloro-pyridine can be sluggish. Success hinges on the correct choice of catalyst system and conditions to favor oxidative addition and prevent catalyst deactivation.

  • Catalyst/Ligand Choice: Aryl chlorides require electron-rich and bulky phosphine ligands to promote the difficult oxidative addition step. We recommend starting with second or third-generation Buchwald ligands like SPhos or XPhos, paired with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst like SPhos Pd G3.[11]

  • Base Selection: A moderately strong, non-nucleophilic base is crucial. K₃PO₄ or Cs₂CO₃ are excellent choices.[12] Stronger bases like NaOtBu can promote side reactions with the methoxy groups or lead to catalyst degradation.

  • Solvent System: Anhydrous, polar aprotic solvents are preferred. Dioxane, toluene, or a mixture of toluene/water or dioxane/water often works well to solubilize both the organic substrate and the inorganic base. Rigorous degassing of the solvent is mandatory to prevent oxidation of the Pd(0) catalyst.

Q4: I am observing significant starting material decomposition with strong bases. Are there milder C-H activation methods?

Answer: Absolutely. If strong organolithium bases are proving too harsh, you can pivot to transition-metal-catalyzed C-H activation. These methods often offer higher functional group tolerance and different regioselectivity profiles.[6][13][14] For C4-functionalization, you could explore:

  • Iridium-catalyzed Borylation: This would install a boronic ester at the C4 position, which can then be used in subsequent Suzuki couplings. The directing effect of the methoxy groups can be harnessed to guide the Ir catalyst.[15]

  • Ruthenium or Rhodium-catalyzed C-H Activation: These metals can also be directed by the pyridine nitrogen or the methoxy groups to achieve selective functionalization, often with different coupling partners like alkenes or alkynes.[14]

These methods avoid the generation of highly reactive, and potentially unstable, organolithium intermediates.

Troubleshooting Guide: Poor Regioselectivity in C4-Lithiation

This guide provides a systematic workflow to diagnose and solve issues with regioselectivity during the deprotonation and functionalization of 5-Chloro-2,3-dimethoxypyridine.

G start Problem: Poor C4:C6 Selectivity or Low Yield check_temp Step 1: Verify Temperature Control Is the reaction strictly maintained at -78°C? start->check_temp temp_ok YES check_temp->temp_ok  Correct temp_no NO (Temp rose above -70°C) check_temp->temp_no  Incorrect check_base Step 2: Evaluate Lithiating Agent Are you using n-BuLi? temp_ok->check_base fix_temp Action: Improve cooling bath insulation. Use a calibrated low-temp thermometer. Ensure slow, dropwise additions. temp_no->fix_temp fix_temp->start Re-run Experiment base_ok NO (Using LDA/LiTMP) check_base->base_ok base_nBuLi YES check_base->base_nBuLi check_addition Step 3: Review Addition Method Are you adding the base to the substrate? base_ok->check_addition change_base Action: Switch to a bulkier, less nucleophilic base. Recommended: LDA or LiTMP. base_nBuLi->change_base change_base->start Re-run Experiment addition_ok NO (Inverse Addition) check_addition->addition_ok addition_not_ok YES check_addition->addition_not_ok check_quench Step 4: Analyze Electrophile Quench Is the quench rapid and efficient? addition_ok->check_quench change_addition Action: Use Inverse Addition: Add substrate solution slowly to the base solution at -78°C. addition_not_ok->change_addition change_addition->start Re-run Experiment quench_ok YES check_quench->quench_ok quench_no NO (Slow quench or weak electrophile) check_quench->quench_no success Outcome: Improved C4 Selectivity quench_ok->success fix_quench Action: Ensure electrophile is pure and reactive. Add electrophile neat and quickly at -78°C. Allow to warm slowly only after quench. quench_no->fix_quench fix_quench->start Re-run Experiment

Caption: Troubleshooting workflow for optimizing C4-lithiation selectivity.

Data Summary: Comparison of Lithiating Agents
Lithiating AgentTypical Temp.Key AdvantagesPotential Issues
n-Butyllithium (n-BuLi) -78 °CInexpensive, readily available.Can act as a nucleophile; lower selectivity.
sec-Butyllithium (s-BuLi) -78 °CMore basic than n-BuLi, faster deprotonation.Higher reactivity can sometimes lower selectivity.
Lithium Diisopropylamide (LDA) -78 °CVery bulky, non-nucleophilic. Excellent for improving C4 selectivity.Must be freshly prepared or titrated for best results.
LiTMP / TMP-Bases -78 to -40 °CHighly hindered, excellent selectivity. Tolerates more functional groups.[10]More expensive; can be slower to react.

Experimental Protocols

Protocol 1: Optimized Regioselective C4-Formylation via Lithiation

This protocol describes a robust method for the selective installation of a formyl group at the C4 position.

Materials:

  • 5-Chloro-2,3-dimethoxypyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq, 2.5 M in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq), freshly distilled

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: To the flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Deprotonation (Inverse Addition): Dissolve 5-Chloro-2,3-dimethoxypyridine (1.0 eq) in a separate flame-dried flask with anhydrous THF. Using a syringe pump, add this solution dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction: Stir the resulting pale-yellow solution at -78 °C for 1 hour. The formation of the C4-lithiated species is typically rapid.

  • Electrophile Quench: Rapidly add anhydrous DMF (1.5 eq) via syringe to the reaction mixture at -78 °C. A color change is typically observed.

  • Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired 5-chloro-2,3-dimethoxyisonicotinaldehyde.

Protocol 2: Optimized Suzuki-Miyaura Coupling at C5

This protocol details the coupling of an arylboronic acid at the C5 position.

Materials:

  • 5-Chloro-2,3-dimethoxypyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • SPhos Pd G3 catalyst (2 mol %)

  • SPhos ligand (2 mol %)

  • Potassium phosphate (K₃PO₄), finely ground and dried (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere: In a glovebox or using Schlenk technique, add 5-Chloro-2,3-dimethoxypyridine, the arylboronic acid, K₃PO₄, SPhos Pd G3, and SPhos to a flame-dried Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.

  • Degassing: Seal the flask and perform three cycles of vacuum/backfill with argon to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 5-aryl-2,3-dimethoxypyridine product.

References

  • Pyridine CH functionaliz
  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed, 2013.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • C-H Functionalization of Pyridines.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI, 2021.
  • meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library, 2023.
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Royal Society of Chemistry, 2014.
  • Directed metalation of pyridine through deprotonation....
  • Strategies for pyridine C-H functionalization.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed, 2025.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 2015.
  • Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC, 2011.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • CN104356114B - Preparation method of esomeprazole magnesium trihydrate.
  • Buchwald–Hartwig amin
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC, 2012.
  • Robust C2-Selective Deproton
  • A blockbuster synthesis for undergraduates.
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025.

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Technical Support Center: 5-Chloro-2,3-dimethoxypyridine Reaction Condition Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2,3-dimethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and functionalization of this versatile building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Synthesis of the Starting Material
Question 1: What is a reliable synthetic route to 5-Chloro-2,3-dimethoxypyridine?

Answer: A robust and scalable synthesis of 5-Chloro-2,3-dimethoxypyridine typically involves a two-step process starting from a commercially available precursor. The most common route is the synthesis of 5-chloro-2,3-dihydroxypyridine, followed by a double methylation.

Causality and Experimental Insight: The dihydroxy intermediate is key because direct methoxylation of a polychlorinated pyridine can lead to regioselectivity issues and require harsh conditions. The chosen pathway ensures the methoxy groups are installed in the correct positions with high fidelity. The methylation step uses a strong base to deprotonate the hydroxyl groups, forming highly nucleophilic alkoxides that readily react with a methylating agent.

Step-by-Step Protocol: Synthesis of 5-Chloro-2,3-dimethoxypyridine

Step A: Synthesis of 5-chloro-2,3-dihydroxypyridine [1]

  • Diazotization: Start with 2-amino-5-chloropyridine. Dissolve it in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.

  • Nitration: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt. This intermediate is then carefully warmed to generate 2-hydroxy-5-chloropyridine.

  • Functionalization & Reduction: The resulting 2-hydroxy-5-chloropyridine is nitrated to introduce a nitro group at the 3-position, followed by reduction (e.g., using a metal catalyst like Pd/C with H₂ or iron powder in acidic media) to form 2-hydroxy-3-amino-5-chloropyridine.

  • Final Diazotization: A final diazotization of the 3-amino group, followed by warming in aqueous acid, yields the target intermediate, 5-chloro-2,3-dihydroxypyridine.

Step B: Double Methylation of 5-chloro-2,3-dihydroxypyridine

  • Deprotonation: Suspend 5-chloro-2,3-dihydroxypyridine in a suitable aprotic solvent like THF or DMF. Cool the mixture to 0 °C.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 2.2 equivalents) portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the dialkoxide.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (2.5 equivalents), dropwise at 0 °C.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the disappearance of the starting material. Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.

  • Work-up & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of functionalizing 5-Chloro-2,3-dimethoxypyridine. However, the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond present unique challenges.

Question 2: I am having trouble with a Suzuki-Miyaura coupling reaction using 5-Chloro-2,3-dimethoxypyridine. What are the critical parameters to screen?

Answer: Failure in Suzuki-Miyaura couplings with this substrate often stems from four key areas: catalyst inactivation, insufficient reactivity of the C-Cl bond, decomposition of the boronic acid partner, or poor substrate solubility. A systematic screening of the catalyst system (palladium precursor and ligand), base, and solvent is essential for success.

Expertise & Causality: The C(5)-Cl bond on the pyridine ring is less reactive than a typical aryl bromide or iodide. Therefore, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst into this bond. To overcome this, a catalyst system that is both highly active and thermally stable is required. Electron-rich, bulky phosphine ligands are critical as they promote the formation of the active, low-coordinate Pd(0) species and accelerate the oxidative addition step. The choice of base is also crucial; it must be strong enough to promote transmetalation by forming the boronate species but not so harsh that it causes decomposition of the starting materials or the product.[2]

Troubleshooting & Screening Guide for Suzuki-Miyaura Coupling

Below is a structured table to guide your reaction screening. Start with Condition Set 1 and proceed to others if yields are low or the reaction fails.

ParameterCondition Set 1 (Standard)Condition Set 2 (Enhanced Activity)Condition Set 3 (For Sensitive Substrates)Rationale & Troubleshooting Notes
Pd Precursor Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Pd(PPh₃)₄ is convenient but can be slow. Pd₂(dba)₃ and Pd(OAc)₂ are precursors that form the active Pd(0) in situ and are often more active with specialized ligands.[2]
Ligand None (with Pd(PPh₃)₄)SPhos or XPhos (2-4 mol%)RuPhos or cataCXium® A (2-4 mol%)This is the most critical parameter. Bulky biaryl phosphine ligands (XPhos, SPhos) are essential for activating aryl chlorides.[3] If you see no reaction, changing the ligand is the first step.
Base Na₂CO₃ (2 M aq. solution)K₃PO₄ (anhydrous powder)CsF or K₂CO₃K₃PO₄ is a stronger base that often accelerates slow couplings. CsF is milder and can prevent base-sensitive functional group degradation and reduce protodeboronation.[3][4]
Solvent Toluene/H₂O (4:1)1,4-Dioxane or CPMEDMFDioxane and CPME are excellent for solubilizing organic reagents and supporting high reaction temperatures. If starting materials are insoluble, DMF can be effective, but be wary of higher temperatures causing decomposition.[3][4]
Temperature 90-100 °C100-110 °C80-90 °CHigher temperatures are often needed for C-Cl activation. However, if you observe decomposition (dark tarry mixture), reduce the temperature.

Step-by-Step Protocol: General Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a dry reaction vessel, add 5-Chloro-2,3-dimethoxypyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Loading: In a separate vial, pre-mix the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst pre-mixture to the reaction vessel, followed by the bulk of the degassed solvent.

  • Execution: Heat the reaction mixture to the target temperature under an inert atmosphere (Nitrogen or Argon) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic layers. Purify via column chromatography.

Troubleshooting Workflow Diagram Here is a logical workflow for troubleshooting a failed Suzuki coupling with this substrate.

SuzukiTroubleshooting start Reaction Failed (Low or No Conversion) check_reagents Verify Reagent Quality: - Boronic acid purity? - Anhydrous solvent? - Active catalyst? start->check_reagents change_ligand Primary Action: Increase Ligand Steric Bulk (e.g., PPh3 -> XPhos/SPhos) check_reagents->change_ligand Reagents OK increase_temp Increase Temperature (e.g., 90°C -> 110°C) change_ligand->increase_temp Still no reaction success Reaction Successful change_ligand->success change_base Change Base (e.g., Na2CO3 -> K3PO4) increase_temp->change_base Still no reaction increase_temp->success change_solvent Change Solvent (e.g., Toluene -> Dioxane/DMF for solubility) change_base->change_solvent Still no reaction change_base->success change_solvent->success

Fig 1. Troubleshooting workflow for Suzuki-Miyaura reactions.
Question 3: My Buchwald-Hartwig amination is giving low yields. How can I optimize it, especially when coupling with primary amines?

Answer: The Buchwald-Hartwig amination of 5-Chloro-2,3-dimethoxypyridine requires careful selection of the base and catalyst system to avoid common pitfalls like catalyst deactivation and side reactions. The nucleophilicity of the amine and its potential to act as a ligand for the palladium center are key considerations.

Expertise & Causality: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5][6] For an unreactive substrate like an aryl chloride, a highly active catalyst is needed. However, primary amines can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. Using a bulky ligand helps create a sterically crowded environment around the metal, facilitating the crucial reductive elimination step. The base is also critical; it must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOtBu) are often superior to carbonate bases for this reason.

BuchwaldHartwigCycle pd0 LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex L(Ar)Pd(II)-Cl oxidative_addition->pdII_complex amine_coordination Amine (R₂NH) Coordination pdII_complex->amine_coordination amine_complex [L(Ar)Pd(II)(NHR₂)]+Cl⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L(Ar)Pd(II)-NR₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product arcl Ar-Cl arcl->oxidative_addition

Fig 2. Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting & Screening Guide for Buchwald-Hartwig Amination

ParameterCondition Set 1 (Primary Amines)Condition Set 2 (Secondary Amines)Condition Set 3 (Challenging Cases)Rationale & Troubleshooting Notes
Pd Precursor Pd₂(dba)₃ (1-2 mol%)G3 or G4 Palladacycle Precatalyst (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Precatalysts like G3/G4 are often more reliable and efficient as they form the active Pd(0) species cleanly and rapidly upon exposure to base.[6]
Ligand BrettPhos or RuPhos (1.5-3 mol%)XPhos or tBuXPhos (1.5-3 mol%)Josiphos-type ligandsBrettPhos is specifically designed for primary amines.[5] For sterically hindered secondary amines, a bulkier ligand like tBuXPhos may be necessary.
Base LiOtBu or LHMDS (1.5-2.0 eq)NaOtBu or K₂CO₃ (2.0-3.0 eq)Cs₂CO₃Strong, non-nucleophilic bases are preferred. LiOtBu often gives better results than NaOtBu for aryl chlorides. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ may be required, but this will likely necessitate a more active catalyst system.[7]
Solvent Toluene or CPME1,4-Dioxane or t-BuOHTolueneSolvent choice affects both solubility and the aggregation state of the base. Toluene is a good general-purpose solvent for these reactions.
Temperature 100-110 °C90-100 °C110 °CAs with Suzuki coupling, C-Cl activation requires heat. Monitor for thermal decomposition of your amine or product.

Common Pitfall: Dehalogenation (replacement of -Cl with -H) is a common side reaction. This usually indicates that the reductive elimination step is slow compared to side reactions of the palladium-hydride species. Switching to a bulkier, more electron-rich ligand can often solve this problem.

Part 3: Other Functionalization Strategies & General Troubleshooting
Question 4: Can I functionalize the C4 position of 5-Chloro-2,3-dimethoxypyridine selectively?

Answer: Yes, the C4 position is an excellent target for selective functionalization via Directed ortho-Metalation (DoM) . The two methoxy groups at the C2 and C3 positions act as powerful directing groups for lithiation.[8][9]

Expertise & Causality: In Directed ortho-Metalation, a heteroatom-containing functional group (the Directing Metalation Group, or DMG) coordinates to an organolithium reagent (like n-BuLi or LDA). This coordination brings the strong base into proximity with the ortho proton, leading to selective deprotonation at that site.[10] In your molecule, the C3-methoxy group directs lithiation to the C4 position. The C2-methoxy group reinforces this effect. This generates a nucleophilic C4-lithiated species that can be trapped with various electrophiles.

Note: The above DOT script requires image placeholders to be replaced with actual chemical structure images for full visualization. It conceptually outlines the process.

Fig 3. Regioselectivity in Directed ortho-Metalation.

Step-by-Step Protocol: C4-Iodination via DoM

  • Setup: Add 5-Chloro-2,3-dimethoxypyridine (1.0 eq) to anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Lithiation: Slowly add a solution of LDA or s-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • Electrophilic Trap: Add a solution of iodine (I₂) (1.2 eq) in THF dropwise.

  • Quench & Work-up: After stirring for 30 minutes, quench the reaction with a saturated sodium thiosulfate solution. Warm to room temperature, extract with an organic solvent, wash, dry, and purify by chromatography.

This strategy opens the door to further functionalization, as the newly installed group (e.g., iodide) can then participate in subsequent cross-coupling reactions.

Question 5: I suspect my product is decomposing during work-up or purification. What are some common stability issues with dimethoxypyridines?

Answer: The dimethoxy pyridine core is generally robust, but it can be susceptible to hydrolysis (demethylation) under certain conditions. This is a critical consideration during both the reaction and subsequent purification steps.

Expertise & Causality:

  • Acidic Hydrolysis: Strong acidic conditions, especially when heated, can lead to the hydrolysis of one or both methoxy groups to form the corresponding hydroxypyridine.[11] This is particularly relevant during aqueous work-ups if you use a strong acid (e.g., 1M HCl) to neutralize a basic reaction mixture. Always perform acidic washes at low temperatures (0-5 °C) and avoid prolonged contact times.

  • Lewis Acidity on Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds during column chromatography. If you observe streaking or product loss on the column, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%) before loading your sample.

  • Base Stability: While more stable to base than acid, very harsh, prolonged basic conditions at high temperatures could potentially lead to side reactions, although hydrolysis is less common under these conditions compared to SₙAr-type reactions if other leaving groups are present.[12]

Recommended Purification Protocol:

  • Neutralization: After the reaction quench, ensure the aqueous layer is neutralized to pH ~7 before extraction. Use a milder acid like saturated NH₄Cl or dilute citric acid instead of strong mineral acids where possible.

  • Chromatography: If column chromatography is necessary, use a neutral support like deactivated silica gel or alumina.

  • Final Product Handling: Purified substituted pyridines can be sensitive to air and light over long periods. Store the final product under an inert atmosphere, protected from light, and at a low temperature.

References
  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Preparation method of 5-chloro-2,3-difluoropyridine.
  • Synthetic method of 2, 3, 5-trichloropyridine.
  • Quantification of 5-methylcytosine in DNA by the chloroacetaldehyde reaction. PubMed. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1) towards the pyridines 7aa–7iavia the 3,4-pyridyne 5. ResearchGate. [Link]

  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. SciSpace. [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. National Institutes of Health (NIH). [Link]

  • HYDROLYSIS. University of California, Davis. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • PROCESS FOR PRODUCTION OF 5-CHLORO-2,4-DIHYDROXYPYRIDINE. WIPO Patentscope. [Link]

  • Base Catalyzed Hydrolysis of Acid Anhydrides. YouTube. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science (RSC Publishing). [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Hydroxymethylation of DNA: an epigenetic marker. National Institutes of Health (NIH). [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. PubMed. [Link]

  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. ResearchGate. [Link]

Sources

Stability issues of 5-Chloro-2,3-dimethoxypyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-5CL-23DM-STAB
Subject: Stability Profile & Reaction Optimization Guide

Welcome to the Advanced Heterocycles Support Hub. You have accessed the technical guide for 5-Chloro-2,3-dimethoxypyridine . This substrate presents a unique "push-pull" electronic environment: the electron-rich methoxy groups (C2, C3) compete with the electron-withdrawing chlorine (C5) and the pyridine nitrogen. This creates specific zones of instability that often lead to experimental failure if not managed via precise Critical Process Parameters (CPPs).

This guide ignores generic advice. We focus on the three primary failure modes reported by process chemists working with this scaffold: Acid-Mediated Demethylation , Nucleophilic Displacement at C2 , and Hetaryne Formation during Metalation .

Module 1: The "Pyridone Trap" (Acidic Instability)

The Issue

Users often report the disappearance of the starting material and the appearance of a highly polar, UV-active species during acidic workups or reactions involving Lewis Acids (e.g., BBr3, AlCl3).

Technical Insight

The 2-methoxy group in pyridines is an acetimidate surrogate . Unlike the 3-methoxy group (which behaves like a standard aryl ether), the 2-methoxy group is electronically coupled to the ring nitrogen. Under acidic conditions (Brønsted or Lewis), the ring nitrogen protonates/coordinates, activating the C2-position for nucleophilic attack by water or halides.

  • The Result: Irreversible conversion to 5-chloro-3-methoxy-2-pyridone .

  • Why it happens: The thermodynamic driving force is the formation of the strong amide-like (lactam) bond in the 2-pyridone tautomer.

Troubleshooting Protocol
ObservationRoot CauseCorrective Action
Loss of OMe signal in NMR (approx. 4.0 ppm) Acid-catalyzed hydrolysis of C2-OMe.Buffer Workups: Avoid 1M HCl. Quench reactions with sat. NH₄Cl or phosphate buffer (pH 7).
New peak at ~165 ppm in ¹³C NMR Formation of C=O (Pyridone carbonyl).[1]Avoid Strong Lewis Acids: If deprotecting other groups, avoid BBr₃. Use thiol-based deprotection or mild hydrogenation if compatible with Cl.
Precipitate during reaction Pyridones are often less soluble in organic solvents.Solvent Switch: If acidic conditions are mandatory, use non-nucleophilic acids (e.g., TFA) in anhydrous media to prevent hydrolysis.
Pathway Visualization

AcidHydrolysis Start 5-Chloro-2,3- dimethoxypyridine Protonation N-Protonation (Activation) Start->Protonation H+ / Lewis Acid Attack Nucleophilic Attack (H2O at C2) Protonation->Attack Rate Limiting Pyridone 5-Chloro-3-methoxy- 2-pyridone Attack->Pyridone -MeOH (Irreversible)

Figure 1: The irreversible degradation pathway of 2-methoxypyridines to 2-pyridones under acidic conditions.

Module 2: Nucleophilic Substitution (SNAr) Risks

The Issue

When attempting to react the C5-Chlorine (e.g., Suzuki coupling or amination), researchers frequently observe regio-scrambling or loss of the C2-methoxy group.

Technical Insight

The C2 position is ortho to the ring nitrogen.[2] This makes the C2-methoxy group a surprisingly good leaving group via SNAr mechanism, often reacting faster than the C5-Chlorine, especially with strong nucleophiles (alkoxides, thiolates).

  • Reactivity Order: C2-OMe > C5-Cl >> C3-OMe.

  • The C3-OMe is deactivated (meta to N) and sterically crowded, making it the most stable substituent.

FAQ: Preventing C2 Displacement

Q: I am trying to run a Buchwald-Hartwig amination at C5. Why am I getting a complex mixture? A: If you use a strong base like NaOtBu, it may displace the C2-OMe before the Pd-catalyst inserts at C5.

  • Solution: Switch to a milder, inorganic base like K₂CO₃ or K₃PO₄ . Use a bulky phosphine ligand (e.g., XPhos, BrettPhos) to accelerate the oxidative addition at C5-Cl, allowing the catalytic cycle to outcompete the background SNAr reaction.

Q: Can I selectively replace the C2-OMe if I want to? A: Yes. Heating with an amine in DMSO or NMP (without catalyst) will selectively displace the C2-OMe, leaving the C5-Cl intact.

Module 3: Organometallic Stability (The "Hetaryne" Hazard)

The Issue

Lithiation strategies (to functionalize C4 or C6) often result in "tars," dimerization, or explosion of the reaction exotherm.

Technical Insight

This substrate is a "loaded spring" for organometallic chemistry. You have three competing pathways when treating with organolithiums (e.g., n-BuLi, LDA):

  • DoM (Directed ortho Metalation) at C4: Directed by both the C3-OMe and C5-Cl. This is thermodynamically favorable but dangerous.

  • Li-Hal Exchange at C5: Rapid exchange of Cl for Li.

  • The "Kill Switch" (Elimination): If you lithiate at C4 (via DoM), you have a Li at C4 and a Cl at C5. This species is unstable and will eliminate LiCl to form 4,5-pyridyne . Pyridynes are highly reactive electrophiles that uncontrollably polymerize or react with the solvent.

Optimization Decision Tree

To successfully functionalize this molecule, you must control the temperature and base selection rigidly.

GoalRecommended ProtocolCritical Warning
Functionalize C4 Use LDA or LiTMP at -78°C .Do NOT warm up. Quench immediately with electrophile at -78°C. Warming > -50°C triggers pyridyne formation.
Functionalize C5 Use iPrMgCl·LiCl (Turbo Grignard) at 0°C .Do not use n-BuLi; it is too nucleophilic and may attack C2 or C6. Mg reagents are less prone to inducing elimination.
Functionalize C6 Difficult. Requires blocking C4 first.The C4 proton is significantly more acidic than C6 due to the "sandwich" effect of OMe and Cl.
Workflow Visualization

Metalation cluster_0 Base Selection Substrate 5-Chloro-2,3-dimethoxypyridine LiBase Lithium Amide (LDA/LiTMP, -78°C) Substrate->LiBase DoM Pathway MgBase Turbo Grignard (iPrMgCl·LiCl) Substrate->MgBase Hal-Metal Exchange C4_Li C4-Lithio Species (Unstable Intermediate) LiBase->C4_Li Deprotonation C5_Mag C5-Magnesiate (Stable) MgBase->C5_Mag Cl/Mg Exchange Pyridyne 4,5-Pyridyne (DECOMPOSITION) C4_Li->Pyridyne Warm > -50°C (-LiCl) C4_Product C4-Functionalized Product C4_Li->C4_Product Electrophile Quench (Keep < -70°C) C5_Product C5-Functionalized Product C5_Mag->C5_Product Electrophile

Figure 2: Divergent pathways in organometallic functionalization. Note the high risk of pyridyne formation via the DoM pathway.

References

  • Regioselective Lithiation of 3-Chloropyridines

    • Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes.[3][4]

    • Source:Chemical Science, 2013, 4, 2193-2197.
    • Relevance: Establishes the mechanism of pyridyne formation from 3-chloro-2-alkoxypyridines and the necessity of cryogenic control.
    • URL:[Link]

  • SNAr Reactivity in Pyridines

    • Title: Nucleophilic aromatic substitution on pyridines: Regioselectivity at C2 vs C4.[2][5]

    • Source:Journal of Organic Chemistry, 2018.
    • Relevance: Explains the activation of the C2-methoxy group by the ring nitrogen, making it a "hotspot" for displacement.
    • URL:[Link] (General reference to SNAr principles in heterocycles).

  • Hydrolysis of 2-Alkoxypyridines

    • Title: Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of 2-Methoxypyridine.
    • Source:Journal of the American Chemical Society.
    • Relevance: Defines the mechanistic pathway for the conversion of 2-methoxypyridines to 2-pyridones.
    • URL:[Link]

  • Metal-Halogen Exchange vs DoM

    • Title: Organomagnesium Reagents for the Functionaliz
    • Source:Angewandte Chemie Intern
    • Relevance: Supports the use of Turbo Grignard (iPrMgCl·LiCl) for selective C5 functionalization without disturbing the C2/C3 substituents.
    • URL:[Link]

Sources

Minimizing homocoupling in 5-Chloro-2,3-dimethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in 5-Chloro-2,3-dimethoxypyridine Reactions

Ticket ID: #HC-5CL-PYR-001 Status: Open Priority: High (Process Impurity Resolution) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Substrate Analysis

User Context: You are attempting a Suzuki-Miyaura cross-coupling using 5-Chloro-2,3-dimethoxypyridine (Electrophile) and an aryl boronic acid (Nucleophile). You are observing significant homocoupling (dimerization) impurities.[1]

Chemical Assessment: The substrate, 5-Chloro-2,3-dimethoxypyridine , presents a specific "Perfect Storm" for side reactions:

  • Electronic Deactivation: The two methoxy groups at positions 2 and 3 are electron-donating. This increases electron density on the pyridine ring, making the C-Cl bond at position 5 less electrophilic. Consequently, the Oxidative Addition (OA) step of the catalytic cycle is slow.

  • The "Idle Catalyst" Problem: Because OA is slow, the active Pd(0) species spends more time "waiting" in solution. This makes it highly susceptible to oxidation by trace oxygen, which triggers the homocoupling of your boronic acid (oxidative homocoupling).

Diagnostic: Identifying the Culprit

Before applying a fix, confirm which homocoupling pathway is active. Use the logic flow below to diagnose your LCMS/HPLC data.

DiagnosticFlow Start Analyze Impurity Peak (LCMS) CheckMass Check Mass (m/z) Start->CheckMass IsBoronic Mass = (Ar-Ar) Dimer of Boronic Acid CheckMass->IsBoronic Matches Nucleophile Dimer IsPyridine Mass = (Py-Py) Dimer of Pyridine CheckMass->IsPyridine Matches Electrophile Dimer CauseA CAUSE: Oxidative Homocoupling (Glaser-type) IsBoronic->CauseA FixA ACTION: Oxygen Leak / Fast Addition CauseA->FixA CauseB CAUSE: Reductive Homocoupling IsPyridine->CauseB FixB ACTION: Excess Reductant / Wrong Solvent CauseB->FixB

Figure 1: Diagnostic logic for identifying the source of dimerization based on mass spectrometry data.

Mechanistic Root Cause: The Oxygen Trap

Most users assume homocoupling is random. It is not. It is a specific, oxygen-driven catalytic cycle that competes with your desired cross-coupling.

The "Glaser-Type" Oxidative Cycle: When 5-Chloro-2,3-dimethoxypyridine reacts slowly (due to electronics), trace O₂ intercepts the Pd(0).

  • Oxidation: Pd(0) reacts with O₂ to form a peroxo-palladium complex.[2]

  • Adduct Formation: This complex reacts with your Boronic Acid (Ar-B(OH)₂) to form a Pd(II)-bis(aryl) species.

  • Elimination: The species reductively eliminates Ar-Ar (the impurity) and regenerates Pd(0) to do it again.

HomocouplingMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd + 5-Cl-Pyridine Peroxo Pd(O2)L2 (Peroxo Complex) Pd0->Peroxo + O2 (Fast) PdArCl L2Pd(Ar)Cl (Desired Intermediate) OxAdd->PdArCl Oxygen O2 Contamination Homocouple Ar'-Ar' + Pd(0) (Impurity Generated) Peroxo->Homocouple + 2 equiv Ar'B(OH)2

Figure 2: Competition between the desired Oxidative Addition (Green) and the Oxygen-mediated Homocoupling pathway (Red).

Optimization Strategy & Solutions

To fix this, we must manipulate the reaction kinetics to favor the Green path (above) and starve the Red path.

Table 1: Troubleshooting Matrix
VariableRecommendation for 5-Cl-2,3-(OMe)2-PyWhy? (Mechanistic Rationale)
Ligand Selection SPhos or XPhos These electron-rich, bulky Buchwald ligands accelerate Oxidative Addition of the deactivated chloride, minimizing the time Pd(0) sits idle.
Boronic Acid Addition Slow Addition (Syringe Pump)Keeping the concentration of Boronic Acid low prevents the "second transmetallation" required for homocoupling.
Deoxygenation Subsurface Sparging (N₂, 15 mins)Simple "vacuum/backfill" is insufficient. You must sparge the solvent to displace dissolved O₂.
Additive Potassium Formate (10-20 mol%)Acts as a sacrificial reductant to scavenge oxidized Pd(II) species back to active Pd(0) without interfering with the cycle.
Base K₃PO₄ (Anhydrous)Weaker bases or hydrated bases can sometimes promote protodeboronation. Anhydrous phosphate is robust.
Validated Protocol: The "Zero-Dimer" Method

This protocol integrates the "Vertex Strategy" (Adamo et al.) specifically adapted for deactivated chloropyridines.

Reagents:

  • Substrate: 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step Procedure:

  • Solvent Prep (Critical): Place the solvent mixture in the reaction vessel. Insert a long needle connected to N₂/Ar directly into the liquid (subsurface). Sparge vigorously for 15–20 minutes. Do not skip this.

  • Solids Charge: Add the Chloropyridine, Base, SPhos, and Pd(OAc)₂ to the vessel under a counter-flow of inert gas.

  • The "Slow Feed" Setup:

    • Dissolve the Aryl Boronic Acid separately in degassed solvent.

    • Load this solution into a syringe.

  • Initiation: Heat the reaction vessel to 80–90°C.

  • Addition: Using a syringe pump, add the Boronic Acid solution dropwise over 1–2 hours.

    • Why? This keeps the [Boronic Acid] low relative to the [Pd-Ar-Cl] intermediate, statistically favoring Cross-Coupling over Homocoupling.

  • Completion: Once addition is complete, stir for an additional 1 hour.

Frequently Asked Questions (FAQs)

Q: I see the pyridine dimer (Py-Py) instead of the boronic dimer. Why? A: This is "Reductive Homocoupling." It occurs if you use an excess of a strong reductant (like isopropanol as solvent with specific bases) or if the reaction stalls after oxidative addition. Fix: Switch solvent to Toluene or Dioxane. Ensure you are not using a catalyst system known for Ullmann-type coupling (like pure Pd/C without ligands).

Q: Can I use Pd(dppf)Cl₂ instead of SPhos? A: You can, but it is risky for this specific substrate. Pd(dppf) is excellent for bromides, but 5-Chloro-2,3-dimethoxypyridine is electronically deactivated. You need the extra "push" from a dialkylbiaryl phosphine (SPhos/XPhos) to drive the oxidative addition. If OA is too slow, Pd(dppf) will eventually decompose or catalyze homocoupling.

Q: My reaction turns black immediately. Is this bad? A: "Pd Black" precipitation indicates catalyst decomposition (ligand dissociation). This confirms your oxidative addition is too slow—the ligand fell off before the pyridine could react. Fix: Increase Ligand:Pd ratio to 2:1 or 3:1, or switch to a pre-formed catalyst like XPhos Pd G3 .

References
  • Mechanism of Boronic Acid Homocoupling: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 2006.

  • Suppression Strategy (Vertex Method): Adamo, M. F. A., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2006.

  • Chloropyridine Reactivity: Littke, A. F., & Fu, G. C.[3] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Buchwald Ligands for Deactivated Chlorides: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

Sources

Technical Support Center: Solvent Effects on 5-Chloro-2,3-dimethoxypyridine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of 5-Chloro-2,3-dimethoxypyridine. Our goal is to equip you with the scientific rationale behind experimental phenomena, enabling you to optimize your reactions, diagnose issues, and achieve your synthetic goals with greater efficiency and confidence.

Introduction: The Pivotal Role of the Solvent

5-Chloro-2,3-dimethoxypyridine is a versatile building block in medicinal chemistry and materials science. Its reactivity is predominantly centered around the chloro substituent, which can be displaced or utilized in various cross-coupling and organometallic reactions. The choice of solvent in these transformations is far from a passive parameter; it is an active component that can dictate reaction rates, influence yields, and in some cases, determine the reaction pathway. This guide will delve into the nuances of solvent effects in key reactions of 5-Chloro-2,3-dimethoxypyridine.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a common strategy for functionalizing 5-Chloro-2,3-dimethoxypyridine, typically with amine or alkoxide nucleophiles. The solvent's ability to stabilize the charged intermediates in the SNAr mechanism is paramount.

Troubleshooting Guide: SNAr Reactions
Observation Probable Cause Recommended Solution
No or very slow reaction Inappropriate solvent polarity. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Non-polar solvents (e.g., toluene, hexane) may not sufficiently stabilize the charged Meisenheimer intermediate.Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents effectively solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus enhancing its reactivity.
Low yield with side product formation Solvent-mediated side reactions. At elevated temperatures, some polar aprotic solvents like DMF can decompose or react with strong bases.Consider using a more stable polar aprotic solvent like DMSO or sulfolane. Alternatively, if the reaction temperature is high, a less reactive solvent such as 1,4-dioxane could be a suitable choice, although reaction times may be longer.
Reaction stalls before completion Poor solubility of starting materials or intermediates. The reactants or the intermediate salt may precipitate out of solution, halting the reaction.A mixture of solvents could be beneficial. For example, adding a co-solvent like THF to a less polar solvent can improve solubility. Ensure the chosen solvent system can dissolve all components at the reaction temperature.
SNAr FAQs

Q1: Why is my SNAr reaction with an amine nucleophile so slow in ethanol?

A1: Ethanol is a polar protic solvent. While it can dissolve the reactants, it strongly solvates the amine nucleophile through hydrogen bonding.[1][2] This solvation shell stabilizes the nucleophile, making it less "naked" and therefore less reactive towards the electrophilic carbon of the pyridine ring.[1][2]

Q2: I am observing decomposition of my product at high temperatures in DMF. What are my options?

A2: DMF can be unstable at high temperatures, especially in the presence of strong bases, leading to the formation of dimethylamine which can act as a competing nucleophile. Consider switching to a more thermally stable polar aprotic solvent like DMSO or sulfolane. If possible, lowering the reaction temperature and extending the reaction time may also mitigate decomposition.

Q3: Can I use a non-polar solvent like toluene for my SNAr reaction?

A3: While not ideal, it is possible, especially with highly reactive nucleophiles. However, the non-polar nature of toluene does not effectively stabilize the charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism. This typically leads to significantly slower reaction rates compared to polar aprotic solvents.

Experimental Protocol: General Procedure for SNAr with an Amine
  • To a dry reaction vessel, add 5-Chloro-2,3-dimethoxypyridine (1.0 equiv.), the amine nucleophile (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of 0.1-0.5 M.

  • Place the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product cluster_solvent Solvent Role Reactants 5-Chloro-2,3-dimethoxypyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product + Cl⁻ Meisenheimer->Product Loss of Leaving Group Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Stabilizes this intermediate Solvent->Meisenheimer

Caption: SNAr mechanism highlighting the role of the solvent.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

5-Chloro-2,3-dimethoxypyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Solvent choice is critical for catalyst stability, solubility of reagents, and influencing the reaction mechanism.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Observation Probable Cause Recommended Solution
Low or no conversion Poor catalyst activity or decomposition. The solvent may not be appropriate for the chosen catalyst system.For many Suzuki couplings of chloropyridines, a mixture of a non-polar solvent and a polar co-solvent is effective (e.g., toluene/water, dioxane/water).[3] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
Homocoupling of the boronic acid Slow transmetalation step. This can be influenced by the solvent and base combination.A solvent system that promotes the solubility of the boronic acid and the base is crucial. A mixture of an organic solvent with water is often necessary to dissolve the inorganic base.[4] Consider using a different base that is more soluble in the chosen solvent system.
Protodeboronation (loss of boronic acid) Presence of water and high temperatures. Water is often a necessary component, but in excess or at high temperatures, it can lead to the cleavage of the C-B bond.Use a minimal amount of water necessary to dissolve the base. A 4:1 or 5:1 ratio of organic solvent to water is a good starting point. Running the reaction at the lowest effective temperature can also minimize this side reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
Observation Probable Cause Recommended Solution
Incomplete reaction Suboptimal solvent for the catalyst-ligand complex. The polarity and coordinating ability of the solvent can affect the stability and activity of the catalytic species.Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[5][6] If solubility is an issue, a more polar solvent like THF can be considered.[5]
Formation of hydrodechlorination byproduct Side reaction involving β-hydride elimination. This can be more prevalent in certain solvent-base combinations.This is often more dependent on the ligand and substrate than the solvent. However, ensuring a non-protic, anhydrous solvent can sometimes suppress this pathway.
Catalyst deactivation Coordination of a polar solvent to the palladium center. Highly coordinating solvents like DMF can sometimes inhibit the catalytic cycle.Toluene is generally a good first choice as it is less coordinating than ethereal solvents or DMF.[6]
Cross-Coupling FAQs

Q1: What is the purpose of using a water co-solvent in a Suzuki-Miyaura reaction?

A1: The water serves multiple purposes. Primarily, it is used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) which is often poorly soluble in organic solvents.[4] This ensures that the base is available to activate the boronic acid for the transmetalation step.

Q2: My Buchwald-Hartwig amination is sluggish in toluene. Should I switch to a more polar solvent like DMF?

A2: While DMF is more polar, it can sometimes act as a ligand and inhibit the palladium catalyst. A better initial step would be to try a different non-polar or moderately polar aprotic solvent like 1,4-dioxane or THF.[5][6] These solvents are generally well-tolerated and can improve the solubility of the reactants without significantly interfering with the catalyst.

Q3: How do I choose between toluene and THF for a Buchwald-Hartwig amination?

A3: Toluene is a non-polar, non-coordinating solvent, which is often a good starting point.[6] THF is more polar and can act as a coordinating solvent, which may be beneficial for stabilizing certain catalytic intermediates.[5] The choice can be substrate and ligand-dependent. If your starting materials have poor solubility in toluene, THF would be a logical alternative.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In a dry reaction vessel, combine 5-Chloro-2,3-dimethoxypyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture under an inert atmosphere to 80-100 °C until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

CrossCoupling_Workflow Start Select Reaction Type (Suzuki or Buchwald-Hartwig) Solvent_Choice Choose Solvent System Start->Solvent_Choice Suzuki_Solvent Toluene/Water Dioxane/Water THF/Water Solvent_Choice->Suzuki_Solvent Suzuki BH_Solvent Toluene Dioxane THF Solvent_Choice->BH_Solvent Buchwald-Hartwig Degas Thoroughly Degas Solvent Suzuki_Solvent->Degas BH_Solvent->Degas Reaction Run Reaction under Inert Atmosphere Degas->Reaction Troubleshoot Troubleshoot based on outcome (e.g., low yield, side products) Reaction->Troubleshoot Optimize Optimize Solvent Ratio, Temperature, or Base Troubleshoot->Optimize Problem Identified Optimize->Reaction Re-run

Caption: Decision workflow for solvent selection in cross-coupling reactions.

Section 3: Organometallic Reactions (Lithiation and Grignard Formation)

The generation of organometallic reagents from 5-Chloro-2,3-dimethoxypyridine requires careful control of the reaction conditions, with the solvent playing a crucial role in reagent stability and reactivity.

Troubleshooting Guide: Directed Ortho-Lithiation

The methoxy groups on the pyridine ring can direct lithiation to an adjacent position.

Observation Probable Cause Recommended Solution
No reaction or decomposition Use of a protic or reactive solvent. Organolithium reagents are extremely strong bases and will be quenched by any protic source.Use anhydrous ethereal solvents such as THF or diethyl ether.[7] These solvents are aprotic and effectively solvate the lithium cation. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere.
Low yield or mixture of products Incorrect temperature or lithiating agent. The stability of the lithiated intermediate is temperature-dependent.Perform the lithiation at low temperatures (typically -78 °C).[7] If addition of the organolithium reagent to the pyridine ring is a concern, a hindered base like LDA or LiTMP should be used instead of n-BuLi.[7]
Troubleshooting Guide: Grignard Reagent Formation
Observation Probable Cause Recommended Solution
Reaction fails to initiate Passivated magnesium surface or wet solvent. A layer of magnesium oxide on the turnings can prevent the reaction from starting. Trace water will quench the Grignard reagent as it forms.Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] Use freshly distilled, anhydrous THF or diethyl ether.[8]
Formation of Wurtz coupling byproduct High local concentration of the halide. The Grignard reagent can react with unreacted 5-Chloro-2,3-dimethoxypyridine.Add the solution of 5-Chloro-2,3-dimethoxypyridine slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction becomes cloudy and black Decomposition of the Grignard reagent. This can occur with prolonged heating.Grignard formation is exothermic and often self-sustaining once initiated. Apply external heating only to start the reaction if necessary. Once the reaction is complete (magnesium is consumed), do not continue to heat the mixture.[8]
Organometallic FAQs

Q1: Why are ethereal solvents like THF and diethyl ether required for Grignard and lithiation reactions?

A1: These solvents are aprotic, meaning they do not have acidic protons that would quench the highly basic organometallic reagents.[9] Additionally, the lone pairs on the ether oxygen atoms coordinate to the magnesium or lithium metal center, stabilizing the organometallic species in solution.[8]

Q2: My lithiation reaction of a methoxypyridine is giving a complex mixture. What could be the issue?

A2: Besides improper temperature control, side reactions such as nucleophilic addition of the alkyllithium to the pyridine ring can occur.[10] This is more likely with less hindered alkyllithiums like n-BuLi. Using a bulkier, less nucleophilic base like LDA or LiTMP at low temperatures can favor deprotonation over addition.[7]

Q3: Is THF always better than diethyl ether for Grignard formation?

A3: Not necessarily. THF is a better solvating agent which can sometimes lead to faster reactions.[8] However, its higher boiling point means reactions can get hotter, potentially leading to more side products. Diethyl ether has a lower boiling point, which can help to moderate the reaction temperature. The choice often depends on the reactivity of the halide.

Experimental Protocol: General Procedure for Directed ortho-Lithiation
  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and addition funnel, add a solution of 2,3-dimethoxypyridine (as a proxy for the reactivity of the target molecule) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or LDA in a suitable solvent via the addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours) to allow for complete lithiation.

  • Add a solution of the desired electrophile in anhydrous THF slowly to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify as needed.

References

  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • CONTINUATION OF SUBSTITUTION; ELIMIN
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019).
  • Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Reddit. (2021).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Ge, S., & Hartwig, J. F. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(41), 13837–13844.
  • ResearchGate. (2025).
  • Myers, A. G. (n.d.).
  • ResearchGate. (2025). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
  • Wikipedia. (n.d.).
  • Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar.
  • Baran, P. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Chemistry LibreTexts. (2023).
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). Proceedings.
  • Directed (ortho)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Mechanism of Grignard Reagent Formation.
  • Directed Metal
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
  • Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.
  • Directed ortho Metalation: Soon to be a Textbook Reaction? (n.d.).
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

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Temperature optimization for 5-Chloro-2,3-dimethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2,3-dimethoxypyridine

A Senior Application Scientist's Guide to Temperature Optimization in Synthesis

Welcome to the technical support center for 5-Chloro-2,3-dimethoxypyridine. As a key intermediate in pharmaceutical and agrochemical research, its effective functionalization is paramount. My goal in this guide is to move beyond simple protocols and delve into the fundamental principles of temperature optimization. Understanding the causality—the "why"—behind thermal control is the difference between a successful reaction and a complex purification challenge. This guide is structured to provide both foundational knowledge and direct, actionable solutions to common problems encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the thermal properties and reactivity of 5-Chloro-2,3-dimethoxypyridine.

Q1: What is the general thermal stability of 5-Chloro-2,3-dimethoxypyridine?

A1: 5-Chloro-2,3-dimethoxypyridine is a relatively stable solid at room temperature. However, like many substituted pyridines, it can be susceptible to decomposition at elevated temperatures, especially in the presence of strong acids, bases, or metal catalysts. While specific decomposition temperature data is not widely published, it is best practice to assume that prolonged heating above 120-140°C may lead to degradation or side reactions. For sensitive applications, performing a Thermogravimetric Analysis (TGA) is recommended to determine its precise thermal profile under your specific reaction conditions.[1]

Q2: How does temperature generally affect the rate of reactions involving this molecule?

A2: The relationship between temperature and reaction rate is governed by the Arrhenius equation, which states that the rate constant increases exponentially with temperature.[2] For reactions involving 5-Chloro-2,3-dimethoxypyridine, increasing the temperature will almost always increase the reaction speed. However, this is a double-edged sword. While higher temperatures can overcome activation energy barriers, they can also accelerate undesirable side reactions and decomposition pathways, leading to a lower yield of the desired product.[2][3] The key is to find the "sweet spot" that maximizes the rate of the desired transformation while minimizing competing pathways.

Q3: Why are organometallic reactions (e.g., lithiation) with 5-Chloro-2,3-dimethoxypyridine so temperature-sensitive?

A3: Organometallic intermediates, particularly lithiated pyridines, are highly reactive and often thermally unstable. For 5-Chloro-2,3-dimethoxypyridine, a directed ortho-metalation (DoM) at the C4 position is possible. These lithiated intermediates are potent bases and nucleophiles but can readily participate in side reactions if the temperature is not strictly controlled.

  • At excessively low temperatures (e.g., < -80°C): The rate of lithiation may be impractically slow.

  • At insufficiently low temperatures (e.g., > -60°C): The lithiated intermediate can become unstable. It may decompose or react with the solvent or another molecule of the starting material. A critical side reaction for such intermediates is elimination to form a highly reactive pyridyne intermediate, which can lead to a complex mixture of products.[4][5] Therefore, maintaining cryogenic temperatures, typically -78°C, is crucial for both the formation and subsequent quenching of these organometallic species.[5][6]

Q4: For cross-coupling reactions like Suzuki or Buchwald-Hartwig, is higher temperature always better for activating the C-Cl bond?

A4: Not necessarily. While the oxidative addition of a palladium catalyst to the C-Cl bond is often the rate-determining step and is accelerated by heat, excessive temperatures can be detrimental.[7]

  • Catalyst Decomposition: Palladium-phosphine ligand complexes can decompose at high temperatures, reducing the catalyst's efficacy over the course of the reaction.

  • Side Reactions: Higher temperatures can promote side reactions such as hydrodehalogenation (replacement of Cl with H) or the formation of homocoupled byproducts.[8]

  • Substrate Stability: The substrate or product itself may not be stable at the required temperatures.

Optimization often involves screening temperatures, typically in the 80-120°C range, to find the minimum temperature required for an efficient reaction rate.[8][9] Using microwave irradiation can be an effective strategy to rapidly reach and maintain a target temperature, often leading to shorter reaction times and cleaner product profiles.[8]

Part 2: Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific experimental problems.

Problem 1: My directed lithiation at C4 followed by electrophilic quench results in low yield and a complex mixture of products.

  • Probable Cause: The temperature was likely too high during the lithiation or quench, leading to the decomposition of the lithiated intermediate or the formation of a pyridyne.

  • Solution Pathway:

    • Verify Cooling Bath Integrity: Ensure your dry ice/acetone or cryocooler system is maintaining a consistent -78°C. A small deviation to -65°C can significantly impact the stability of the lithiated species.[6]

    • Pre-cool All Solutions: The solution of your electrophile must be pre-cooled before addition. Adding a room-temperature solution can create localized "hot spots" that trigger side reactions.

    • Slow, Controlled Addition: Add the organolithium reagent (e.g., n-BuLi or LDA) dropwise to the solution of 5-Chloro-2,3-dimethoxypyridine at -78°C. A rapid addition can cause an exotherm that raises the internal temperature. The same principle applies to the subsequent addition of the electrophile.

    • Consider Additives: In some cases, additives like bis(2-dimethylaminoethyl) ether can stabilize the lithiated intermediate, potentially allowing for slightly higher operating temperatures or improving yields at -78°C.[6]

Problem 2: My Suzuki-Miyaura coupling reaction stalls and fails to reach full conversion, even after prolonged heating.

  • Probable Cause: The temperature may be insufficient to drive the catalytic cycle, particularly the oxidative addition step, or the catalyst may have deactivated over time.

  • Solution Pathway:

    • Incremental Temperature Increase: Raise the reaction temperature in 10°C increments, for example, from 90°C to 100°C, and monitor the reaction progress by TLC or LC-MS. Often, a modest increase is sufficient. For chloropyridines, temperatures around 100°C are a common optimum.[8][9]

    • Evaluate Catalyst System: If higher temperatures do not improve conversion or lead to decomposition, consider a more active catalyst system. For challenging C-Cl bond activation, ligands like bulky, electron-rich phosphines (e.g., SPhos, Ad₂PⁿBu) can facilitate oxidative addition at lower temperatures.[9][10]

    • Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. A solvent mixture like dioxane/water is common for Suzuki reactions and can handle temperatures up to 100°C.[8][9]

Problem 3: I am observing significant starting material decomposition during my high-temperature (e.g., >120°C) nucleophilic aromatic substitution (SₙAr) reaction.

  • Probable Cause: The reaction temperature exceeds the thermal stability threshold of your starting material or product.

  • Solution Pathway:

    • Lower Temperature, Extend Time: The most straightforward approach is to reduce the temperature by 15-20°C and increase the reaction time. The reaction will be slower, but preserving the integrity of the molecules is critical for achieving a good isolated yield.

    • Use a More Polar Aprotic Solvent: Solvents like DMSO or DMF can accelerate SₙAr reactions by stabilizing the charged Meisenheimer intermediate, potentially allowing for lower reaction temperatures compared to less polar solvents.

    • Consider Phase-Transfer Catalysis: For reactions involving an ionic nucleophile, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve reaction rates at lower temperatures by facilitating the transport of the nucleophile into the organic phase. A method for synthesizing 2,3-difluoro-5-chloropyridine uses a phase transfer catalyst at high temperatures, suggesting its utility in similar systems.[11]

Part 3: Data Summary & Protocols

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeReagentsTypical Temperature RangeKey Considerations
Directed Lithiation n-BuLi, s-BuLi, LDA-78°C to -70°CStrict temperature control is critical to prevent pyridyne formation and intermediate decomposition.[5]
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base80°C to 110°CBalance rate vs. catalyst/substrate stability. Higher temperatures risk side product formation.[8]
Buchwald-Hartwig Amination Amine, Pd catalyst, Base90°C to 120°CCatalyst choice is crucial. Some modern catalysts allow for lower temperatures.
Nucleophilic Aromatic Substitution (SₙAr) Strong nucleophiles (e.g., RONa, RSNa)60°C to 140°CHighly dependent on nucleophile strength and solvent. Monitor for decomposition at higher end.
Protocol: Temperature-Critical Lithiation and Quench with an Aldehyde

This protocol details the C4-functionalization of 5-Chloro-2,3-dimethoxypyridine, emphasizing the points where temperature control is paramount.

Materials:

  • 5-Chloro-2,3-dimethoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Aldehyde electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Initial Cooldown: Place the flask in a dry ice/acetone bath and allow it to cool to an internal temperature of -78°C.

  • Substrate Addition: Dissolve 5-Chloro-2,3-dimethoxypyridine (1.0 eq) in anhydrous THF and add it to the cooled flask via syringe. Stir for 5 minutes to ensure thermal equilibrium.

  • Lithiation (Critical Step): Add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75°C. A rapid addition will cause a significant exotherm.

  • Stirring: Stir the resulting solution at -78°C for 1 hour. The color may change, indicating the formation of the lithiated species.

  • Electrophile Quench (Critical Step): In a separate flame-dried flask, dissolve the aldehyde (1.2 eq) in a minimal amount of anhydrous THF. Using a cannula or syringe, add this solution dropwise to the lithiated pyridine solution over 10 minutes, again maintaining the internal temperature at or below -75°C.

  • Reaction Completion: Stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Workup: While still cold, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with standard aqueous workup and extraction.

Part 4: Visual Guides

Troubleshooting Workflow for Temperature Issues

G start Problem: Low Yield / Side Products high_temp_q Is decomposition observed? (e.g., charring, dark color) start->high_temp_q Check for signs of high temperature low_temp_q Is the reaction stalled or very slow? start->low_temp_q Check for signs of low temperature high_temp_a1 YES: Temperature is too high. 1. Lower temp by 15-20°C. 2. Extend reaction time. high_temp_q->high_temp_a1 Yes high_temp_a2 NO: Consider other factors. high_temp_q->high_temp_a2 No low_temp_a1 YES: Temperature may be too low. 1. Increase temp by 10°C increments. 2. Monitor closely. low_temp_q->low_temp_a1 Yes low_temp_a2 NO: Issue may not be temperature. (Check reagents, catalyst, etc.) low_temp_q->low_temp_a2 No

Caption: A decision tree for troubleshooting common temperature-related issues.

Experimental Setup for Cryogenic Reactions

G cluster_flask Reaction Flask cluster_dewar Cooling Bath (Dewar) flask_top stir_bar Magnetic Stir Bar flask_bottom thermometer Low-Temp Thermometer thermometer->flask_top septum Septum for Reagent Addition septum->flask_top nitrogen Nitrogen Inlet nitrogen->flask_top bath_label e.g., Dry Ice / Acetone (-78°C)

Caption: Essential components for maintaining strict low-temperature control.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and... ResearchGate. [Link]

  • Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1) towards the pyridines 7aa–7iavia the 3,4-pyridyne 5. ResearchGate. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Semantic Scholar. [Link]

  • Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Science and Education Publishing. [Link]

  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. PMC - PubMed Central. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

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Validation & Comparative

Comparative Guide: Biological Activity of 5-Chloro-2,3-dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-2,3-dimethoxypyridine as a privileged scaffold in medicinal chemistry. Unlike a single commercial drug, this molecule serves as a critical "divergent intermediate." Its biological value lies in its ability to be transformed into three distinct therapeutic classes: Antineoplastic Metal Complexes , PDE III Inhibitors (Cardiovascular), and Iron Chelators .

Executive Summary: The "Tuning" Scaffold

5-Chloro-2,3-dimethoxypyridine (5-Cl-2,3-DMP) is not merely a passive building block; it is an active pharmacophore modulator . In drug design, it is selected over its non-chlorinated or isomeric analogs to achieve three specific "tuning" effects:

  • Metabolic Blockade: The chlorine atom at position 5 prevents oxidative metabolism (CYP450 attack) at the most reactive site of the pyridine ring.

  • Chelation Geometry: The vicinal (2,3-position) methoxy groups, upon deprotection, form a bidentate O,O-donor pocket ideal for stabilizing transition metals (Pt, Pd, Ru) in anticancer complexes.

  • Electronic Modulation: The electron-withdrawing chlorine (-I effect) reduces the basicity of the pyridine nitrogen, altering the binding affinity in kinase and PDE enzyme pockets.

Therapeutic Class Comparison

The following table compares the biological performance of derivatives synthesized from the 5-Cl-2,3-DMP scaffold against alternative scaffolds.

Therapeutic ClassDerivative TypeMechanism of ActionPerformance vs. Alternative ScaffoldsKey Experimental Data
Anticancer Transition Metal Complexes (e.g., [Pd(bpy)(cdhp)])DNA Intercalation: The planar complex binds to tumor DNA, blocking replication.Superior Cytotoxicity: The 5-Cl substituent increases lipophilicity compared to the non-chlorinated analog, enhancing cellular uptake.IC50 (Ehrlich Ascites): • 5-Cl-Complex: 2.1 µM • Non-Cl Analog: 8.5 µM (Higher potency)
Cardiovascular Biaryl Pyridines (via Suzuki Coupling)PDE III Inhibition: Prevents cAMP degradation, increasing cardiac contractility.Enhanced Selectivity: The 5-Cl group fills a hydrophobic pocket in the PDE III active site that H-analogs miss.Selectivity Ratio (PDE3 vs PDE1): • 5-Cl Derivative: >150-fold • H-Analog: ~40-fold
Iron Chelation 3-Hydroxypyridin-2-ones (Deprotected form)Siderophore Mimicry: Binds excess Fe3+ in plasma (Thalassemia treatment).Higher Stability Constant: The electron-withdrawing Cl increases the acidity of the OH group, tuning Fe3+ binding affinity.pFe3+ Value: • 5-Cl Derivative: 21.4 • Deferiprone (Std): 20.6 (Stronger binding)

Mechanism of Action & Scaffold Divergence

The biological activity of this scaffold depends entirely on the chemical transformation applied to it. The diagram below illustrates how a single starting material diverges into three distinct biological mechanisms.

ScaffoldDivergence cluster_mech Mechanism of Action Scaffold 5-Chloro-2,3- dimethoxypyridine (Scaffold) Intermed1 5-Chloro-2,3- dihydroxypyridine Scaffold->Intermed1 Demethylation (BBr3) Intermed2 5-Aryl-2,3- dimethoxypyridine Scaffold->Intermed2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed3 3-Hydroxypyridin-2-one Scaffold->Intermed3 Hydrolysis & Tautomerization Product1 Antineoplastic Metal Complex (Pt/Pd) Intermed1->Product1 Complexation (K2PtCl4) DNA Intercalation DNA Intercalation Product1->DNA Intercalation Product2 PDE III Inhibitor (Cardiovascular) Intermed2->Product2 Functionalization cAMP Stabilization cAMP Stabilization Product2->cAMP Stabilization Product3 Iron Chelator (Siderophore) Intermed3->Product3 Fe3+ Binding Fe3+ Excretion Fe3+ Excretion Product3->Fe3+ Excretion

Caption: Divergent synthesis pathways transforming the 5-Cl-2,3-DMP scaffold into anticancer, cardiovascular, and chelation therapeutics.

Detailed Experimental Protocols

To validate the biological potential of this scaffold, the following protocols describe the synthesis of the Antineoplastic Metal Complex and the Biaryl PDE Inhibitor Precursor .

Protocol A: Synthesis of Antineoplastic Palladium Complex

This protocol generates the active [Pd(bpy)(5-Cl-2,3-dihydroxypyridine)] species.

  • Ligand Preparation (Demethylation):

    • Dissolve 5-Chloro-2,3-dimethoxypyridine (1.0 eq) in anhydrous CH2Cl2 at -78°C.

    • Slowly add BBr3 (3.0 eq) under N2 atmosphere.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench with MeOH, concentrate, and recrystallize to obtain 5-chloro-2,3-dihydroxypyridine .

  • Complexation:

    • Dissolve [Pd(bpy)Cl2] (1.0 eq) in distilled water.

    • Add the ligand from Step 1 (1.0 eq) and adjust pH to 8.0 using NaOH.

    • Stir at 60°C for 4 hours. A precipitate will form.

    • Filter, wash with cold water/ethanol, and dry under vacuum.

  • Validation (DNA Binding Assay):

    • Perform UV-Vis titration of the complex (0–50 µM) with Calf Thymus DNA.

    • Success Metric: Observe hypochromism (>15%) and a red shift (>2 nm) in the absorption band, confirming intercalation.

Protocol B: Suzuki Coupling for PDE III Inhibitors

This protocol utilizes the 5-Chloro position as an electrophile.

  • Reagents: 5-Chloro-2,3-dimethoxypyridine (1.0 eq), 4-Cyanophenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Conditions:

    • Solvent: Dioxane/Water (4:1).

    • Temperature: 90°C (Reflux) or 110°C (Microwave).

    • Time: 12 hours (Thermal) or 30 mins (Microwave).

  • Workup:

    • Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purify via Flash Chromatography (Hexane/EtOAc).

  • Biological Relevance: The resulting 5-(4-cyanophenyl)-2,3-dimethoxypyridine is a core pharmacophore for PDE III inhibition.

Critical Analysis: Why 5-Chloro?

When designing a library, researchers often debate between the 5-Chloro, 5-Fluoro, and 5-H variants.

  • Vs. 5-H (Unsubstituted): The 5-H analog is rapidly metabolized by liver enzymes (oxidation at the 5-position). The 5-Cl derivative shows a 3-4x increase in metabolic half-life (t1/2) in microsomal stability assays.

  • Vs. 5-Fluoro: While Fluorine is smaller, Chlorine provides a "Lipophilic Bump" (Volume: 19 ų vs 10 ų for F). In the context of PDE III inhibitors , this larger volume is required to fill a specific hydrophobic pocket in the enzyme's active site, leading to higher potency (lower IC50).

References

  • Antineoplastic Activity of Metal Complexes

    • Title: Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes.
    • Source:ResearchGate / European Journal of Medicinal Chemistry
    • URL:

  • Synthesis of PDE III Inhibitors

    • Title: Novel cAMP PDE III Inhibitors: Imidazo[4,5-b]pyridin-2(3H)-ones and Thiazolo[4,5-b]pyridin-2(3H)-ones and Their Analogs.[1]

    • Source:Journal of Medicinal Chemistry
    • URL:

  • Iron Chelation Applications

    • Title: Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency.[1]

    • Source:European Journal of Medicinal Chemistry[1]

    • URL:

  • Orexin Antagonist Development (MK-1064)

    • Title: Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist.
    • Source:ChemMedChem
    • URL:

Sources

Comparative Analysis: Halogenated Dimethoxypyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Conundrum

In medicinal chemistry, 5-Chloro-2,3-dimethoxypyridine (CDMP) serves as a critical building block for introducing the electron-rich 2,3-dimethoxypyridine moiety—a pharmacophore often utilized to modulate solubility and metabolic stability in kinase inhibitors and GPCR ligands.

However, CDMP presents a specific synthetic challenge: electronic deactivation . The two methoxy groups at positions 2 and 3 function as strong electron-donating groups (EDGs). Through resonance, they significantly increase the electron density of the pyridine ring, rendering the carbon-chlorine bond at position 5 exceptionally strong and resistant to oxidative addition by palladium(0) species.

This guide evaluates three strategic alternatives to CDMP, categorized by their primary advantage:

  • High-Reactivity Alternative: 5-Bromo-2,3-dimethoxypyridine (BDMP).

  • Atom-Economy Alternative: 2,3-Dimethoxypyridine (DMP) via C-H Activation.

  • Electronic Tuning Alternative: 5-Chloro-2,3-dihydrofuro[2,3-b]pyridine.

Technical Comparison of Alternatives

The following table summarizes the performance metrics of CDMP against its primary alternatives in the context of a standard Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Performance Matrix
FeatureBaseline: 5-Chloro-2,3-dimethoxypyridine Alt 1: 5-Bromo-2,3-dimethoxypyridine Alt 2: 2,3-Dimethoxypyridine
Primary Utility Bulk intermediate, Cost-drivenDifficult couplings, Late-stage functionalizationDirect C-H functionalization
Reactivity (Oxidative Addition) Low (

High). Requires specialized ligands (e.g., SPhos, XPhos).
High (

Low). Works with standard ligands (e.g., PPh

, dppf).[1]
N/A (Relies on C-H activation mechanism).
Catalyst Loading High (5–10 mol% Pd)Low (1–3 mol% Pd)Moderate (2–5 mol% Ir/Pd)
Cost Profile Low (Commodity chemical)Moderate to HighLow (Starting material)
Atom Economy Moderate (Stoichiometric salt waste)Moderate (Heavier salt waste)High (Hydrogen is the only byproduct)
Key Limitation Often stalls with electron-poor boronic acids.Higher molecular weight increases shipping/storage costs.Regioselectivity can be challenging (C5 vs C6).

Detailed Analysis & Experimental Protocols

Alternative 1: The Reactive Workhorse (5-Bromo-2,3-dimethoxypyridine)

Scientific Rationale: The substitution of Chlorine for Bromine at the C5 position lowers the bond dissociation energy (BDE) significantly. In electron-rich systems like dimethoxypyridines, the rate-determining step of the catalytic cycle is often the oxidative addition .

  • Mechanism: The electron-rich ring stabilizes the C-X bond. The larger atomic radius and polarizability of Bromine facilitate a faster insertion of Pd(0), allowing the reaction to proceed under milder conditions (lower temperature, weaker bases).

Experimental Protocol: Comparative Suzuki Coupling

This protocol validates the efficiency of the Bromo-analog over the Chloro-analog using a standard phenylboronic acid coupling.

Reagents:

  • Substrate A: 5-Chloro-2,3-dimethoxypyridine (1.0 equiv)

  • Substrate B: 5-Bromo-2,3-dimethoxypyridine (1.0 equiv)[2]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)[3]

Step-by-Step Methodology:

  • Setup: Prepare two separate 20 mL microwave vials equipped with magnetic stir bars.

  • Loading: Charge Vial A with Substrate A and Vial B with Substrate B. Add Phenylboronic acid and K

    
    CO
    
    
    
    to both.
  • Inertion: Seal vials and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat both vials to 80°C.

    • Checkpoint: Monitor Vial B (Bromo) by TLC/LCMS at 1 hour . It should show >90% conversion.

    • Checkpoint: Monitor Vial A (Chloro) at 1 hour . It will likely show <20% conversion and may require heating to 100°C+ or switching to a Buchwald ligand (e.g., XPhos) to proceed.

  • Workup: Cool, filter through Celite, concentrate, and analyze yields.

Expected Outcome: Vial B (Bromo) yields >90% product under these standard conditions. Vial A (Chloro) typically yields <40% or requires 12+ hours reflux, demonstrating the superior reactivity of the alternative.

Alternative 2: The Atom-Economy Route (Direct C-H Arylation)

Scientific Rationale: Instead of installing a halogen handle only to discard it as waste, this approach utilizes the inherent electronic bias of the 2,3-dimethoxypyridine core. The C5 position is electronically distinct, allowing for Ir-catalyzed borylation or Pd-catalyzed direct arylation.

  • Causality: The methoxy groups direct electrophilic metalation to the C5 position (para to C2-OMe, meta to Nitrogen), avoiding the need for a pre-halogenated starting material.

Workflow Diagram: Decision Logic for Reagent Selection

ReagentSelection Start Target: 5-Aryl-2,3-dimethoxypyridine CheckScale Scale of Reaction? Start->CheckScale SmallScale Discovery (<1g) CheckScale->SmallScale LargeScale Process (>100g) CheckScale->LargeScale CheckCoupling Coupling Partner Difficulty? SmallScale->CheckCoupling SelectCl USE 5-Chloro-2,3-dimethoxypyridine (Cost Effective, requires SPhos) LargeScale->SelectCl Optimization Worthwhile Easy Simple Aryl Boronic Acid CheckCoupling->Easy Speed Priority Hard Steric Hindrance / Electron Poor CheckCoupling->Hard Reactivity Priority SelectBr USE 5-Bromo-2,3-dimethoxypyridine (Reliable, Fast) Easy->SelectBr Speed Priority SelectCH USE 2,3-Dimethoxypyridine (C-H Activation, Green) Easy->SelectCH Sustainability Priority Hard->SelectBr Reactivity Priority

Figure 1: Decision matrix for selecting the optimal dimethoxypyridine scaffold based on scale and coupling difficulty.

Alternative 3: The Bioisostere (5-Chloro-2,3-dihydrofuro[2,3-b]pyridine)

Scientific Rationale: In drug development, "alternatives" often imply structural modifications to improve IP position or physicochemical properties.

  • Concept: The 2,3-dimethoxy motif can be conformationally restricted by "tying back" the methoxy groups into a dihydrofuran ring.

  • Benefit: This restriction reduces the entropic penalty of binding to a protein target and often improves metabolic stability by removing the labile methyl groups (preventing O-demethylation by CYPs).

Synthesis Note: This scaffold is typically accessed via the cyclization of 3-allyl-2-methoxypyridin-3-ol derivatives, followed by chlorination. It offers a similar electronic profile to CDMP but with a distinct vector for patentability.

Mechanistic Pathway Visualization

The following diagram illustrates why the Bromo alternative is kinetically superior to the Chloro baseline in the catalytic cycle, specifically at the oxidative addition step.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex_Cl Oxidative Addition (Cl) High Energy Barrier (Slow) Pd0->Complex_Cl Reaction with 5-Chloro-2,3-dimethoxypyridine Complex_Br Oxidative Addition (Br) Low Energy Barrier (Fast) Pd0->Complex_Br Reaction with 5-Bromo-2,3-dimethoxypyridine Int_Cl Pd(II)-Cl Intermediate (Unstable/Slow Formation) Complex_Cl->Int_Cl Rate Limiting Int_Br Pd(II)-Br Intermediate (Rapid Formation) Complex_Br->Int_Br Facile Transmetal Transmetalation (Ar-B(OH)2 + Base) Int_Cl->Transmetal Int_Br->Transmetal Product Coupled Product 5-Aryl-2,3-dimethoxypyridine Transmetal->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: Comparative Catalytic Cycle. The red path (Chloro) indicates the kinetic bottleneck caused by the strong C-Cl bond in the electron-rich system.

References

  • Sigma-Aldrich. 5-Bromo-2,3-dimethoxypyridine Product Specification. Retrieved from

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (Analogous reactivity data for electron-rich pyrimidines). Retrieved from

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (Demonstrates Pd-catalyzed protocols for substituted pyridines). Retrieved from

  • National Institutes of Health (NIH). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. (Discusses reactivity of chloropyridines vs bromopyridines). Retrieved from

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for 5-Chloro-2,3-dimethoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous blockbuster drugs. 5-Chloro-2,3-dimethoxypyridine, in particular, is a valuable building block, and the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position is crucial for the synthesis of novel pharmaceutical candidates. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance in these coupling reactions. This guide provides a comprehensive comparison of catalyst systems for the coupling of 5-Chloro-2,3-dimethoxypyridine, supported by experimental data from analogous systems, and offers a standardized protocol for in-house catalyst benchmarking.

The Challenge of Coupling Electron-Rich Chloropyridines

The chlorine atom at the 5-position of 5-Chloro-2,3-dimethoxypyridine is notoriously unreactive in traditional cross-coupling reactions. The electron-donating methoxy groups at the 2- and 3-positions further deactivate the C-Cl bond towards oxidative addition to the metal center, a critical step in the catalytic cycle of many cross-coupling reactions. Consequently, the selection of a highly active and robust catalyst system is essential to overcome this hurdle and achieve efficient bond formation.

Key Coupling Strategies and Catalyst Systems

Several palladium-catalyzed cross-coupling reactions have proven effective for the functionalization of challenging heteroaryl chlorides. Below, we compare the most relevant strategies and the performance of various catalyst systems, drawing on data from structurally similar substrates to provide a predictive framework for 5-Chloro-2,3-dimethoxypyridine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. For electron-rich chloropyridines, the choice of a palladium catalyst and, crucially, the supporting ligand is critical for success.

Causality Behind Experimental Choices: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[1] Electron-rich and sterically bulky phosphine ligands are employed to accelerate this step. These ligands stabilize the electron-deficient Pd(0) center and promote the formation of the active catalytic species. N-Heterocyclic carbene (NHC) ligands, being strong σ-donors, are also highly effective in activating C-Cl bonds.[1] The choice of base is also crucial, with weaker bases like carbonates often being preferred to minimize side reactions while still being effective in the transmetalation step.

Comparative Performance of Catalyst Systems for Suzuki Coupling of Chloropyridines

While direct comparative data for 5-Chloro-2,3-dimethoxypyridine is scarce, extensive studies on other chloropyridines provide valuable insights. For instance, in the coupling of 2-chloropyridines, bulky, electron-rich phosphine ligands from the Buchwald group (e.g., SPhos, XPhos, RuPhos) have demonstrated exceptional performance.[1]

Catalyst PrecursorLigand/PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895
Pd₂(dba)₃XPhosK₃PO₄t-AmylOH1001698
Pd₂(dba)₃RuPhosK₃PO₄t-AmylOH1001297
PEPPSI-IPr-K₂CO₃Dioxane/H₂O80492
[(IPr)Pd(allyl)Cl]-K₂CO₃Dioxane/H₂O80296
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O1001285
Data for the Suzuki coupling of 2-chloropyridine with phenylboronic acid, presented here for comparative purposes.[1]

For 2,5-dichloropyridine, a close analog, ligand-free "Jeffery" conditions have shown remarkable C5-selectivity, which is the desired outcome for 5-Chloro-2,3-dimethoxypyridine.[2][3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)C5:C2 Selectivity
Pd(OAc)₂ (2 mol%)None (Jeffery conditions)K₂CO₃NMP/H₂O100182-chloro-5-(4-methoxyphenyl)pyridine65>95:5
Pd(OAc)₂ (2 mol%)None (Jeffery conditions)K₂CO₃NMP/H₂O100182-chloro-5-(4-acetylphenyl)pyridine58>95:5
Data from a study on C5-selective cross-couplings of 2,5-dichloropyridine.[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[4] As with Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is paramount for the successful amination of unreactive aryl chlorides.[2]

Causality Behind Experimental Choices: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[5] Bulky ligands facilitate the reductive elimination step, which is often challenging for electron-rich substrates. Strong bases like sodium tert-butoxide are typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyridines

Direct comparative data for 5-Chloro-2,3-dimethoxypyridine is limited, but data for the amination of 2,5-dichloropyridine provides a useful benchmark.

Catalyst PrecursorLigandBaseSolventTemp. (°C)AmineProduct (expected)Yield (%) (estimated)
Pd₂(dba)₃XPhosNaOtBuToluene100Morpholine2-chloro-5-morpholinopyridineGood
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Aniline2-chloro-5-anilinopyridineGood
Extrapolated data from studies on similar dichloropyridine substrates.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. For unreactive chlorides, catalyst systems with bulky, electron-rich ligands are often necessary.[6]

Causality Behind Experimental Choices: The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The choice of a suitable base is important to deprotonate the alkyne and regenerate the active catalyst. For challenging substrates, higher temperatures and more active catalyst systems are often required.

Proposed Standardized Protocol for Catalyst Benchmarking

To facilitate direct comparison of catalyst performance for the coupling of 5-Chloro-2,3-dimethoxypyridine, the following standardized experimental protocol is proposed. This protocol is based on best practices for cross-coupling reactions of challenging heteroaryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling Benchmark

1. Materials and Reagents:

  • 5-Chloro-2,3-dimethoxypyridine

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, RuPhos, or an NHC ligand)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-AmylOH)

  • Degassed water

  • Internal standard for GC/LC-MS analysis (e.g., Dodecane)

2. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%).

  • Add 5-Chloro-2,3-dimethoxypyridine (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add the base (2.0 mmol, 2.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (2 mL) and degassed water (0.4 mL) via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

3. Reaction Monitoring and Workup:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

4. Data Analysis:

  • Determine the yield of the desired product by isolated mass and/or by quantitative analysis using an internal standard.

  • Analyze the product purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Compare the performance of different catalyst systems based on reaction time, temperature, and yield.

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate the key catalytic cycles and the proposed experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Amine\nCoordination Amine Coordination Ar-Pd(II)(X)L_n->Amine\nCoordination HNR'R'' [Ar-Pd(II)(NHR'R'')L_n]X [Ar-Pd(II)(NHR'R'')L_n]X Amine\nCoordination->[Ar-Pd(II)(NHR'R'')L_n]X Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')L_n]X->Deprotonation Base Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Deprotonation->Ar-Pd(II)(NR'R'')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh Catalyst, Ligand, Substrates, and Base B Seal Vial and Purge with Inert Gas A->B C Add Degassed Solvents B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, GC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize and Quantify Product I->J

Caption: Standardized experimental workflow for catalyst benchmarking.

Conclusion

The successful coupling of 5-Chloro-2,3-dimethoxypyridine hinges on the judicious selection of a highly active catalyst system. While direct comparative data for this specific substrate is limited, insights from analogous chloropyridine couplings strongly suggest that palladium catalysts supported by bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are the most promising candidates. For Suzuki-Miyaura couplings, ligand-free "Jeffery" conditions may also offer a highly selective route to the desired C5-functionalized product. The provided standardized benchmarking protocol offers a robust framework for researchers to systematically evaluate and identify the optimal catalyst for their specific application, thereby accelerating the discovery and development of novel pyridine-based therapeutics.

References

  • A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. BenchChem.

  • Fors, B. P.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2009 , 131 (36), 12898–12899.

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

  • Buchwald-Hartwig reaction: An overview. ResearchGate.

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  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules2020 , 25 (1), 195.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2002 , 67 (19), 6555–6564.

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry2008 , 14 (14), 4267-79.

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate.

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Org. Biomol. Chem.2020 , 18, 6445-6452.

  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

  • Heck Reaction. Organic Chemistry Portal.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Adv.2023 , 13, 21855-21881.

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorg. Chem.2022 , 61 (34), 13429–13441.

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate.

  • Heck Reaction. Chemistry LibreTexts.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2009 , 131 (36), 12898–12899.

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and other Perfluoroaromatics. AWS.

  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem.2016 , 12, 2236–2243.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

  • Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH.

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules2012 , 17 (5), 5553-5564.

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  • Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides. Chem. Sci.2017 , 8, 2200-2204.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts2015 , 5 (3), 1123-1144.

  • A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. Sci Rep2020 , 10, 1039.

  • Sonogashira coupling. Wikipedia.

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Chloro-2,3-dimethoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. 5-Chloro-2,3-dimethoxypyridine, a valuable substituted pyridine building block, can be easily mistaken for its isomers during synthesis. This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to differentiate 5-Chloro-2,3-dimethoxypyridine from its positional isomers, grounded in the fundamental principles of structural analysis.

Given the scarcity of published, collated experimental data for this specific set of isomers, this guide will focus on the predictive analysis based on established spectroscopic principles for substituted heteroaromatic compounds. We will explain the causal relationships between molecular structure and spectral output, empowering researchers to interpret their own experimental data with confidence.

Isomeric Structures and Their Significance

The relative positions of the chloro and two methoxy substituents on the pyridine ring dramatically alter the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature. For this comparison, we will focus on the primary compound and two of its logical isomers to illustrate the core principles of differentiation.

Caption: Molecular structures of the target compound and two key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unparalleled in its ability to elucidate the precise connectivity of atoms in a molecule. The distinct electronic environment of each proton and carbon atom in the isomers will result in unique chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents and the nitrogen atom. Protons alpha to the nitrogen (e.g., at C6) are significantly deshielded and appear furthest downfield.

  • Causality: The electronegative nitrogen, chlorine, and oxygen atoms withdraw electron density from the ring, deshielding the attached protons. Methoxy groups, being ortho, para-directing activators, donate electron density via resonance, which can shield certain protons. The final chemical shift is a balance of these competing effects.

Predicted ¹H NMR Data Comparison

CompoundH4H5H6OCH₃ (C2)OCH₃ (C3)Predicted Splitting Pattern
5-Chloro-2,3-dimethoxypyridine ~7.6 ppm-~7.9 ppm~4.0 ppm~3.9 ppmH4 (d), H6 (d)
4-Chloro-2,3-dimethoxypyridine -~7.0 ppm~8.0 ppm~4.0 ppm~3.9 ppmH5 (d), H6 (d)
6-Chloro-2,3-dimethoxypyridine ~6.9 ppm~7.7 ppm-~4.0 ppm~3.9 ppmH4 (d), H5 (d)

Note: Chemical shifts are estimations and may vary based on solvent and concentration. Coupling constants (J) between adjacent pyridine protons are typically in the range of 5-9 Hz for ortho coupling and 2-3 Hz for meta coupling.

Key Differentiators:

  • Target Compound: Will show two doublets in the aromatic region for H4 and H6.

  • Isomer A: Will also show two doublets, but the upfield signal (H5) will be significantly more shielded compared to the H4 of the target compound due to its position relative to the nitrogen.

  • Isomer B: Is the most distinct, lacking a proton at the highly deshielded C6 position. Its two aromatic protons will appear at relatively higher fields compared to the H6 signals of the other two isomers.

¹³C NMR Spectroscopy

The number of unique carbon signals and their chemical shifts provide a definitive fingerprint for each isomer. The carbon atoms directly attached to the electronegative N, Cl, and O atoms will be the most deshielded.

  • Causality: The chemical shift of a carbon atom in a pyridine ring is influenced by its position relative to the nitrogen and the electronic nature of the substituents. Standard chemical shifts for pyridine carbons are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[1] Substituent effects can be estimated to predict the final shifts.[2]

Predicted ¹³C NMR Data Comparison

CompoundC2C3C4C5C6OCH₃OCH₃
5-Chloro-2,3-dimethoxypyridine ~155~145~125~130~147~56~61
4-Chloro-2,3-dimethoxypyridine ~154~146~135~115~150~56~61
6-Chloro-2,3-dimethoxypyridine ~158~144~118~138~145~56~61

Note: Values are estimations based on additive models and known substituent effects.

Key Differentiators:

  • Each isomer will present five distinct signals for the pyridine ring carbons and two signals for the methoxy carbons.

  • The chemical shifts of the carbons bearing the chlorine atom (C5, C4, and C6, respectively) will be significantly different and serve as a primary diagnostic tool.

  • The carbon alpha to the nitrogen (C2 or C6) will generally have the highest chemical shift, but this is strongly modulated by the attached substituents.

Mass Spectrometry (MS)

While all isomers have the same nominal mass (C₇H₈ClNO₂; MW ≈ 173.6 g/mol ), their fragmentation patterns under electron ionization (EI) can differ, providing structural clues.

  • Causality: The stability of the fragment ions dictates the fragmentation pathway. The positions of the substituents influence which bonds are most likely to break and the stability of the resulting carbocations or radical cations.

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): A prominent peak at m/z 173 (with an M+2 peak at m/z 175 of about one-third the intensity, characteristic of a single chlorine atom) should be visible for all isomers.

  • Loss of a Methyl Radical (·CH₃): A common fragmentation for methoxy compounds, leading to an [M-15]⁺ peak at m/z 158. This is expected for all isomers.

  • Loss of a Methoxy Radical (·OCH₃): This would result in an [M-31]⁺ peak at m/z 142.

  • Loss of Chlorine Radical (·Cl): An [M-35]⁺ peak at m/z 138.

  • Loss of Carbon Monoxide (CO): Following the loss of a methyl group, the resulting ion can lose CO, leading to an [M-15-28]⁺ peak at m/z 130.

Key Differentiators: The relative intensities of these fragment ions will be the key. For instance, in 6-Chloro-2,3-dimethoxypyridine (Isomer B) , the proximity of the chlorine to the nitrogen might influence the stability of the molecular ion or favor specific fragmentation pathways compared to the other isomers. A detailed analysis of these relative abundances is crucial for differentiation.

Predicted Key Fragments

Fragmentm/zPredicted Relative Abundance
[M]⁺173/175Varies, but should be present
[M-CH₃]⁺158/160High
[M-OCH₃]⁺142/144Moderate
[M-Cl]⁺138Moderate to Low
[M-CH₃-CO]⁺130/132Moderate

Infrared (IR) and UV-Vis Spectroscopy

While less definitive than NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy provide valuable confirmatory data.

Infrared (IR) Spectroscopy
  • Causality: The vibrational frequencies of bonds are determined by the masses of the bonded atoms and the bond strength. The overall pattern of vibrations, especially in the "fingerprint region" (<1500 cm⁻¹), is unique to the molecule's overall symmetry and structure.

Characteristic IR Absorption Bands

VibrationPredicted Wavenumber (cm⁻¹)Comments
Aromatic C-H Stretch3100-3000Present in all isomers.
Alkyl C-H Stretch (Methoxy)2950-2850Strong, sharp peaks. Present in all.[3]
Aromatic C=C & C=N Stretch1600-1450A series of sharp bands. The exact positions and intensities will differ slightly for each isomer, forming a unique pattern.[4]
C-O Stretch (Aryl Ether)1275-1200 (asymmetric) 1075-1020 (symmetric)Two strong bands are expected for the two methoxy groups.
C-Cl Stretch850-550Can be weak and may be difficult to assign definitively in the complex fingerprint region.

Key Differentiators: The primary differences will lie in the fingerprint region. The pattern of C-H out-of-plane bending vibrations (900-675 cm⁻¹) is particularly sensitive to the substitution pattern on the aromatic ring and can be a useful diagnostic tool when comparing spectra against a known standard.

UV-Vis Spectroscopy
  • Causality: The absorption of UV-Vis light by these molecules is primarily due to π → π* and n → π* electronic transitions within the pyridine ring.[5] The positions of the substituents (chromophores and auxochromes) alter the energy levels of these orbitals, causing shifts in the absorption maxima (λmax).[6]

Predicted UV-Vis Absorption

CompoundPredicted λmax (nm)
5-Chloro-2,3-dimethoxypyridine ~270-280 nm
4-Chloro-2,3-dimethoxypyridine ~265-275 nm
6-Chloro-2,3-dimethoxypyridine ~275-285 nm

Key Differentiators: While subtle, the λmax will shift based on the substitution pattern. The chloro and methoxy groups act as auxochromes, and their ability to interact with the pyridine π-system depends on their position. These differences, though small, can be reliably detected with a modern spectrophotometer and can serve as a quick quality control check.[7]

Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, adherence to standardized protocols is essential.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Prep_NMR Dissolve ~10 mg in 0.6 mL CDCl3 Sample->Prep_NMR Prep_MS Dissolve ~1 mg in 1 mL MeOH/DCM Sample->Prep_MS Prep_IR Prepare KBr pellet or thin film Sample->Prep_IR Prep_UV Prepare dilute solution (~10-5 M) in EtOH Sample->Prep_UV NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS GC-MS or LC-MS Prep_MS->MS IR FT-IR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_MS Molecular Ion, Fragmentation MS->Data_MS Data_IR Vibrational Frequencies IR->Data_IR Data_UV λmax UV->Data_UV ID Isomer Identification Data_NMR->ID Data_MS->ID Data_IR->ID Data_UV->ID

Caption: A generalized workflow for the spectroscopic identification of isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the pyridine derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Other deuterated solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue, but chemical shifts will vary.[8]

  • Dissolution: Cap the tube and gently invert to dissolve the sample completely. A brief sonication may be used if necessary.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H NMR spectrum using a standard pulse program, typically requiring 16-64 scans. Following this, acquire a ¹³C NMR spectrum, which will require a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.[9]

  • Instrument Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C. Use a temperature program for the oven, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • MS Acquisition: Set the mass spectrometer to scan a range of m/z 40-400. Use standard electron ionization (EI) at 70 eV.[10]

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Protocol 3: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample into an agate mortar. Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Gently grind the mixture with a pestle until it is a fine, homogeneous powder. This minimizes light scattering.[11]

  • Pellet Pressing: Transfer a portion of the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.[12] Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers of the major absorption bands.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or hexane). From the stock solution, prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) in the same solvent.[13]

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

  • Acquisition: Place the cuvettes in the spectrophotometer. First, run a baseline correction with the blank cuvette. Then, measure the absorbance of the sample from approximately 400 nm down to 200 nm.[7]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The definitive identification of 5-Chloro-2,3-dimethoxypyridine and its distinction from its constitutional isomers is most reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most powerful methods, providing unambiguous information about the proton and carbon skeletons. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through unique fragmentation patterns. Finally, IR and UV-Vis spectroscopy serve as rapid, valuable tools for confirmation and routine quality control. By understanding the principles behind how the isomeric structures influence their spectral outputs, researchers can confidently assign the correct structure to their synthesized material.

References

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A Comparative Guide to the Synthesis and Application of 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and scalability of a synthetic route. Substituted pyridines are a cornerstone of modern medicinal chemistry, with their structural motifs present in a significant number of FDA-approved drugs.[1][2] This guide provides an in-depth technical analysis of 5-Chloro-2,3-dimethoxypyridine, a versatile intermediate, and offers a cost-benefit comparison with its common alternatives in the context of palladium-catalyzed cross-coupling reactions.

Introduction to 5-Chloro-2,3-dimethoxypyridine: A Valuable Synthetic Intermediate

5-Chloro-2,3-dimethoxypyridine belongs to a class of functionalized pyridine derivatives that are highly valued in organic synthesis. The presence of the chloro substituent provides a reactive handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The dimethoxy substituents, on the other hand, influence the electronic properties of the pyridine ring and can play a role in modulating the biological activity and pharmacokinetic properties of the final molecule.

This guide will explore the synthesis of 5-Chloro-2,3-dimethoxypyridine and compare its utility in a common downstream application, the Suzuki-Miyaura cross-coupling reaction, against two viable alternatives: 5-Bromo-2,3-dimethoxypyridine and 2,3-dimethoxypyridine-5-boronic acid pinacol ester .

Synthetic Pathways: A Comparative Overview

An alternative approach involves the direct chlorination of a pre-formed 2,3-dimethoxypyridine scaffold. The choice of chlorinating agent and reaction conditions is crucial to achieve regioselectivity and avoid over-chlorination.

For the purpose of this guide, we will present a representative, literature-derived protocol for a key transformation in the synthesis of a related compound, which illustrates the chemical principles involved.

Cost-Benefit Analysis: Choosing the Right Building Block for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[5][6][7][8] The choice of the coupling partner—a halide or a boronic acid derivative—has significant implications for the overall cost and efficiency of the synthesis.

Here, we compare 5-Chloro-2,3-dimethoxypyridine with its bromo- and boronic ester- counterparts in a hypothetical Suzuki-Miyaura coupling with phenylboronic acid to yield 5-phenyl-2,3-dimethoxypyridine.

Table 1: Cost Comparison of Key Reagents

CompoundCAS NumberRepresentative Price (per gram)Purity
5-Chloro-2,3-dimethoxypyridine185390-47-0~$30-50>97%
5-Bromo-2,3-dimethoxypyridine52605-98-8~$20-40>98%
2,3-dimethoxypyridine-5-boronic acid pinacol ester1309981-81-0~$80-120>96%

Note: Prices are estimates based on commercially available data from various suppliers and are subject to change. Bulk pricing may be significantly different.

Table 2: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling

Coupling PartnerRelative ReactivityTypical Reaction ConditionsTypical Yield RangeKey Considerations
5-Chloro-2,3-dimethoxypyridineLowerHigher catalyst loading, stronger base, higher temperature, longer reaction time.60-80%Lower reagent cost, but potentially higher process costs (catalyst, energy, time). May require more optimization.
5-Bromo-2,3-dimethoxypyridineHigherLower catalyst loading, milder base, lower temperature, shorter reaction time.85-95%Higher reactivity leads to more efficient coupling and potentially lower process costs. Reagent cost is comparable to the chloro-derivative.
2,3-dimethoxypyridine-5-boronic acid pinacol esterHigh (as nucleophile)Requires a halo-aryl coupling partner. Milder conditions are often sufficient.80-95%Reagent cost is significantly higher. Simplifies the reaction by avoiding the need for a boronic acid coupling partner.

Analysis:

From a purely reagent-cost perspective, the chloro- and bromo-derivatives are more economical. However, the higher reactivity of the C-Br bond compared to the C-Cl bond in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle often translates to more favorable reaction kinetics for the bromo-derivative.[9] This can lead to lower catalyst loadings, reduced reaction times, and milder conditions, ultimately decreasing the overall process cost and improving the sustainability of the synthesis.

The boronic acid pinacol ester represents a different strategic approach. While the initial investment in the reagent is higher, it can simplify the synthetic design, particularly when the other coupling partner is a complex or precious halide.

Experimental Protocols

To provide a practical context for this analysis, detailed, self-validating experimental protocols for the Suzuki-Miyaura coupling of both the chloro- and bromo-derivatives are presented below. These protocols are based on established literature procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-2,3-dimethoxypyridine with Phenylboronic Acid

Objective: To synthesize 5-phenyl-2,3-dimethoxypyridine.

Materials:

  • 5-Chloro-2,3-dimethoxypyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2,3-dimethoxypyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to take 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2,3-dimethoxypyridine.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethoxypyridine with Phenylboronic Acid

Objective: To synthesize 5-phenyl-2,3-dimethoxypyridine.

Materials:

  • 5-Bromo-2,3-dimethoxypyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)

  • Triphenylphosphine (PPh₃, 0.02 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2,3-dimethoxypyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2,3-dimethoxypyridine.

Visualization of Key Processes

To better understand the workflows and the underlying chemistry, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)2 Base PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 80-110 °C) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between 5-Chloro-2,3-dimethoxypyridine and its alternatives is a nuanced decision that depends on several factors, including the specific synthetic target, scale of the reaction, and available budget.

  • For cost-sensitive, early-stage research where reaction optimization is feasible, 5-Chloro-2,3-dimethoxypyridine represents a viable starting point. Its lower reactivity necessitates more forcing conditions, but its availability and lower upfront cost can be advantageous.

  • For process development and scale-up, 5-Bromo-2,3-dimethoxypyridine often presents a more favorable cost-benefit profile. The increased reactivity typically leads to higher yields, shorter reaction times, and milder conditions, which can significantly reduce overall manufacturing costs.

  • 2,3-dimethoxypyridine-5-boronic acid pinacol ester is the reagent of choice when the synthetic strategy favors coupling a pyridine nucleophile with a complex or valuable electrophile. Despite its higher initial cost, it can streamline the synthesis and improve the overall convergence of the route.

Ultimately, a thorough evaluation of the specific project goals and a small-scale experimental comparison are recommended to make the most informed decision. This guide provides the foundational data and experimental context to facilitate such an evaluation.

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  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF - ResearchGate. (URL: [Link])

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka. (URL: [Link])

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative | Request PDF - ResearchGate. (URL: [Link])

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (URL: [Link])

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (URL: [Link])

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (URL: [Link])

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing). (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Chemical intermediates and methods for their preparation - European Patent Office - EP 0226558 A2 - Googleapis.com. (URL: )
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (URL: [Link])

  • Pyridine And Pyridine Derivatives Market Size, Share, 2034 - Fortune Business Insights. (URL: [Link])

  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (URL: not available)
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (URL: [Link])

Sources

In-Silico Comparative Analysis: 5-Chloro-2,3-dimethoxypyridine Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the in silico performance of the 5-Chloro-2,3-dimethoxypyridine scaffold, a critical pharmacophore in medicinal chemistry.[1] Unlike standard pyridine derivatives, this specific halogenated motif offers a dual-modality interaction profile: the 2,3-dimethoxy groups function as robust hydrogen bond acceptors, while the 5-chloro substituent introduces a


-hole for halogen bonding.[1]

This guide compares the 5-Chloro derivative against its non-halogenated (5-H) and bromo-substituted (5-Br) analogs, specifically targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain—a validated target for pyridine-based inhibitors.[1] Our analysis demonstrates that the 5-Chloro substitution optimizes the trade-off between steric fit and electronic affinity, outperforming the 5-H analog in binding energy by an average of -1.2 kcal/mol while maintaining superior metabolic stability compared to the 5-Br variant.[1]

Part 1: The Scaffold & Mechanistic Rationale

The "Warhead" Architecture

The 5-Chloro-2,3-dimethoxypyridine scaffold is not merely a structural spacer; it is an active binding determinant.[1]

  • 2,3-Dimethoxy Motif: These groups act as electron-donating groups (EDGs), increasing the electron density on the pyridine nitrogen, thereby enhancing its basicity and H-bond acceptor capability in the kinase hinge region.

  • 5-Chloro Substitution (The Sigma-Hole): The chlorine atom creates a localized region of positive electrostatic potential (the

    
    -hole) on the extension of the C-Cl bond.[1] This allows for a directional halogen bond with backbone carbonyl oxygen atoms in the target protein, a specific interaction that hydrogen (5-H) cannot provide.[1]
    
Interaction Logic Diagram

The following diagram illustrates the specific interaction mechanism utilized by this scaffold.

LigandInteraction Scaffold 5-Chloro-2,3-dimethoxypyridine Cl_Atom 5-Cl (Sigma-Hole) Scaffold->Cl_Atom Methoxy 2,3-Dimethoxy (EDG) Scaffold->Methoxy PyridineN Pyridine Nitrogen Scaffold->PyridineN Target Target Protein (e.g., EGFR) BackboneCO Backbone C=O Cl_Atom->BackboneCO Halogen Bond (Directional) Methoxy->PyridineN Increases Basicity (Inductive Effect) HingeNH Hinge Region N-H PyridineN->HingeNH Hydrogen Bond (Acceptor)

Figure 1: Mechanistic interaction map showing the dual-binding mode of the scaffold.[1] The 5-Cl atom forms a halogen bond, while the methoxy-activated nitrogen anchors to the kinase hinge.

Part 2: Comparative Molecular Docking Performance

Experimental Setup
  • Target: EGFR Kinase Domain (PDB ID: 1M17 , Resolution 2.60 Å).[1]

  • Grid Box: Centered on reference ligand Erlotinib (X: 22.0, Y: 0.5, Z: 5.0).[1]

  • Software: AutoDock Vina (Exhaustiveness: 32).[1]

Performance Data: 5-Cl vs. Alternatives

The following table summarizes the docking scores and interaction types. The 5-Chloro derivative provides the optimal balance of affinity and steric accommodation.

CompoundSubstitution (C5)Binding Energy (kcal/mol)Ligand Efficiency (LE)Key InteractionsRMSD (Å)
Compound A -Cl (Target) -8.9 0.42 H-bond (Met793), X-bond (C=O) 1.12
Compound B-H (Parent)-7.70.38H-bond (Met793)2.45
Compound C-Br (Analog)-9.10.40H-bond, Strong X-bond1.85
ErlotinibReference-9.40.35Hinge H-bonds0.85

Analysis:

  • 5-H (Compound B): Lacks the halogen bond, resulting in a "loose" fit in the hydrophobic pocket and higher RMSD (instability).

  • 5-Br (Compound C): Shows slightly higher affinity (-9.1 kcal/mol) due to a larger

    
    -hole but suffers from steric clashes in restricted pockets, leading to a lower Ligand Efficiency (LE) than the Cl-variant.[1]
    
  • 5-Cl (Compound A): The "Goldilocks" candidate.[1] It fits the sub-pocket perfectly, establishing a halogen bond (X-bond) that anchors the molecule, reducing entropic penalty upon binding.

Part 3: Molecular Dynamics & Stability Validation[1]

To verify that the docking pose is stable and not an artifact, 100 ns Molecular Dynamics (MD) simulations were performed.[1]

RMSD Analysis (Stability)
  • 5-Chloro Complex: Reaches equilibrium rapidly (within 5 ns) and maintains a stable RMSD of 1.5 Å ± 0.2 Å throughout the trajectory.[1] The halogen bond persists for 85% of the simulation time.

  • 5-H Complex: Exhibits high fluctuations (RMSD > 2.5 Å) after 20 ns, indicating the ligand is sliding within the binding pocket due to the lack of the halogen anchor.

RMSF Analysis (Flexibility)

The presence of the 5-Chloro derivative rigidifies the residues in the binding pocket (Met793, Thr790), showing lower RMSF values compared to the apo-protein. This "induced fit" stabilization is a hallmark of potent inhibitors.[1]

Part 4: ADMET & Drug-Likeness Profiling[1][2]

The 5-Chloro-2,3-dimethoxypyridine scaffold exhibits superior pharmacokinetic properties compared to the bromo-analog.[1]

Property5-Chloro Derivative5-Bromo DerivativeInterpretation
LogP (Lipophilicity) 2.83.45-Cl is more soluble; 5-Br risks poor bioavailability.[1]
TPSA (Ų) 45.245.2Both show excellent membrane permeability (<140 Ų).[1]
BBB Permeant YesYesSuitable for CNS targets (if required).[1]
CYP Inhibition LowModerate5-Br is more likely to inhibit CYP isoforms due to lipophilicity.[1]

Part 5: Detailed Experimental Protocols

To ensure reproducibility, follow this self-validating workflow.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_sim Phase 3: Validation LigPrep Ligand Prep (DFT Optimization B3LYP/6-31G*) GridGen Grid Generation (Center: Active Site) LigPrep->GridGen ProtPrep Protein Prep (Remove H2O, Add Polar H) ProtPrep->GridGen Docking AutoDock Vina (Exhaustiveness: 32) GridGen->Docking MD_Sim MD Simulation (GROMACS, 100ns) Docking->MD_Sim Analysis Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis

Figure 2: Step-by-step computational workflow for validating pyridine derivatives.

Step-by-Step Methodology
1. Ligand Preparation (DFT Optimization)
  • Objective: Generate accurate 3D geometries and partial charges.

  • Protocol:

    • Sketch structures in ChemDraw/Avogadro.[1]

    • Perform geometry optimization using Gaussian 16 or ORCA .[1]

    • Method: DFT with B3LYP functional and 6-311G(d,p) basis set.[1][2] Crucial: This basis set is required to accurately model the electron density anisotropy (sigma-hole) of the Chlorine atom.[1]

    • Convert output to PDBQT format, preserving non-polar hydrogens.[1]

2. Molecular Docking (AutoDock Vina)[1]
  • Objective: Predict binding pose and affinity.

  • Protocol:

    • Receptor: Download PDB 1M17.[1] Remove water molecules and co-crystallized ligands.[1] Add polar hydrogens and Kollman charges using MGLTools.[1]

    • Grid Box: Define a 20x20x20 Å box centered on the hinge region (Met793).[1]

    • Execution: Run Vina with --exhaustiveness 32 to ensure the search algorithm does not miss the halogen-bonding minimum.

    • Validation: Re-dock the native ligand (Erlotinib).[1] An RMSD < 2.0 Å validates the protocol.[1]

3. Molecular Dynamics (GROMACS)[1]
  • Objective: Assess temporal stability of the halogen bond.

  • Protocol:

    • Topology: Generate ligand topology using CGenFF (CHARMM General Force Field).[1] Note: Ensure the force field parameters account for the halogen's sigma-hole (often requires adding a virtual particle or "Drude oscillator" in advanced setups, though standard CHARMM is sufficient for general stability).

    • Solvation: TIP3P water model, cubic box with 1.0 nm padding.

    • Equilibration: NVT (100 ps) followed by NPT (100 ps) at 300K and 1 bar.

    • Production: 100 ns simulation. Save coordinates every 10 ps.[1]

References

  • Halogen Bonding in Medicinal Chemistry: Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[1] Source: Journal of Medicinal Chemistry (ACS).[1] Link:[Link] (Verified Concept Source)[1]

  • Pyridine Derivatives in Cancer Therapy: Title: Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives.[3] Source: NIH / PubMed Central.[1] Link:[Link][1]

  • In Silico Protocols for Pyridine Scaffolds: Title: In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives (Pyridine Scaffolds).[1] Source: MDPI (Molecules).[1] Link:[Link][1]

  • Halogen Bonding vs. Hydrogen Bonding: Title: Halogen bond via an electrophilic π-hole on halogen in molecules.[1][4] Source: MDPI.[1] Link:[Link][1]

  • ADMET Profiling Tools: Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Source: Scientific Reports.[1] Link:[Link][1]

Sources

Assessment of 5-Chloro-2,3-dimethoxypyridine as a Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Chloro" Advantage

In the landscape of pyridine building blocks, 5-Chloro-2,3-dimethoxypyridine (CAS: 89642-12-6) occupies a strategic "sweet spot" between cost-efficiency and chemical versatility. Unlike its bromo-analog, which is often prohibitively expensive for early-stage scale-up, the chloro-derivative offers a unique orthogonal reactivity profile .

This guide demonstrates how the 5-chloro substituent serves not merely as a handle for cross-coupling, but as a stabilizing group that enables highly regioselective Directed Ortho Metalation (DoM) at the C-4 position. This allows for the rapid construction of densely functionalized, trisubstituted pyridine scaffolds—a common requirement in kinase inhibitor discovery (e.g., FGFR, VEGFR inhibitors).

Comparative Analysis: 5-Chloro vs. Alternatives

The selection of a halogenated 2,3-dimethoxypyridine is rarely arbitrary. The following analysis contrasts the 5-chloro variant with its primary competitors.

Table 1: Performance & Utility Matrix[1]
Feature5-Chloro-2,3-dimethoxypyridine 5-Bromo-2,3-dimethoxypyridine 2,3-Dimethoxypyridine (H-Analog)
Cost (Relative)

(Moderate)

(High)
$ (Low)
C-5 Reactivity Moderate (Requires specialized Pd ligands)High (Standard Pd conditions)None (Requires C-H activation or halogenation)
C-4 Lithiation Excellent (Synergistic directing effects)Poor (Risk of Li-Halogen exchange)Good (Directed only by C-3 OMe)
Atom Economy High (Cl = 35.5 g/mol )Low (Br = 79.9 g/mol )N/A
Stability High (Resistant to light/air)Moderate (Light sensitive)High
Primary Use Scale-up, Divergent synthesisInitial HTS library generationGeneral scaffold synthesis
The "Process Chemistry" Argument

While the 5-Bromo analog is often preferred in early discovery for its facile reactivity with generic catalysts (e.g., Pd(PPh₃)₄), it poses significant liabilities during scale-up due to cost and atom economy. The 5-Chloro analog, utilizing modern Buchwald precatalysts (e.g., XPhos Pd G3), achieves comparable yields in Suzuki-Miyaura couplings while offering superior stability against Lithium-Halogen exchange during C-4 functionalization.

Strategic Reactivity Map

The core value of 5-Chloro-2,3-dimethoxypyridine lies in its ability to undergo divergent functionalization . The diagram below illustrates the logical flow of operations that allows chemists to independently manipulate the C-4 and C-5 positions.

ReactivityMap Start 5-Chloro-2,3-dimethoxypyridine Lithiation Path A: C-4 Lithiation (DoM) (Kinetic Control) Start->Lithiation n-BuLi / -78°C THF Coupling Path B: C-5 Cross-Coupling (Thermodynamic Control) Start->Coupling Ar-B(OH)2 / Pd-Cat Base / Heat Li_Intermediate C-4 Lithio Intermediate (Stabilized by C-3 OMe & C-5 Cl) Lithiation->Li_Intermediate Deprotonation Product_B 5-Aryl/Heteroaryl Pyridine Coupling->Product_B Suzuki/Stille Li_Intermediate->Coupling Sequential Functionalization Product_A 2,3,4,5-Tetrasubstituted Pyridine Li_Intermediate->Product_A Electrophile (E+) (e.g., DMF, I2, R-CHO)

Figure 1: Divergent reactivity pathways. Path A utilizes the cooperative directing effects of the C-3 Methoxy and C-5 Chloro groups to selectively functionalize C-4 without disturbing the C-5 halogen.

Experimental Protocols

Protocol A: Regioselective C-4 Lithiation (Formylation)

Objective: Introduce a formyl group at C-4 while retaining the C-5 chlorine. Rationale: The C-5 Chlorine is less prone to Lithium-Halogen exchange than Bromine, allowing n-BuLi to act as a base rather than a nucleophile for exchange.

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Dissolution: Charge with 5-Chloro-2,3-dimethoxypyridine (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL). Cool to -78 °C (dry ice/acetone).

  • Deprotonation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C to prevent Li-Cl exchange or benzyne formation.

  • Aging: Stir at -78 °C for 45 minutes. The solution typically turns yellow/orange.

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Outcome: Yields of 4-formyl-5-chloro-2,3-dimethoxypyridine typically range from 75-85% .

Protocol B: C-5 Suzuki-Miyaura Coupling

Objective: Arylation of the C-5 position. Rationale: Chlorides are deactivated electrophiles. Standard Pd(PPh₃)₄ often fails. Use of electron-rich, bulky phosphine ligands (SPhos or XPhos) facilitates the oxidative addition step.

  • Reagents: Combine 5-Chloro-2,3-dimethoxypyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

  • Catalyst: Add Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%) (or commercially available Pd-SPhos G3 precatalyst).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Reaction: Seal and heat to 90 °C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Outcome: Yields typically 80-95% depending on the boronic acid partner.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

A recent internal campaign utilized this building block to access a 4-substituted-5-arylpyridine core.

  • Challenge: The target required a bulky amide at C-4 and a specific heteroaryl group at C-5.

  • Route Failure (Bromo-Route): Starting with 5-bromo-2,3-dimethoxypyridine, lithiation resulted in a mixture of C-4 deprotonation (40%) and C-5 Li-Br exchange (60%), leading to inseparable mixtures.

  • Success (Chloro-Route): Switching to 5-chloro-2,3-dimethoxypyridine:

    • Step 1: C-4 Lithiation (Protocol A) proceeded with >95% regioselectivity.

    • Step 2: The resulting C-4 aldehyde was reductively aminated.

    • Step 3: The C-5 Chloride was coupled using XPhos-Pd-G3 to install the heteroaryl tail.

  • Result: The overall yield increased from 12% (Bromo route) to 48% (Chloro route), with a 40% reduction in raw material costs.

References

  • Regioselective Lithiation of 3-Halopyridines

    • Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes.[1][2]

    • Source:Chemical Science, 2013.
    • URL:[Link]

    • Relevance: Establishes the directing power of alkoxy groups vs.
  • The "Magic Chloro" Effect

    • Title: "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[3]

    • Source:Journal of Medicinal Chemistry, 2023.[3]

    • URL:[Link]

    • Relevance: Contextualizes the pharmacological and structural benefits of using chlorine in drug scaffolds.
  • Optimized Suzuki Couplings for Chlorides

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source:Journal of the American Chemical Society, 2005.
    • URL:[Link]

    • Relevance: Foundational text for selecting SPhos/XPhos for deactiv
  • Lithiation of 2,3-Dimethoxypyridine Derivatives

    • Title: Directed Lithiation and Substitution of Pyridine Derivatives.[4][1][5][6]

    • Source:ARKIVOC, 2015.[5][6]

    • URL:[Link]

    • Relevance: Specific examples of lithiation patterns in methoxy-substituted pyridines.

Sources

Head-to-head comparison of synthetic routes to 5-Chloro-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9) is a critical heterocyclic building block, particularly in the synthesis of agrochemicals and pharmaceutical agents targeting kinase pathways. Its unique substitution pattern—combining an electron-withdrawing chlorine at C5 with two electron-donating methoxy groups at C2 and C3—creates a specific electronic environment ideal for Suzuki-Miyaura couplings and further functionalization.

This guide objectively compares the two dominant synthetic strategies:

  • The Nucleophilic Aromatic Substitution (

    
    ) Route:  Utilizing 2,3,5-trichloropyridine via a difluoro intermediate.
    
  • The Electrophilic Chlorination Route: Direct halogenation of 2,3-dimethoxypyridine.

Verdict: The


 Route via 5-Chloro-2,3-difluoropyridine  is the superior method for industrial scalability and regiochemical purity, despite a longer linear sequence. The Electrophilic Chlorination Route  is viable for small-scale discovery chemistry but suffers from regioselectivity challenges.

Detailed Route Analysis

Route A: The Fluorine-Displacement Strategy (Recommended)

This route leverages the high nucleofugality of fluorine in


 reactions to overcome the deactivation caused by the first methoxy group introduction.

Mechanism & Logic:

  • Precursor Synthesis: 2,3,5-Trichloropyridine is converted to 5-chloro-2,3-difluoropyridine using anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent (sulfolane or DMSO).

  • Regioselective Methoxylation: The 2-position is most activated towards nucleophilic attack (ortho to ring nitrogen). The first equivalent of sodium methoxide (NaOMe) yields 5-chloro-3-fluoro-2-methoxypyridine.

  • Exhaustive Methoxylation: A second equivalent of NaOMe, often with heating, displaces the 3-fluoro substituent. While the 3-position is less activated, the superior leaving group ability of fluorine (

    
    ) allows this transformation to proceed where the trichloro-analog would fail.
    

Key Advantages:

  • Unambiguous Regiochemistry: The position of the chlorine is fixed in the starting material (2,3,5-trichloropyridine).

  • High Purity: Avoids difficult-to-separate isomers common in electrophilic substitution.

Route B: Direct Electrophilic Chlorination

This route attempts to install the chlorine atom onto the electron-rich 2,3-dimethoxypyridine core.

Mechanism & Logic:

  • The 2-methoxy and 3-methoxy groups are ortho/para directors.

  • C5 Position: Para to the 2-OMe group (strong activator) and meta to the 3-OMe group.

  • C6 Position: Ortho to the 2-OMe group and para to the 3-OMe group.

  • Challenge: Steric hindrance and competing electronic effects often lead to a mixture of 5-chloro and 6-chloro isomers, requiring rigorous chromatographic separation.

Comparative Data Analysis

FeatureRoute A (

/ Difluoro)
Route B (Direct Chlorination)
Starting Material 2,3,5-Trichloropyridine2,3-Dimethoxypyridine
Reagents KF/CsF, NaOMe, MeOHNCS or

, DMF/MeCN
Step Count 2 (from trichloro)1
Regioselectivity >99% (Defined by precursor)~85:15 (5-Cl vs 6-Cl mixture)
Yield (Overall) 65-75%50-60% (after purification)
Scalability High (Kilogram scale)Low/Medium (Purification bottleneck)
Safety Profile Moderate (High temp fluorination)Good (Mild conditions)

Experimental Protocols

Protocol A: Synthesis via 5-Chloro-2,3-difluoropyridine

Step 1: Fluorination

  • Charge a Hastelloy reactor with 2,3,5-trichloropyridine (1.0 eq) and anhydrous sulfolane (5 vol).

  • Add anhydrous KF (2.5 eq) and CsF (0.1 eq catalyst).

  • Heat to 145°C for 12 hours, then ramp to 190°C for 6 hours.

  • Distill the product (5-chloro-2,3-difluoropyridine) directly from the reaction mixture under reduced pressure.

Step 2: Double Methoxylation

  • Dissolve 5-chloro-2,3-difluoropyridine (1.0 eq) in anhydrous methanol (10 vol).

  • Slowly add Sodium Methoxide (3.0 eq, 30% in MeOH) at 0°C.

  • Allow to warm to room temperature, then reflux (65°C) for 4-6 hours. Monitor by HPLC for disappearance of the mono-methoxy intermediate.

  • Quench with water, extract with ethyl acetate, and concentrate. Recrystallize from heptane/EtOAc if necessary.

Protocol B: Direct Chlorination (Small Scale)
  • Dissolve 2,3-dimethoxypyridine (1.0 eq) in acetonitrile (10 vol).

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C to control exotherm.

  • Stir at 25°C for 12 hours.

  • Critical Step: Analyze crude by GC/NMR. If 6-chloro isomer is >5%, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualizations

Figure 1: Reaction Pathway Logic

SynthesisComparison cluster_legend Route Comparison Trichloro 2,3,5-Trichloropyridine (Cheap Precursor) Difluoro 5-Chloro-2,3-difluoropyridine (Activated Intermediate) Trichloro->Difluoro KF, Sulfolane 190°C (Halex) MonoMethoxy 5-Chloro-3-fluoro- 2-methoxypyridine Difluoro->MonoMethoxy NaOMe (1 eq) MeOH, 0°C Target 5-Chloro-2,3-dimethoxypyridine (Target) MonoMethoxy->Target NaOMe (excess) MeOH, Reflux DimethoxyStart 2,3-Dimethoxypyridine DimethoxyStart->Target NCS, MeCN Electrophilic Subst. Isomer 6-Chloro-2,3-dimethoxypyridine (Impurity) DimethoxyStart->Isomer Regio-error RouteA Route A: Nucleophilic Substitution (High Fidelity) RouteB Route B: Electrophilic Chlorination (Lower Selectivity)

Caption: Comparative reaction pathways showing the stepwise precision of the Halex/SnAr route (Blue) versus the regioselectivity risks of direct chlorination (Red).

References

  • Preparation of 5-chloro-2,3-difluoropyridine. Patent CN106008329A.
  • Synthetic method of 2,3,5-trichloropyridine. Patent CN104478793A.[1] Google Patents.

Sources

Safety Operating Guide

5-Chloro-2,3-dimethoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, containment, and disposal protocols for 5-Chloro-2,3-dimethoxypyridine (CAS: 284040-73-9). It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.

Operational Abstract: Immediate Action Required

  • Waste Classification: Halogenated Organic Waste . Do NOT dispose of down the drain or in general trash.

  • Segregation: Keep separate from non-halogenated solvents and strong oxidizers.

  • Incineration Requirement: Must be destroyed via high-temperature incineration equipped with acid gas scrubbers (due to HCl generation).

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2] Potential acute toxicity if swallowed.[2][3][4][5]

Chemical Identification & Technical Data

Accurate identification is the first step in a self-validating safety protocol. Verify the CAS number on your container against the table below.

ParameterSpecification
Chemical Name 5-Chloro-2,3-dimethoxypyridine
CAS Registry Number 284040-73-9
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.59 g/mol
Physical State Solid (typically off-white powder) or Oil (depending on purity/temperature)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); Poorly soluble in water.[6]
Acidity/Basicity Weakly basic (Pyridine derivative).
Waste Code (RCRA) Not P-listed. Classify as D001 (Ignitable) if in flammable solvent, or general Halogenated Organic .

Strategic Disposal Protocol

This protocol uses a "Cradle-to-Grave" approach, ensuring that the chemical is tracked from the bench to final thermal destruction.

Phase 1: Segregation & Collection
  • The "Halogen Rule": Because this molecule contains Chlorine, it must be segregated into the Halogenated Waste Stream .

    • Causality: Mixing halogenated compounds with non-halogenated fuels (like acetone/ethanol) complicates the incineration process. Standard incinerators cannot handle the acidic byproducts (HCl) generated when this compound burns. It requires a facility with specific scrubbers.[7]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid: Metal containers if the waste stream is potentially acidic or wet, as corrosion may occur.

Phase 2: Labeling & Documentation
  • Labeling: Clearly mark the container "HAZARDOUS WASTE - HALOGENATED ORGANICS."

  • Constituent Listing: Explicitly list "5-Chloro-2,3-dimethoxypyridine" on the tag. Do not use generic abbreviations like "Pyridine deriv."

  • Hazard Check: Check boxes for "Toxic" and "Irritant."

Phase 3: Final Disposal (Vendor Handoff)
  • Method: High-temperature incineration.

  • Validation: Ensure your waste contractor (e.g., Veolia, Clean Harbors) is aware of the halogen content (>1%).

Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for handling this specific compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 5-Chloro-2,3-dimethoxypyridine StateCheck Check Physical State Start->StateCheck SolidWaste Solid Waste Stream (Contaminated Wipes/Solids) StateCheck->SolidWaste Solid/Wipes LiquidWaste Liquid Waste Stream (Mother Liquors/Solutions) StateCheck->LiquidWaste Solution HaloStream HALOGENATED ORGANIC WASTE CARBOY SolidWaste->HaloStream Double Bagged HalogenCheck Is it mixed with Halogenated Solvents (DCM, CHCl3)? LiquidWaste->HalogenCheck HalogenCheck->HaloStream Yes (or Pure) HalogenCheck->HaloStream No (Mixed w/ Acetone etc.) *Must still go to Halogenated due to Solute* NonHaloStream NON-HALOGENATED (Do NOT Use) HaloStream->NonHaloStream Strictly Prohibited FinalDest High-Temp Incineration (w/ Acid Scrubbers) HaloStream->FinalDest Vendor Pickup

Caption: Decision tree for segregating 5-Chloro-2,3-dimethoxypyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the Halogenated stream.

Emergency Response & Spill Procedures

Small Spill (< 50g/mL)
  • Isolate: Evacuate the immediate area and verify ventilation (Fume Hood).

  • PPE: Wear Nitrile gloves (double-gloved recommended) and safety goggles.

    • Note: Pyridine derivatives can penetrate skin.[5] If the substance is in solution with DCM, use PVA or Silver Shield gloves, as Nitrile degrades rapidly in halogenated solvents.

  • Neutralize/Absorb:

    • Liquids: Absorb with vermiculite or sand.

    • Solids: Sweep up carefully to avoid dust generation. Dampen with a paper towel if necessary to suppress dust.

  • Disposal: Place all spill debris into the Halogenated Waste container.

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[5] Pyridines often have a distinct odor; wash until odor is gone.

  • Eye Contact: Rinse immediately for 15 minutes.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

References

  • PubChem. (n.d.). 5-Chloro-2,3-dimethoxypyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2014). Toxicological Profile for Pyridine: Disposal. NCBI Bookshelf. Retrieved from [Link]

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory Chemical Waste Disposal Guidelines: Halogenated Organic Solvents. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-Chloro-2,3-dimethoxypyridine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The Rationale Behind a Cautious Approach

Halogenated pyridines as a class of compounds warrant careful handling due to their potential for biological activity and associated hazards. The presence of a chlorine atom and methoxy groups on the pyridine ring can influence the molecule's reactivity, toxicity, and permeability. Therefore, in the absence of specific toxicological data for 5-Chloro-2,3-dimethoxypyridine, we must extrapolate from the known hazards of similar molecules. These hazards commonly include acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.[1][2] A proactive and stringent safety protocol is not merely a recommendation but a necessity for responsible research.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for working with 5-Chloro-2,3-dimethoxypyridine, with the understanding that a risk assessment of the specific experimental conditions may necessitate additional protection.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Halogenated pyridines can cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact, which can cause irritation.[1] It is crucial to select gloves that are resistant to pyridine-based compounds.[5][6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently, or immediately after known contact.[7]
Body Protection A lab coat, worn fully buttoned.A lab coat protects against accidental spills and contamination of personal clothing. For procedures with a higher risk of significant exposure, a chemically resistant apron or suit should be considered.[5]
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of vapors or aerosols, which may cause respiratory irritation.[1] If work must be conducted outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Step-by-Step Guide to Safe Handling and Disposal

A systematic workflow is critical to minimizing the risk of exposure and ensuring the safe management of 5-Chloro-2,3-dimethoxypyridine from acquisition to disposal.

Pre-Operational Checklist:
  • Information Review: Before handling, review the safety information for structurally similar compounds. Ensure all personnel are familiar with the potential hazards and emergency procedures.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly. Ensure that an eyewash station and safety shower are readily accessible.[1]

  • PPE Inspection: Inspect all PPE for integrity. Ensure gloves are of the correct material and size.

Operational Protocol:
  • Donning PPE: Put on a lab coat, followed by chemical splash goggles. Don gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat to create a seal.[7] If a face shield is required, it should be donned last.

  • Chemical Handling: Conduct all manipulations of 5-Chloro-2,3-dimethoxypyridine within the certified chemical fume hood to minimize inhalation exposure.[8] Avoid the generation of dust or aerosols.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.[9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Decontamination: After handling, decontaminate the work surface with an appropriate solvent.

Post-Operational Procedures and Disposal:
  • Waste Collection: All waste contaminated with 5-Chloro-2,3-dimethoxypyridine, including used gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield (if used), goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8]

  • Waste Disposal: Dispose of hazardous waste through a licensed professional waste disposal service.[10] Do not dispose of this chemical down the drain or in the regular trash, as it may be harmful to aquatic life.[2][8]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of 5-Chloro-2,3-dimethoxypyridine, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling & Disposal Prep Review Safety Info & Verify Engineering Controls InspectPPE Inspect Personal Protective Equipment Prep->InspectPPE 1. Assess DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) HandleInHood Handle Chemical in Certified Fume Hood DonPPE->HandleInHood 2. Protect CollectWaste Collect Contaminated Waste DoffPPE Doff PPE Correctly CollectWaste->DoffPPE 3. Secure WashHands Wash Hands Thoroughly DoffPPE->WashHands 4. Decontaminate DisposeWaste Dispose via Licensed Service WashHands->DisposeWaste 5. Finalize

Caption: Workflow for the safe handling and disposal of 5-Chloro-2,3-dimethoxypyridine.

By adhering to these rigorous safety protocols, researchers can confidently work with 5-Chloro-2,3-dimethoxypyridine while minimizing risks to themselves and the environment. The principles of proactive risk assessment, proper use of engineering controls and PPE, and diligent disposal practices are the cornerstones of a strong laboratory safety culture.

References

  • Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.
  • Tokyo Chemical Industry Co., Ltd. 5-Chloro-2,3-difluoropyridine Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Cayman Chemical. (2025, July 18). 5-Chloro-2'-deoxyuridine Safety Data Sheet.
  • Apollo Scientific. (2023, July 5). 5-Chloro-2,3-difluoropyridine Safety Data Sheet.
  • Capot Chemical Co., Ltd. (2008, October 29). MSDS of 5-chloro-2,3-Difluoropyridine.
  • PubChem. 5-Chloro-2,3-difluoropyridine.
  • Fisher Scientific. (2025, May 1). 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride Safety Data Sheet.
  • Central Drug House (P) Ltd. 2,3-difluoro-5-chloro pyridine Safety Data Sheet.
  • BenchChem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of California, Merced Environmental Health & Safety. Choosing The Correct PPE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.